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  • Product: Dodecanamide, 3-oxo-
  • CAS: 252361-34-5

Core Science & Biosynthesis

Foundational

Physicochemical & Functional Profiling of 3-Oxododecanamide

The following technical guide details the physicochemical and functional profile of 3-oxododecanamide (3-ODA). This document is structured to serve as a reference for researchers utilizing 3-ODA as a stable pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and functional profile of 3-oxododecanamide (3-ODA). This document is structured to serve as a reference for researchers utilizing 3-ODA as a stable pharmacophore probe in quorum sensing (QS) and virulence modulation studies.

Technical Guide | Version 1.0 Target Analyte: 3-Oxododecanamide (3-ODA) CAS Registry: [Noted as analog of 168982-69-2] | Chemical Formula:



Executive Summary: The "Decapitated" Pharmacophore

3-Oxododecanamide (3-ODA) represents the "headgroup-free" structural analog of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the master quorum sensing autoinducer in Pseudomonas aeruginosa.

In drug development and chemical biology, 3-ODA serves a critical role as a negative control and structural probe . By retaining the lipophilic acyl tail and the reactive


-keto moiety but lacking the homoserine lactone ring, 3-ODA allows researchers to decouple the physicochemical effects of membrane insertion (tail-driven) from specific receptor binding (head-driven).

Key Differentiator: Unlike its parent HSL, 3-ODA is immune to lactonolysis , rendering it chemically stable in alkaline physiological environments where HSLs rapidly degrade.

Molecular Architecture & Tautomerism

The reactivity of 3-ODA is defined by its


-keto amide core. Unlike simple fatty amides, the methylene bridge at the C2 position is highly active, subjecting the molecule to keto-enol tautomerism and metal chelation.
Structural Dynamics
  • Keto Form (Dominant): Favored in non-polar solvents and solid state. Responsible for hydrophobic packing.

  • Enol Form: Stabilized by intramolecular hydrogen bonding between the amide proton and the

    
    -carbonyl oxygen. This form is reactive toward electrophiles and is the active species in metal chelation.
    
Visualization: Tautomeric Equilibrium & Chelation

The following diagram illustrates the structural equilibrium and the potential for Iron(III) chelation, a property relevant to bacterial siderophore mimicry.

Tautomerism cluster_legend Significance Keto Keto Form (C12-Tail)-C(=O)-CH2-C(=O)-NH2 [Dominant in CDCl3] Enol Enol Form (C12-Tail)-C(OH)=CH-C(=O)-NH2 [Intramolecular H-Bond] Keto->Enol Tautomerization (Solvent Dependent) Chelate Fe(III) Complex [Siderophore Mimicry] Enol->Chelate + Fe(3+) Desc The enol form facilitates membrane permeation and metal binding.

Figure 1: Tautomeric equilibrium of 3-oxododecanamide showing the transition to the enol form required for metal chelation.

Physicochemical Parameters

The following data consolidates experimental and predicted values. Note that 3-ODA is significantly less water-soluble than 3-oxo-C12-HSL due to the loss of the polar lactone ring.

ParameterValueTechnical Context
Molecular Weight 213.32 g/mol ~84 Da lighter than 3-oxo-C12-HSL.
LogP (Predicted) 3.2 – 3.8Highly lipophilic; partitions into lipid bilayers.
pKa (C2-Methylene) ~11.5The

-proton between carbonyls is acidic.
Solubility (Water) < 0.1 mg/mLRequires DMSO or EtOH carrier for bioassays.
H-Bond Donors 2Primary amide (

).
H-Bond Acceptors 2

-Carbonyl and Amide Carbonyl.
Stability (pH 7.4) Stable Critical: Does not undergo hydrolysis (t1/2 > 24h).
Comparative Stability Profile

The primary utility of 3-ODA is its resistance to pH-mediated degradation.

  • 3-oxo-C12-HSL: At pH > 7.0, the lactone ring opens to form N-(3-oxododecanoyl)-L-homoserine, which is biologically inactive for QS receptors.

  • 3-ODA: The primary amide bond is robust at physiological pH. Degradation requires specific amidases or harsh chemical hydrolysis (pH > 12 or pH < 2).

Biological & Pharmacological Context

Researchers must understand that 3-ODA is not biologically inert ; it possesses distinct off-target activities.

Receptor Interactions[1]
  • LasR (QS Receptor): 3-ODA acts as a weak antagonist or "signal confusion" agent. It lacks the H-bond network provided by the lactone ring (specifically the interaction with Trp60 in LasR), preventing full receptor activation.

  • T2R38 (Bitter Taste Receptor): Unlike the HSL, which activates T2R38 in airway epithelial cells to drive nitric oxide production, 3-ODA shows significantly reduced potency, confirming the lactone pharmacophore's role in mammalian receptor recognition.

Vasorelaxation & Membrane Effects

3-ODA exhibits ~30% of the vasorelaxant potency of 3-oxo-C12-HSL.

  • Mechanism: This activity is likely non-receptor mediated, driven instead by the lipophilic tail perturbing the lipid bilayer or interacting with membrane-bound ion channels.

  • Implication: When using 3-ODA as a negative control, any residual activity observed is likely due to non-specific membrane intercalation rather than specific signaling.

Experimental Protocols

Protocol: Synthesis & Purification of 3-ODA

Rationale: Commercial sources are often impure. This protocol ensures the removal of fatty acid contaminants.

Reagents: 3-Oxododecanoic acid ethyl ester, Ammonium hydroxide (28%), Ethanol.

  • Amidation: Dissolve 3-oxododecanoic acid ethyl ester (1 eq) in Ethanol (5 volumes).

  • Reaction: Add Ammonium hydroxide (10 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). Product will be more polar than the ester.

  • Workup: Concentrate in vacuo to remove excess ammonia and ethanol.

  • Purification: Recrystallize from cold Hexane/Ethyl Acetate (9:1).

    • Note: The

      
      -keto group makes the compound prone to oiling out. Seed crystals may be required.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the singlet at

      
       3.45 ppm (C2-methylene) and broad singlets at 
      
      
      
      5.5–6.5 ppm (Amide
      
      
      ).
Protocol: Comparative Stability Assay (Self-Validating)

Rationale: To prove the stability advantage of 3-ODA over HSL in long-duration assays.

Workflow Visualization:

StabilityAssay cluster_outcome Expected Outcome Prep Preparation Dissolve 3-ODA and 3-oxo-C12-HSL in PBS (pH 7.4) + 0.1% DMSO Incubate Incubation 37°C for 0, 6, 12, 24 Hours Prep->Incubate Extract Extraction Acidify to pH 4.0 -> Ethyl Acetate Extract Incubate->Extract Analyze LC-MS/MS Quantification Extract->Analyze Result1 HSL: >50% degradation (Ring Opening) Analyze->Result1 Result2 3-ODA: >95% Intact Analyze->Result2

Figure 2: Workflow for validating the hydrolytic stability of 3-ODA compared to the labile HSL.

Step-by-Step:

  • Preparation: Prepare 10 mM stocks of 3-ODA and 3-oxo-C12-HSL in DMSO.

  • Dilution: Dilute to 50

    
    M in PBS (pH 7.4).
    
  • Incubation: Incubate at 37°C. Aliquot at T=0, T=12h, T=24h.

  • Quench: Add equal volume of ice-cold Acetonitrile (with internal standard, e.g.,

    
    -HSL).
    
  • Analysis: Inject onto C18 RP-HPLC.

    • HSL:[1][2][3][4][5][6][7][8][9] Monitor loss of peak and appearance of ring-open acid.

    • 3-ODA: Peak area should remain constant.

References

  • Lawrence, R. N., et al. (1999). "The Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, inhibits porcine arterial smooth muscle contraction."[10][11] British Journal of Pharmacology.[3][10]

  • Smith, K. M., et al. (2003). "Induction and inhibition of Pseudomonas aeruginosa quorum sensing by synthetic autoinducer analogs." Chemistry & Biology.

  • Kaufmann, G. F., et al. (2005). "Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones." Proceedings of the National Academy of Sciences.

  • Glansdorp, F. G., et al. (2004). "Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation." Organic & Biomolecular Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to N-(3-Oxododecanoyl)-L-homoserine lactone: A Key Bacterial Signaling Molecule

This guide provides a comprehensive technical overview of N-(3-Oxododecanoyl)-L-homoserine lactone, a pivotal molecule in bacterial communication and a significant target in modern drug development. We will delve into it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(3-Oxododecanoyl)-L-homoserine lactone, a pivotal molecule in bacterial communication and a significant target in modern drug development. We will delve into its molecular characteristics, synthesis, biological function, and the experimental methodologies crucial for its study.

Introduction: The Language of Bacteria

In the microbial world, communication is paramount for survival and pathogenesis. Gram-negative bacteria have evolved a sophisticated system of cell-to-cell communication known as quorum sensing (QS), which allows them to coordinate gene expression in response to population density. A key class of signaling molecules, or autoinducers, in this system are N-acyl-L-homoserine lactones (AHLs).

Among the most studied of these is N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) . This molecule is the primary autoinducer for the opportunistic human pathogen Pseudomonas aeruginosa, where it orchestrates the expression of numerous virulence factors and the formation of drug-resistant biofilms.[1][2] Its central role in pathogenicity makes 3O-C12-HSL and its regulatory network a prime target for the development of novel anti-virulence therapies, which aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.[3]

This document serves as a technical resource for researchers and drug development professionals, offering foundational knowledge and practical insights into the chemistry and biology of this critical molecule.

Part 1: Molecular Structure and Physicochemical Properties

The precise structure and physicochemical properties of 3O-C12-HSL are fundamental to its biological activity, governing its diffusion, stability, and interaction with its protein receptor.

The molecule consists of two key moieties: a 12-carbon acyl chain with a ketone at the C-3 position, and an L-homoserine lactone ring.[4] This amphipathic nature is crucial for its function, allowing it to traverse bacterial membranes. The acyl chain length and the 3-oxo group are primary determinants of its binding specificity to its cognate receptor, LasR.[5]

Molecular Structure Diagram

Caption: 2D structure of N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).

Summary of Physicochemical Data

The following table summarizes key quantitative data for 3O-C12-HSL, essential for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Molecular Formula C₁₆H₂₇NO₄[4]
Molecular Weight 297.39 g/mol [4]
CAS Number 168982-69-2[4]
Appearance White solid[5]
SMILES CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O[4]
InChI Key PHSRRHGYXQCRPU-AWEZNQCLSA-N[4]
Predicted LogP 3.5 - 3.7[6][7]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, methanol, acetonitrile.[8]

Part 2: Synthesis and Characterization

The availability of pure 3O-C12-HSL is critical for research. While it can be extracted from bacterial cultures, chemical synthesis provides a more reliable and scalable source.[1][9] The most common synthetic approach involves the acylation of L-homoserine lactone with a derivative of 3-oxododecanoic acid.

General Synthesis Workflow

The synthesis can be conceptualized as a two-part process: preparation of the acyl chain and its subsequent coupling to the homoserine lactone ring.

G cluster_acyl Acyl Chain Preparation cluster_coupling Coupling Reaction cluster_purification Purification A Dodecanoyl Chloride C Acylated Intermediate A->C B Meldrum's Acid B->C E 3-Oxododecanoic Acid Derivative C->E D L-Homoserine Lactone F 3O-C12-HSL (Crude) D->F E->F G Column Chromatography F->G H Pure 3O-C12-HSL G->H

Caption: Generalized workflow for the chemical synthesis of 3O-C12-HSL.

Exemplary Synthesis Protocol

This protocol is a representative method for synthesizing 3O-C12-HSL. Causality: The choice of a base like sodium methoxide is to facilitate a Claisen-like condensation, which is a classic method for forming the β-keto amide structure.[9]

Step 1: Formation of the Tetramic Acid Intermediate (Self-Condensation)

  • Dissolve 100 mg of N-(3-oxododecanoyl)-L-homoserine lactone in 1 mL of dry methanol under an inert argon atmosphere.[9]

  • Add an equimolar amount of sodium methoxide (0.5 M solution in methanol).[9]

  • Stir the reaction mixture at 55°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction by passing it through an acidic ion-exchange resin (e.g., Dowex 50WX2-200).

  • Elute the product with methanol.

Step 2: Purification

  • Concentrate the eluent under reduced pressure.

  • Purify the resulting crude product using silica gel column chromatography. The choice of solvent system (e.g., ethyl acetate/hexane) depends on the polarity of the intermediates and should be optimized using TLC.

Step 3: Characterization

  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the purified product by acquiring ¹H and ¹³C NMR spectra. Samples are typically dissolved in deuterated chloroform (CDCl₃).[1][10]

  • Mass Spectrometry (MS): Verify the molecular weight using High-Resolution Mass Spectrometry (HR-MS) or LC-MS to confirm the exact mass of the synthesized compound.[1][11]

  • Infrared Spectroscopy (IR): Use FT-IR to identify characteristic functional groups, such as the amide and ketone carbonyls and the lactone ring.[10]

Part 3: Biological Role in P. aeruginosa Quorum Sensing

In P. aeruginosa, the primary QS system is the LasR/I system. This system is a self-validating regulatory circuit: the synthase (LasI) produces 3O-C12-HSL, and the transcriptional regulator (LasR) specifically recognizes it.

  • Synthesis: At low cell densities, the expression of lasI is minimal. As the bacterial population grows, basal levels of LasI synthesize 3O-C12-HSL, which diffuses out of the cells.

  • Accumulation: As the population density increases, the extracellular concentration of 3O-C12-HSL rises.

  • Activation: Once a threshold concentration is reached, 3O-C12-HSL diffuses back into the cells and binds to the cytoplasmic protein LasR.[12]

  • Dimerization & DNA Binding: This binding event stabilizes LasR and promotes its dimerization. The LasR-AHL homodimer complex then binds to specific DNA sequences (known as las boxes) in the promoter regions of target genes.[2]

  • Gene Expression: This binding activates the transcription of hundreds of genes, including those encoding virulence factors (e.g., elastase, exotoxin A) and enzymes required for biofilm formation.[9] It also creates a positive feedback loop by strongly upregulating the expression of the lasI gene itself.

LasR/I Signaling Pathway

Las_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out 3O-C12-HSL LasI LasI Synthase AHL_in 3O-C12-HSL LasI->AHL_in synthesis LasR_inactive LasR (inactive) LasR_active LasR-AHL Dimer (Active) LasR_inactive->LasR_active activates & dimerizes DNA Promoter DNA LasR_active->DNA binds Genes Virulence Genes, Biofilm Formation, lasI DNA->Genes activates transcription Genes->LasI positive feedback AHL_in->AHL_out diffusion AHL_in->LasR_inactive binds

Caption: The LasR/I quorum sensing circuit in P. aeruginosa.

Part 4: Implications for Drug Development

The central role of 3O-C12-HSL in controlling P. aeruginosa virulence makes its signaling pathway an attractive target for antimicrobial drug development.[13][]

Anti-Virulence Strategy

Instead of killing the bacteria, which drives resistance, quorum sensing inhibitors (QSIs) aim to block the communication pathway. This prevents the coordinated expression of virulence factors, rendering the bacteria less harmful and more susceptible to clearance by the host immune system.[3] QSIs can be developed to act as antagonists that bind to LasR without activating it, thereby competitively inhibiting the binding of natural 3O-C12-HSL.[5]

Immunomodulatory Effects

Beyond its role in bacterial communication, 3O-C12-HSL has been shown to directly interact with and modulate host immune cells. It can suppress the production of pro-inflammatory cytokines like TNF-α while amplifying anti-inflammatory cytokines like IL-10 in macrophages.[1][5] This dual function may help the bacteria evade the host immune response and establish chronic infections. Understanding these inter-kingdom signaling events is crucial for developing therapies that can counteract this immune subversion.

Part 5: Key Experimental Protocols

Studying 3O-C12-HSL and its inhibitors requires robust and reproducible assays.

Protocol: Biofilm Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit P. aeruginosa biofilm formation, a key QS-regulated phenotype. Trustworthiness: Including a negative control (DMSO) and a positive control (a known inhibitor, if available) is essential to validate the assay's performance and ensure that observed effects are not due to solvent toxicity or other artifacts.[3]

  • Prepare Bacterial Culture: Grow P. aeruginosa (e.g., strain PAO1) overnight in a suitable medium like Luria-Bertani (LB) broth at 37°C with shaking.

  • Dilute Culture: Dilute the overnight culture to a starting OD₆₀₀ of ~0.02 in fresh LB broth.

  • Prepare Assay Plate: In a 96-well microtiter plate, add the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a no-bacteria control (medium only).

  • Inoculate Plate: Add the diluted bacterial culture to each well.

  • Incubate: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow biofilm formation.

  • Measure Planktonic Growth: Before staining, measure the OD₆₀₀ of the plate to ensure the test compounds are not inhibiting bacterial growth (a key feature of anti-virulence agents).

  • Stain Biofilm: Carefully discard the planktonic culture from the wells. Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Wash and Solubilize: Discard the crystal violet solution and wash the wells thoroughly with water. Allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

  • Quantify: Measure the absorbance of the solubilized stain at ~590 nm using a plate reader. A reduction in absorbance compared to the vehicle control indicates biofilm inhibition.

Part 6: Safety and Handling

While not acutely toxic in the same manner as many antimicrobials, 3O-C12-HSL and its synthetic precursors should be handled with appropriate care in a laboratory setting.

  • GHS Classification: Some suppliers classify N-(3-Oxododecanoyl)-L-homoserine lactone with a warning for acute oral toxicity (H302: Harmful if swallowed).[4]

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Storage: Store the compound in a tightly sealed container at -20°C to ensure long-term stability, especially when dissolved in a solvent.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide. (2026). PubChem. Retrieved from [Link]

  • 3-oxo-n-[(3s)-2-oxopyrrolidin-3-yl]dodecanamide. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-oxo-n-(2-oxocyclohexyl)dodecanamide (C18H31NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. (2026). PubChem. Retrieved from [Link]

  • Savić, A., et al. (2024). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. MDPI. Retrieved from [Link]

  • Physico-chemical properties in relation to biological action. (n.d.). SlideShare. Retrieved from [Link]

  • Compound Details - SCHEMBL4347191. (n.d.). SureChEMBL. Retrieved from [Link]

  • Galloway, W. R., et al. (2011). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N-(3-Oxododecanoyl)-l-homoserine Lactone as Immune Modulators. ResearchGate. Retrieved from [Link]

  • Dodecanamide (CAS 1120-16-7) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Spectroscopic dataset of Hedione's derivatives gathered during process development. (2022). PMC. Retrieved from [Link]

  • Dodecanamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. (2006). PMC. Retrieved from [Link]

  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. (2012). PMC. Retrieved from [Link]

  • Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa: Insights from molecular docking and dynamics simulations. (2019). F1000Research. Retrieved from [Link]

  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. (2021). PLOS One. Retrieved from [Link]

  • Applications in drug development. (2005). European Pharmaceutical Review. Retrieved from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). PMC. Retrieved from [Link]

  • Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa. (2019). F1000Research. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (2020). Frontiers. Retrieved from [Link]

  • 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

role of 3-oxododecanamide in bacterial quorum sensing

Title: The Molecular Architect of Pathogenicity: A Technical Guide to 3-Oxododecanamide (3-oxo-C12-HSL) in Pseudomonas aeruginosa Quorum Sensing Executive Summary: For drug development professionals and microbiologists,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Molecular Architect of Pathogenicity: A Technical Guide to 3-Oxododecanamide (3-oxo-C12-HSL) in Pseudomonas aeruginosa Quorum Sensing

Executive Summary: For drug development professionals and microbiologists, targeting bacterial virulence rather than viability represents a paradigm shift in combating antimicrobial resistance. At the center of this strategy in Pseudomonas aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (commonly referred to as 3-oxo-C12-HSL or OdDHL). As the master autoinducer of the las quorum sensing (QS) circuit, 3-oxo-C12-HSL dictates the expression of critical virulence factors and orchestrates biofilm formation[1]. This whitepaper provides an authoritative, in-depth analysis of 3-oxo-C12-HSL, detailing its physicochemical properties, mechanistic biology, inter-kingdom immunomodulatory effects, and the rigorous, self-validating experimental protocols required to evaluate novel quorum-quenching therapeutics.

Physicochemical Profile and Structural Parameters

Before designing assays or synthesizing analogs, it is critical to understand the physical properties of 3-oxo-C12-HSL. Experimental artifacts frequently arise from improper handling of the lactone ring.

Causality in Solvent Selection: While many small molecules are routinely dissolved in ethanol or methanol, these protic solvents are strictly contraindicated for 3-oxo-C12-HSL. Alcohols can undergo nucleophilic attack on the lactone carbonyl, leading to premature ring-opening and complete loss of biological activity[2]. Therefore, stock solutions must be prepared in anhydrous DMSO, DMF, or chloroform[2].

Table 1: Quantitative and Physicochemical Properties of 3-oxo-C12-HSL

ParameterValueClinical / Experimental Significance
Chemical Name N-(3-oxododecanoyl)-L-homoserine lactonePrimary autoinducer of the P. aeruginosalas system[3].
Synonyms 3-oxo-C12-HSL, OdDHL, 3-oxododecanamideStandard nomenclature in QS literature[4].
CAS Number 168982-69-2Unique identifier for procurement and synthesis[2].
Molecular Formula C16H27NO4Defines the 12-carbon acyl chain critical for receptor specificity[2].
Molecular Weight 297.39 g/mol Highly diffusible across lipid bilayers[3].
LasR Activation (EC50) ~1.5 nM to 10 nMHigh-affinity binding dictates sub-micromolar assay designs[5].
Recommended Solvents DMSO (≥20 mg/mL), DMF, ChloroformPrevents artifactual lactone ring hydrolysis[2].

Mechanistic Biology: The las Quorum Sensing Circuit

P. aeruginosa possesses a highly hierarchical QS network consisting of the las, rhl, and pqs systems. The las system sits at the apex of this hierarchy[6].

The synthase enzyme LasI catalyzes the formation of 3-oxo-C12-HSL from S-adenosylmethionine (SAM) and 3-oxododecanoyl-acyl carrier protein. As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the extracellular environment. Once a threshold concentration is reached, the autoinducer binds to the cytoplasmic receptor LasR (a LuxR-type transcriptional regulator)[5].

Binding of 3-oxo-C12-HSL induces a critical conformational change in LasR, stabilizing the protein and promoting homodimerization[7]. This LasR:3-oxo-C12-HSL dimer then binds to specific DNA promoter regions known as las boxes, triggering the transcription of downstream virulence factors (e.g., elastase, pyocyanin, exotoxin A) and activating the subordinate rhl and pqs systems[5][8].

G LasI LasI Synthase (Produces 3-oxo-C12-HSL) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesis Complex LasR:3-oxo-C12-HSL (Dimerized Complex) AHL->Complex Binds (EC50 ~1.5-10 nM) LasR LasR Receptor (Monomer) LasR->Complex Conformational Change DNA las Box Promoters (Target DNA) Complex->DNA Transcriptional Activation Virulence Virulence Factors (Elastase, Pyocyanin) DNA->Virulence Expression OtherQS rhl & pqs Systems (Hierarchical Control) DNA->OtherQS Activation

Mechanistic pathway of the LasI/LasR quorum sensing circuit in P. aeruginosa.

Inter-Kingdom Signaling: Host-Pathogen Interactions

3-oxo-C12-HSL is not merely a bacterial communication tool; it is a potent inter-kingdom immunomodulator. In the context of cystic fibrosis and acute pneumonia, 3-oxo-C12-HSL directly interacts with host eukaryotic cells:

  • Pro-inflammatory Cytokine Induction: Exposure to 3-oxo-C12-HSL activates NF-κB and AP-2 transcription factors in human pulmonary epithelial cells and lung fibroblasts, strongly elevating IL-8 transcription and secretion[2][4]. This drives massive neutrophil chemotaxis, contributing to the severe tissue-damaging inflammation characteristic of P. aeruginosa infections.

  • Vascular Smooth Muscle Relaxation: Interestingly, 3-oxo-C12-HSL acts as a vasorelaxant, inhibiting vasoconstrictor tone in blood vessels. This effect is primarily driven by the 12-carbon N-acyl chain length rather than the lactone moiety itself[9].

Experimental Methodologies: Self-Validating Protocols for Drug Discovery

To discover novel quorum-quenching agents (e.g., LasR antagonists or AHL acylases[10]), researchers must employ a self-validating workflow. Relying solely on phenotypic readouts in wild-type P. aeruginosa is prone to false positives due to the complex cross-talk between the las, rhl, and pqs systems.

Protocol 1: Heterologous Whole-Cell Biosensor Assay (Primary Screen)

Objective: Quantify the IC50 of a putative LasR antagonist. Causality & Rationale: We utilize an E. coli strain harboring a lasB-gfp reporter plasmid and constitutively expressing LasR[5]. Why E. coli? Because E. coli lacks native LasI/LasR systems. This heterologous environment eliminates endogenous autoinducer production and hierarchical QS cross-talk, ensuring that any reduction in GFP signal is exclusively due to the inhibitor outcompeting exogenous 3-oxo-C12-HSL at the LasR binding site[5].

Step-by-Step Methodology:

  • Culture Preparation: Inoculate E. coli (lasB-gfp, LasR+) in LB broth containing appropriate antibiotics. Grow overnight at 37°C.

  • Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh LB. Aliquot 100 µL per well into a black, clear-bottom 96-well microtiter plate.

  • Ligand Addition: Add exogenous 3-oxo-C12-HSL to a final concentration of 10 nM (near the EC50) to stimulate baseline GFP expression[5].

  • Inhibitor Titration: Add the test compound in a serial dilution (e.g., 100 µM to 1 nM). Include a DMSO vehicle control (ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Incubation & Readout: Incubate the plate at 37°C with shaking for 4–6 hours. Measure optical density (OD600) to assess bacterial viability, and fluorescence (Ex: 485 nm, Em: 535 nm) to assess LasR activation[7].

  • Data Analysis: Normalize fluorescence units to OD600 to rule out false positives caused by bacteriostatic/bactericidal effects. Calculate the IC50 using a non-linear regression dose-response curve[7].

Protocol 2: Isothermal Titration Calorimetry (Orthogonal Validation)

Objective: Confirm direct, on-target binding of the inhibitor to LasR and determine thermodynamic parameters (Kd, ΔH, ΔS). Causality & Rationale: Cell-based biosensors can yield false positives if a compound non-specifically inhibits transcription, translation, or GFP folding. Isothermal Titration Calorimetry (ITC) provides label-free, direct biophysical evidence of target engagement by measuring the heat released or absorbed during the binding event[7].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the ligand-binding domain (LBD) of LasR. Dialyze extensively against the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Degassing (Critical Step): Degas both the LasR protein solution and the inhibitor solution under a vacuum for 10 minutes. Why? Microbubbles in the calorimeter cell will cause erratic heat spikes, ruining the thermodynamic integration.

  • Titration: Load the purified LasR protein (e.g., 20 µM) into the ITC sample cell. Load the inhibitor (e.g., 200 µM) into the injection syringe[7].

  • Execution: Perform 20–25 injections of 2 µL each at 25°C, allowing 120 seconds between injections for the baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant (Kd) and binding stoichiometry (n)[7].

Workflow Start Compound Library Biosensor 1. Whole-Cell Biosensor Assay (E. coli lasB-gfp) Start->Biosensor Screen Hit Primary Hits (Fluorescence Reduction) Biosensor->Hit Identify Antagonists ITC 2. Isothermal Titration Calorimetry (Direct LasR Binding) Hit->ITC Orthogonal Validation Lead Validated Lead Compounds (Kd & Enthalpy Confirmed) ITC->Lead Thermodynamic Profiling

Two-tiered self-validating workflow for screening LasR antagonists.

Conclusion & Future Perspectives

The 3-oxo-C12-HSL signaling molecule is the linchpin of Pseudomonas aeruginosa pathogenicity. By understanding its precise physicochemical constraints, its role in hierarchical gene regulation, and its profound immunomodulatory effects on host tissues, researchers can better design interventions. The future of anti-virulence therapeutics relies on the rigorous application of self-validating screening cascades—combining heterologous reporter assays with biophysical validation—to identify potent quorum quenchers that disarm the pathogen without exerting the selective pressures that drive antibiotic resistance.

References

  • Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides Source: Applied and Environmental Microbiology - ASM Journals URL:[Link][8]

  • The Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, inhibits porcine arterial smooth muscle contraction Source: PubMed Central (NIH) URL:[Link][9]

  • Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity Source: MDPI URL:[Link][1]

  • Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1 Source: ResearchGate URL:[Link][10]

  • Screening strategies for quorum sensing inhibitors in combating bacterial infections Source: PubMed Central (NIH) URL:[Link][6]

  • Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Source Library Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link][5]

Sources

Exploratory

Technical Guide: Degradation Pathways of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

Topic: Degradation Pathways of N-(3-oxododecanoyl)-L-homoserine lactone Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stability Paradox N-(3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways of N-(3-oxododecanoyl)-L-homoserine lactone Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability Paradox

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is the master quorum sensing (QS) autoinducer in Pseudomonas aeruginosa, governing the las regulon and controlling virulence factors such as elastase, exotoxins, and biofilm formation. For drug development professionals targeting Quorum Quenching (QQ), understanding the stability of this molecule is critical.

Unlike simple acyl-homoserine lactones (AHLs), 3-oxo-C12-HSL possesses a 3-oxo group on the acyl chain. This structural feature introduces unique reactivity, making the molecule susceptible not only to standard enzymatic hydrolysis but also to spontaneous, irreversible chemical rearrangement into cytotoxic tetramic acids. This guide dissects the four primary degradation vectors: abiotic chemical rearrangement, enzymatic acylase cleavage, enzymatic lactonolysis, and oxidoreductase modification.

Abiotic Degradation & The Tetramic Acid Shunt

Before considering enzymatic quenching, researchers must account for the molecule's intrinsic instability in physiological environments.

pH-Dependent Lactonolysis (Reversible)

Like all AHLs, 3-oxo-C12-HSL undergoes lactonolysis—the hydrolysis of the homoserine lactone ring—under alkaline conditions (pH > 7).

  • Mechanism: Hydroxide ions attack the carbonyl carbon of the lactone ring.

  • Product: N-(3-oxododecanoyl)-L-homoserine (3-oxo-C12-HS), a negatively charged acid.

  • Reversibility: This reaction is reversible. Acidification (pH < 2) promotes re-cyclization, restoring the active signal. This is a critical consideration for extraction protocols; acidified ethyl acetate is often required to recover the active lactone from biological samples.

The Tetramic Acid Rearrangement (Irreversible)

Critical Insight: The presence of the


-keto (3-oxo) group allows for a Claisen-like condensation reaction that is unique to 3-oxo-AHLs.
  • Mechanism: An intramolecular nucleophilic attack occurs where the amide nitrogen attacks the

    
    -carbonyl of the acyl chain.
    
  • Product: 3-(1-hydroxydecylidene)-5-(2-hydroxyethyl)pyrrolidine-2,4-dione (C12-TA).[1]

  • Biological Impact: Unlike the hydrolyzed ring-open product, this tetramic acid derivative is cytotoxic and possesses innate antibacterial properties against Gram-positive bacteria. It acts as an iron chelator and can dissipate transmembrane proton gradients.

  • Experimental Relevance: In long-term incubations or stored samples, the appearance of bactericidal activity may be due to this degradation product rather than the QS molecule itself.

Enzymatic Quorum Quenching Pathways

Microbial and mammalian systems have evolved distinct enzymatic strategies to neutralize 3-oxo-C12-HSL.

Acylases (The "PvdQ" Pathway)

Acylases irreversibly degrade the signal by cleaving the amide bond connecting the fatty acid tail to the lactone head.

  • Key Enzyme: PvdQ from P. aeruginosa (Self-regulation/Quenching).[2]

  • Structure-Function: PvdQ belongs to the Ntn-hydrolase superfamily.[3] It features a large, hydrophobic binding pocket specifically designed to accommodate the long C12 fatty acid chain, distinguishing it from short-chain acylases.[4]

  • Products: Dodecanoic acid + L-homoserine lactone (HSL).[5] The HSL can be subsequently used as a nitrogen source.

  • Therapeutic Potential: Because the reaction is irreversible and the products are biologically inactive regarding virulence signaling, PvdQ is a high-value target for therapeutic enzyme engineering.

Lactonases (The "PON" and "AiiA" Pathway)

Lactonases hydrolyze the lactone ring, functionally similar to alkaline pH degradation but catalytically accelerated.

  • Mammalian Defense (Paraoxonases):

    • PON2: Located intracellularly (mitochondria/ER) in epithelial and endothelial cells. It has the highest specific activity for 3-oxo-C12-HSL among the PON family, acting as a primary defense mechanism against P. aeruginosa invasion.

    • PON1: Serum-associated (HDL). While active, it is less specific for long-chain 3-oxo AHLs than PON2.

  • Microbial Lactonases: Enzymes like AiiA (Bacillus) and AiiB (Agrobacterium) also target the ring.

  • Product: N-(3-oxododecanoyl)-L-homoserine.[5][6][7][8][9][10]

  • Caveat: As with chemical lactonolysis, the product can potentially re-cyclize under acidic conditions (e.g., in phagolysosomes), theoretically reactivating the signal.

Oxidoreductases (Signal Modification)

Rather than destroying the molecule, some bacteria modify the specificity-determining substituent.

  • Mechanism: Reduction of the C3-carbonyl (3-oxo) to a hydroxyl group.

  • Enzyme: Oxidoreductases found in species like Rhodococcus erythropolis and Burkholderia.

  • Product: N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL).

  • Result: The modified molecule may fail to bind the LasR receptor with high affinity, effectively "jamming" or silencing the specific communication channel without destroying the scaffold.

Visualizing the Degradation Network

The following diagram illustrates the four distinct pathways, their mechanisms, and their products.

degradation_pathways Substrate N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Product_Acid N-(3-oxododecanoyl)-L-homoserine (Ring Open / Inactive) Substrate->Product_Acid Lactonase (PON2, AiiA) OR Alkaline pH Product_Cleaved Dodecanoic Acid + Homoserine Lactone Substrate->Product_Cleaved Acylase (PvdQ) Amide Bond Hydrolysis Product_Tetramic C12-Tetramic Acid (Cytotoxic / Antibacterial) Substrate->Product_Tetramic Spontaneous Rearrangement (Claisen-like condensation) Product_Hydroxy N-(3-hydroxydodecanoyl)-L-HSL (Modified Signal) Substrate->Product_Hydroxy Oxidoreductase (Carbonyl Reduction) Product_Acid->Substrate Acidic pH (<2)

Figure 1: The four primary degradation vectors for 3-oxo-C12-HSL. Note the reversibility of lactonolysis versus the irreversibility of acylase and tetramic acid pathways.

Comparative Kinetics of Degradation Enzymes

The following table summarizes the kinetic efficiency of key enzymes identified in the degradation of 3-oxo-C12-HSL.

EnzymeSourceClassSpecificity for 3-oxo-C12-HSLMechanismKey Reference
PvdQ P. aeruginosaAcylaseHigh (Hydrophobic pocket fits C12)Amide hydrolysis (Irreversible)[1]
PON2 Mammalian (Intracellular)LactonaseVery High (Specific Activity > PON1)Ring hydrolysis (Reversible)[2]
PON1 Mammalian (Serum)LactonaseModerate (Preferentially targets organophosphates)Ring hydrolysis (Reversible)[3]
AiiA Bacillus spp.LactonaseBroad (Targets various AHLs)Ring hydrolysis (Reversible)[4]

Experimental Protocols for Degradation Analysis

To validate these pathways in a drug development context, the following analytical workflow is recommended.

Sample Preparation & Extraction

Objective: Isolate 3-oxo-C12-HSL and its metabolites from complex media (e.g., bacterial supernatant or cell lysate).

  • Clarification: Centrifuge culture/lysate at 10,000 × g for 10 min to remove debris.

  • Acidification (Critical): Adjust supernatant pH to 4.0 using dilute HCl.

    • Why? This prevents spontaneous lactonolysis during extraction and stabilizes the lactone ring.

    • Note: If studying the natural ratio of Ring-Open vs. Ring-Closed, skip this step or extract parallel samples (one acidified, one native).

  • Liquid-Liquid Extraction: Add equal volume of acidified ethyl acetate (0.1% acetic acid). Vortex vigorously for 1 min.

  • Phase Separation: Centrifuge at 3,000 × g. Collect the organic (upper) phase. Repeat extraction twice.

  • Drying: Evaporate solvent under nitrogen stream or vacuum centrifugation. Reconstitute in Acetonitrile/Water (50:50) for LC-MS.

LC-MS/MS Quantification

Objective: Distinguish between the parent molecule, the ring-opened acid, and the tetramic acid derivative.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. 3-oxo-C12-HSL is hydrophobic and will elute late.

  • Mass Spectrometry (ESI+):

    • Parent (3-oxo-C12-HSL): [M+H]+ m/z 298.

    • Ring-Opened Acid: [M+H]+ m/z 316 (+18 Da mass shift).

    • Tetramic Acid: [M+H]+ m/z 298 (Isomeric with parent, but distinct retention time due to polarity change).

    • Key Fragment: m/z 102 (Homoserine lactone ring) – Present in Parent, absent in Tetramic Acid.

References

  • The quorum-quenching N-acyl homoserine lactone acylase PvdQ is an Ntn-hydrolase with an unusual substrate-binding pocket. Source: PubMed Central (PMC). URL:[Link]

  • Novel Paraoxonase 2-Dependent Mechanism Mediating the Biological Effects of the Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxo-Dodecanoyl)-L-Homoserine Lactone. Source: PubMed Central (PMC). URL:[Link]

  • Dominant Role of Paraoxonases in Inactivation of the Pseudomonas aeruginosa Quorum-Sensing Signal N-(3-Oxododecanoyl)-L-Homoserine Lactone. Source: Infection and Immunity (via PMC). URL:[Link]

  • Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Source: Scientific Research Publishing. URL:[Link]

  • Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. Source: PubMed Central (PMC). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 3-Oxododecanamide in Eukaryotic Cells

Introduction: The Inter-Kingdom Dialogue Mediated by 3-Oxododecanamide In the intricate world of microbial communication, small, diffusible molecules orchestrate collective behaviors in a process known as quorum sensing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Inter-Kingdom Dialogue Mediated by 3-Oxododecanamide

In the intricate world of microbial communication, small, diffusible molecules orchestrate collective behaviors in a process known as quorum sensing (QS).[1][2] Among these signaling molecules, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL or C12), a prominent autoinducer produced by the opportunistic Gram-negative bacterium Pseudomonas aeruginosa, has emerged as a key player not only in intraspecies communication but also in a sophisticated inter-kingdom dialogue with eukaryotic host cells.[1][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of 3-oxododecanamide, the amide derivative of 3-oxo-C12-HSL, in eukaryotic systems. While the homoserine lactone ring is a defining feature of many acyl-homoserine lactones (AHLs), studies have shown that the N-acyl chain length is a primary determinant of their biological activity in eukaryotes, with N-3-oxododecanamide exhibiting significant effects.[4][5]

This document will delve into the immunomodulatory effects, the induction of programmed cell death, and the intricate signaling pathways commandeered by this bacterial signal, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanisms and methodologies for its study.

Part 1: Immunomodulation: A Double-Edged Sword

3-Oxododecanamide exerts a profound and often contradictory influence on the host immune system, capable of both suppressing and activating inflammatory responses depending on the cellular context and concentration.[6] This dual functionality underscores its critical role in the pathogenesis of P. aeruginosa infections, allowing the bacterium to manipulate the host's defenses to its advantage.

Modulation of Cytokine Production: Orchestrating the Inflammatory Milieu

One of the most well-documented effects of 3-oxododecanamide is its ability to modulate the production of key cytokines, the signaling proteins that orchestrate the immune response.

  • Suppression of Pro-inflammatory Cytokines: In macrophages stimulated with lipopolysaccharide (LPS), 3-oxododecanamide has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][6][7] It also potently down-regulates the production of Interleukin-12 (IL-12), a cytokine crucial for the development of a T-helper 1 (Th1) type immune response, which is essential for clearing bacterial infections.[6]

  • Amplification of Anti-inflammatory Cytokines: Conversely, in the same LPS-stimulated macrophages, 3-oxododecanamide can amplify the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][7] This reciprocal modulation—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—is thought to contribute to the establishment of chronic infections by dampening the host's ability to mount an effective defense.[1][7]

Impact on Immune Cell Function: Beyond Cytokines

The influence of 3-oxododecanamide extends beyond cytokine modulation to directly affect the function of various immune cells.

  • T-Lymphocytes: At high concentrations (above 70 µM), 3-oxododecanamide can inhibit T-cell proliferation.[6] It has also been shown to inhibit the production of both IL-4 and IFN-γ by T-cells, suggesting a broad suppressive effect on T-cell activation and differentiation.[8] This immunosuppressive activity may hinder the adaptive immune response during infection.

  • Dendritic Cells: 3-Oxododecanamide can prevent the maturation of human monocyte-derived dendritic cells (Mo-DCs).[9] This interference with DC maturation leads to the secretion of higher amounts of IL-10 and lower levels of IL-12p70, which in turn promotes the induction of regulatory T-cells (Tregs), further contributing to an immunosuppressive environment.[9]

  • Macrophages and Neutrophils: Beyond cytokine modulation, 3-oxododecanamide can stimulate the phagocytic activity of human macrophages through the p38 MAPK pathway.[10] However, it can also accelerate apoptosis in both macrophages and neutrophils, potentially limiting the lifespan of these critical phagocytes at the site of infection.[11]

Data Summary: Immunomodulatory Effects of 3-Oxododecanamide
Biological EffectCell TypeConcentration RangeOutcomeReference(s)
TNF-α ProductionMacrophages (LPS-stimulated)25-50 µMInhibition[1][6]
IL-12 ProductionMacrophages (LPS-stimulated)~33.5 µMInhibition[6]
IL-10 ProductionMacrophages (LPS-stimulated)20-50 µMAmplification[1]
T-Cell ProliferationLymphocytes>70 µMInhibition[6]
T-Cell Cytokine Production (IFN-γ, IL-4)T-Cells1-10 µMInhibition[8][12]
Dendritic Cell MaturationMonocyte-derived Dendritic Cells5-100 µMInhibition[9]
Phagocytic ActivityMacrophagesNot specifiedStimulation[10]
ApoptosisMacrophages, NeutrophilsNot specifiedInduction[11]

Part 2: Induction of Apoptosis and Mitochondrial Dysfunction

Beyond its immunomodulatory roles, 3-oxododecanamide can trigger programmed cell death, or apoptosis, in various eukaryotic cells, particularly lymphocytes and macrophages.[11][13][14] This pro-apoptotic activity is intimately linked to the induction of mitochondrial dysfunction.

The Central Role of Calcium Dysregulation

A key initiating event in 3-oxododecanamide-induced apoptosis is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[13][14] The molecule triggers an increase in both cytosolic and mitochondrial Ca²⁺ levels.[13][14] This calcium overload in the mitochondria is a critical stress signal that initiates a cascade of detrimental events.

Mitochondrial-Mediated Apoptotic Pathway

The excessive mitochondrial Ca²⁺ accumulation leads to:

  • Generation of Mitochondrial Reactive Oxygen Species (mROS): The increased metabolic activity and electron transport chain disruption result in the overproduction of mROS.[13][14]

  • Disruption of Mitochondrial Transmembrane Potential (ΔΨm): The integrity of the inner mitochondrial membrane is compromised, leading to a loss of the electrochemical gradient.[13][14]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[13]

The release of cytochrome c activates the caspase cascade, a family of proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes, including phosphatidylserine (PS) exposure on the outer leaflet of the plasma membrane.[13][15]

Part 3: Key Signaling Pathways Modulated by 3-Oxododecanamide

3-Oxododecanamide does not exert its effects through a single receptor or pathway but rather engages with a complex network of intracellular signaling cascades. While a definitive, dedicated eukaryotic receptor for 3-oxododecanamide remains to be unequivocally identified, several key pathways are consistently implicated in its biological activities.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. 3-Oxododecanamide has been shown to activate the p38 MAPK pathway in various cell types, including macrophages and lymphocytes.[1][10][13] Activation of p38 is critical for the enhanced production of IL-10 in LPS-stimulated macrophages and also mediates the increased phagocytic activity of these cells.[1][10]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response. The effect of 3-oxododecanamide on NF-κB signaling is complex and appears to be context-dependent. In some instances, it can modulate NF-κB activity, for example, by affecting the re-synthesis of the NF-κB inhibitor, IκBα, in LPS-stimulated macrophages.[1]

Calcium Signaling

As discussed in the context of apoptosis, 3-oxododecanamide potently modulates intracellular calcium signaling.[13][14] This effect is not limited to apoptosis induction and is considered a more general mechanism of action that can influence a variety of cellular responses.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors regulating gene expression, particularly in metabolism and inflammation.[16][17] There is evidence to suggest that 3-oxododecanamide can interact with and modulate the activity of PPARs, specifically PPARγ.[1][13] However, some studies indicate that certain effects of 3-oxododecanamide, such as the elevation of IL-10, occur through a PPARγ-independent mechanism.[1]

Signaling Pathway Diagrams

Caption: Overview of 3-Oxododecanamide Signaling Pathways.

Part 4: Experimental Protocols

This section provides detailed methodologies for investigating the biological activities of 3-oxododecanamide in eukaryotic cells.

Cell Culture and Treatment

Rationale: The choice of cell line is critical and should be guided by the specific research question. Macrophage-like cell lines (e.g., RAW 264.7, THP-1), T-cell lines (e.g., Jurkat), and primary immune cells are commonly used.

Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of 3-oxododecanamide in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • For experiments, seed cells at the desired density in multi-well plates.

  • Allow cells to adhere and stabilize overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of 3-oxododecanamide. Include a vehicle control (DMSO alone) in all experiments.

  • If investigating inflammatory responses, co-stimulation with an inflammatory agent like LPS (10-100 ng/mL) may be required.[1]

Cytokine Production Analysis by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of specific cytokines secreted into the cell culture supernatant.

Protocol:

  • Following treatment with 3-oxododecanamide (and LPS, if applicable) for a specified time (e.g., 24 hours), collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cells or debris.

  • Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-10, IL-12) using commercially available kits according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate solution, and finally a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of Protein Expression and Signaling by Western Blot

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of signaling proteins like p38 MAPK.

Protocol:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p38, anti-p38, anti-IκBα) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For quantification, normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide - PI).[13]

Protocol:

  • Culture and treat cells with 3-oxododecanamide for the desired duration.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caption: Experimental Workflow for Studying 3-Oxododecanamide Activity.

Conclusion

3-Oxododecanamide is a powerful modulator of eukaryotic cell function, wielding significant influence over the immune system and cell survival pathways. Its ability to reciprocally regulate pro- and anti-inflammatory responses, coupled with its capacity to induce apoptosis, highlights its importance in the context of host-pathogen interactions. A thorough understanding of its biological activities and the underlying signaling pathways is crucial for developing novel therapeutic strategies to combat infections by P. aeruginosa and potentially other pathogens that utilize similar inter-kingdom signaling mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of this fascinating bacterial signal molecule.

References

  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PMC. [Link]

  • The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-L-Homoserine Lactone Has Immunomodulatory Activity. ResearchGate. [Link]

  • Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone mediates Ca+2 dysregulation, mitochondrial dysfunction, and apoptosis in human peripheral blood lymphocytes. PMC. [Link]

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

  • The Pseudomonas aeruginosa Quorum-Sensing Molecule N-3-(Oxododecanoyl)-l-Homoserine Lactone Inhibits T-Cell Differentiation and Cytokine Production by a Mechanism Involving an Early Step in T-Cell Activation. PMC. [Link]

  • N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. PMC. [Link]

  • Peroxisome proliferator-activated receptors: three isotypes for a multitude of functions. PubMed. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • Haemodynamic effects of the bacterial quorum sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, in conscious, normal and endotoxaemic rats. PMC. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. PMC. [Link]

  • Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa: Insights from molecular docking and dynamics simulations. F1000Research. [Link]

  • Peroxisome proliferator-activated receptor. Wikipedia. [Link]

  • N-(3-oxo-acyl)homoserine lactones signal cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways. PubMed. [Link]

  • Influence of Pseudomonas autoinducer N-3-oxododecanoyl homoserine lactone on human corneal epithelial cells. PMC. [Link]

  • of current experimental protocols. (a) Experimental grouping and... | Download Scientific Diagram. ResearchGate. [Link]

  • The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. PMC. [Link]

  • The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PMC. [Link]

  • Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone induces calcium signaling-dependent crosstalk between autophagy and apoptosis in human macrophages. PubMed. [Link]

  • Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators | Request PDF. ResearchGate. [Link]

  • Apoptosis: A Review of Programmed Cell Death. PMC. [Link]

  • 14-3-3 Induced Apoptosis. Abeomics. [Link]

  • Expression of Toll-like Receptor Genes and Antiviral Cytokines in Macrophage-like Cells in Response to Indole-3-carboxylic Acid Derivative. MDPI. [Link]

  • A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica. [Link]

  • Molecular exploration of host-pathogen interactions in severe Pseudomonas aeruginosa infection through a multi-level data integration approach. Frontiers. [Link]

  • Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. YouTube. [Link]

  • The G Protein-Coupled Receptor Heterodimer Network (GPCR-HetNet) and Its Hub Components. MDPI. [Link]

  • Common cell signaling pathway. YouTube. [Link]

  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed. [Link]

  • Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]

  • Dose response of N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL). ResearchGate. [Link]

  • Experimental Protocols for The Assessment of Redox Thermodynamics of Nonstoichiometric Oxides: A Case Study of YMnO3-δ. OSTI.gov. [Link]

  • Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained | Clip. YouTube. [Link]

  • The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals. PMC. [Link]

  • Cell Signaling: Its Mechanisms in Cells Communication, Molecular. Longdom Publishing. [Link]

  • Late Phase of Apoptosis. Bio-Rad Antibodies. [Link]

  • The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway. PubMed. [Link]

  • Combined Theoretical and Experimental Study to Unravel the Differences in Promiscuous Amidase Activity of Two Nonhomologous Enzymes. PMC. [Link]

  • 5 CELL SIGNALING I Introduction A. Types of Signaling B. Types of Receptors C. Other Conserved Functions II G Protein-coupled Re. UC Berkeley MCB. [Link]

Sources

Exploratory

The Equilibrium Within: A Technical Guide to the Thermodynamic Stability of β-Keto Amides in Solution

Abstract This guide provides a comprehensive technical exploration of the factors governing the thermodynamic stability of β-keto amides in solution. Primarily intended for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical exploration of the factors governing the thermodynamic stability of β-keto amides in solution. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of keto-enol tautomerism, intramolecular hydrogen bonding, and solvent effects that dictate the conformational and chemical behavior of this critical functional group. We will dissect the underlying principles, present robust experimental and computational methodologies for their characterization, and discuss the profound implications of this equilibrium on molecular design and bioactivity.

Introduction: The β-Keto Amide Motif - A Chameleon in Chemical Biology

The β-keto amide functionality is a cornerstone in medicinal chemistry and organic synthesis, appearing in a wide array of natural products and biologically active compounds.[1][2] Its prevalence stems from its versatile reactivity and its capacity to engage in key hydrogen bonding interactions, often mimicking the peptide bond.[3] However, the true utility and predictability of β-keto amide-containing molecules are intrinsically linked to their thermodynamic stability in solution. These molecules are not static entities but exist in a dynamic equilibrium between their keto and enol tautomeric forms.[4][5][6] Understanding and controlling this equilibrium is paramount for optimizing drug-receptor interactions, predicting metabolic fate, and ensuring the configurational stability of chiral centers.[7] This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of β-keto amide stability.

The Core Principle: Keto-Enol Tautomerism

The defining characteristic of β-keto amides in solution is the equilibrium between the ketoamide and the Z-enolamide tautomers.[4][5][8] The amide-imidol tautomerism is generally not a significant contributor to the overall equilibrium.[4][5]

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form (Z-isomer) Keto Ketoamide Enol Z-Enolamide Keto->Enol Equilibrium Keto_structure Enol_structure NMR_Workflow A Sample Preparation (β-keto amide in deuterated solvent) B ¹H NMR Data Acquisition (Constant Temperature) A->B C Signal Assignment (Keto vs. Enol) B->C D Signal Integration C->D E Calculation of Tautomer Ratio and K_T D->E F Variable Temperature NMR (Optional) E->F G van't Hoff Plot (ln K_T vs. 1/T) F->G H Determination of ΔH° and ΔS° G->H

Caption: Workflow for the determination of tautomeric equilibrium using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, particularly for systems with significant chromophoric differences between the tautomers. [9][10]The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form. [11]By analyzing the changes in the absorption spectra under different solvent conditions, qualitative and sometimes quantitative information about the tautomeric equilibrium can be obtained. [9]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. [12]These methods can be used to:

  • Calculate the relative energies of the keto and enol tautomers in the gas phase and in different solvents (using continuum solvent models).

  • Predict the geometric parameters and vibrational frequencies of each tautomer.

  • Gain insight into the nature and strength of intramolecular hydrogen bonds.

Quantitative Data on Tautomeric Equilibria

The following table summarizes representative data on the percentage of the enol tautomer for various β-dicarbonyl compounds in different solvents, illustrating the principles discussed.

CompoundSolvent% EnolReference
AcetylacetoneCCl₄49%[13]
AcetylacetoneD₂O<2%[13]
Ethyl acetoacetateCCl₄28%[14]
Ethyl acetoacetateAcetonitrile4.9%[14]
N-phenylacetoacetamideCDCl₃~50% (example)[4][5]
N-phenylacetoacetamideDMSO-d₆<10% (example)[4][5]

Note: Specific percentages for N-phenylacetoacetamide are illustrative based on general trends discussed in the cited literature.

Implications for Drug Development

The thermodynamic stability of the β-keto amide moiety has profound consequences for the drug development process:

  • Receptor Binding: The specific tautomeric form present in the physiological environment will dictate the hydrogen bonding pattern and overall shape of the molecule, thereby influencing its binding affinity and selectivity for the target receptor.

  • Membrane Permeability: The polarity of the dominant tautomer can affect the molecule's ability to cross biological membranes.

  • Metabolic Stability: The enol form can be susceptible to different metabolic pathways compared to the keto form.

  • Chemical Stability: β-keto amides can be prone to degradation, such as decarboxylation if the amide is readily hydrolyzed to a β-keto acid. [15]Understanding the factors that favor the more stable tautomer can inform formulation strategies.

Conclusion

The thermodynamic stability of β-keto amides in solution is a multifaceted phenomenon governed by a delicate interplay of keto-enol tautomerism, intramolecular hydrogen bonding, and solvent effects. A thorough understanding of these principles, facilitated by the judicious application of NMR spectroscopy and computational methods, is indispensable for the rational design and development of novel therapeutics and functional molecules. By mastering the ability to predict and potentially control this equilibrium, researchers can unlock the full potential of the versatile β-keto amide scaffold.

References

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

  • Laurella, S., González Sierra, M., Furlong, J., & Allegretti, P. (2012). Analysis of Tautomerism in -Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects. Lifescience Global. [Link]

  • Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. (2025). ResearchGate. [Link]

  • Hansen, P. E., et al. (1996). Intramolecular hydrogen bonding of the enol forms of β-ketoamides and β-ketothioamides. Deuterium isotope effects on 13C chemical shifts. Journal of Molecular Structure, 378, 1-3. [Link]

  • β‐Keto amides motifs in natural products and biologically active compounds. (n.d.). Wiley Online Library. [Link]

  • Talele, T. T. (2016). The "Amide Bond": A Perennial Challenge in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • The Applications of β‐Keto Amides for Heterocycle Synthesis. (2021). ResearchGate. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. (2025). ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Tayyari, S. F., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025). ResearchGate. [Link]

  • A/ Probing the configurational stability of β‐ketoamides and β‐ketoimides. B. (n.d.). ResearchGate. [Link]

  • β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). SOLEIL Synchrotron. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]

  • Perpete, E. A., et al. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]

Sources

Foundational

3-Oxododecanamide: A Structural Probe for FAAH Amidase Activity and Inter-Kingdom Signaling

This guide provides an in-depth technical analysis of 3-oxododecanamide as a substrate for Fatty Acid Amide Hydrolase (FAAH) . It addresses the biochemical kinetics, experimental quantification via LC-MS/MS, and the tran...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-oxododecanamide as a substrate for Fatty Acid Amide Hydrolase (FAAH) . It addresses the biochemical kinetics, experimental quantification via LC-MS/MS, and the translational implications for drug development and host-pathogen "signaling confusion."

Executive Summary

3-oxododecanamide (3-oxo-C12-amide) represents a critical structural analogue in the study of Fatty Acid Amide Hydrolase (FAAH). While FAAH is classically characterized by its degradation of endogenous signaling lipids like anandamide (AEA) and oleamide, 3-oxododecanamide serves as a pivotal probe for two reasons:

  • Mechanistic Isolation: It isolates the amidase activity of FAAH from lactonase activity, acting as a stable surrogate for the bacterial quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • Inter-Kingdom Cross-Talk: It models the capacity of mammalian and plant hosts to degrade bacterial virulence factors, a phenomenon known as "Quorum Quenching."

This guide details the physicochemical properties, hydrolysis mechanism, and a validated LC-MS/MS protocol for quantifying FAAH activity against this specific substrate.

Part 1: Mechanistic Basis & Substrate Chemistry

Chemical Structure and Stability

Unlike the canonical FAAH substrate anandamide (which contains a polyunsaturated arachidonyl tail and an ethanolamine headgroup), 3-oxododecanamide possesses a saturated 12-carbon chain with a


-keto modification and a primary amide terminus.
  • Formula:

    
    
    
  • Key Feature: The

    
    -keto group at the C3 position increases the electrophilicity of the carbonyl carbon, potentially altering the rate of nucleophilic attack by the FAAH catalytic triad compared to unsubstituted fatty acid amides.
    
  • Stability: Unlike its parent molecule (3-oxo-C12-HSL), which undergoes spontaneous lactonolysis at physiological pH (pH > 7.4), 3-oxododecanamide is chemically stable in aqueous buffer, making it an ideal substrate for precise enzymatic kinetic profiling.

The FAAH Hydrolysis Mechanism

FAAH belongs to the amidase signature superfamily , characterized by a Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142 in rats). The hydrolysis of 3-oxododecanamide proceeds via a nucleophilic attack on the primary amide bond.

Reaction Pathway:



The enzyme utilizes a "coupled catalytic triad" where Lys142 acts as a base to activate Ser217, which in turn activates the nucleophile Ser241. The oxyanion hole (Ile238, Gly239, Gly240) stabilizes the tetrahedral intermediate.

FAAH_Mechanism Substrate 3-Oxododecanamide (Substrate) ES_Complex E-S Complex (Michaelis) Substrate->ES_Complex Binding (Km) Tet_Inter Tetrahedral Intermediate ES_Complex->Tet_Inter Ser241 Nucleophilic Attack Acyl_Enz Acyl-Enzyme Intermediate Tet_Inter->Acyl_Enz Amine Leaving Group Release Products 3-Oxododecanoic Acid + Ammonia Acyl_Enz->Products Hydrolysis (Deacylation) Triad Catalytic Triad (Ser241-Ser217-Lys142) Triad->Tet_Inter Stabilization

Figure 1: Catalytic pathway of FAAH-mediated hydrolysis of 3-oxododecanamide. The


-keto group remains intact during amide bond cleavage.

Part 2: Experimental Protocol (LC-MS/MS Quantification)

Since 3-oxododecanamide lacks a fluorophore, standard fluorescent assays (e.g., AMC-based) are unsuitable. The following self-validating LC-MS/MS protocol is the gold standard for kinetic analysis.

Reagents and Preparation
  • Enzyme Source: Recombinant Human FAAH (rHu-FAAH) or Rat Brain Membrane homogenates.

  • Substrate Stock: 3-oxododecanamide (synthesized or custom ordered), dissolved in DMSO to 10 mM.

  • Internal Standard (IS):

    
    -3-oxododecanoic acid or non-deuterated heptadecanoic acid (C17:0).
    
  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA (fatty acid-free).

Assay Workflow
  • Pre-incubation: Dilute FAAH (final conc. 1–5 nM) in Reaction Buffer. Pre-incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation: Add 3-oxododecanamide at varying concentrations (e.g., 0.5

    
    M to 50 
    
    
    
    M) to initiate the reaction. Ensure final DMSO concentration is <1%.
  • Time-Course: Incubate for 15–30 minutes. (Note: Linearity must be established; consume <10% substrate to ensure initial velocity conditions).

  • Termination: Stop reaction by adding 2 volumes of ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Extraction: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) mode in Negative Ion Mode (ESI-).

    • Target Analyte: 3-oxododecanoic acid (Product).

    • Precursor Ion: [M-H]⁻ m/z ~213.1.

    • Product Ions: Quantify based on specific fragmentation (e.g., decarboxylation loss).

Data Analysis & Causality

Calculate the reaction velocity (


) for each substrate concentration (

). Fit data to the Michaelis-Menten equation:

Interpretation:

  • High

    
     (> 50 
    
    
    
    M):
    Indicates low affinity, suggesting 3-oxododecanamide is a poor substrate relative to anandamide.
  • Low

    
     (< 10 
    
    
    
    M):
    Indicates high affinity, suggesting FAAH may play a significant biological role in scavenging this molecule.

Part 3: Biological Implications & Drug Development

Signaling Confusion (Quorum Quenching)

The degradation of 3-oxododecanamide by FAAH is not merely a biochemical curiosity; it represents a mechanism of host defense .

  • Bacterial Signal: Pseudomonas aeruginosa releases 3-oxo-C12-HSL.[1][2]

  • Host Response: Mammalian paraoxonases (PONs) hydrolyze the lactone ring.

  • FAAH Role: FAAH attacks the amide bond.[3][4][5][6] If FAAH degrades the amide analog (3-oxododecanamide), it effectively silences the "vocabulary" of the pathogen, preventing it from coordinating virulence factor release. This is termed "Signalling Confusion."[7][8]

Inhibitor Screening

Using 3-oxododecanamide as a probe offers a distinct advantage in drug development: Specificity Profiling .

  • Many FAAH inhibitors (e.g., URB597, PF-3845) are designed to mimic the transition state of anandamide hydrolysis.

  • Testing these inhibitors against 3-oxododecanamide hydrolysis verifies if the inhibitor blocks the general amidase pocket or requires the specific arachidonyl tail geometry for binding.

Biological_Context cluster_Host Mammalian Host Cell Bacteria Pseudomonas aeruginosa Signal 3-oxo-C12-HSL (Virulence Signal) Bacteria->Signal Secretion PON Paraoxonases (Lactonase Activity) Signal->PON Lactone Hydrolysis FAAH FAAH (Amidase Activity) Signal->FAAH Direct Amidase Attack? Intermediate 3-Oxododecanamide (Primary Amide) PON->Intermediate Ring Opening Inactive Inactive Metabolites (Fatty Acid + HSL) FAAH->Inactive Quorum Quenching Intermediate->FAAH Substrate Degradation

Figure 2: The role of FAAH in the "Signalling Confusion" pathway, degrading bacterial signals and their metabolites.

References

  • Cravatt, B. F., et al. (1996). "Molecular characterization of a new family of amide hydrolases." Nature. Link

  • Uroz, S., et al. (2008). "Quorum sensing and quorum quenching: the role of enzymes in the degradation of N-acylhomoserine lactones." PLoS One. Link

  • Palmer, A. G., et al. (2014).[5] "Plant Responses to Bacterial N-Acyl L-Homoserine Lactones are Dependent on Enzymatic Degradation to L-Homoserine."[5] ACS Chemical Biology. Link

  • McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry. Link

  • Grandclement, C., et al. (2016). "Quorum Quenching: Role in Nature and Applied Developments." FEMS Microbiology Reviews. Link

Sources

Exploratory

The Immunomodulatory Landscape of 3-Oxododecanamide (3-O-C12-HSL): Mechanisms, Cellular Targets, and Therapeutic Implications

Executive Summary In the arms race between bacterial pathogens and host immunity, Pseudomonas aeruginosa utilizes a sophisticated quorum sensing (QS) network to coordinate virulence and subvert host defenses. At the apex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the arms race between bacterial pathogens and host immunity, Pseudomonas aeruginosa utilizes a sophisticated quorum sensing (QS) network to coordinate virulence and subvert host defenses. At the apex of this hierarchy is 3-oxododecanamide , more accurately characterized in biological contexts as N-(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL) . Far beyond its role as a bacterial population density sensor, 3-O-C12-HSL acts as a potent cross-kingdom signaling molecule.

As a Senior Application Scientist specializing in host-pathogen interactions, I have structured this technical guide to dissect the causality behind 3-O-C12-HSL's immunomodulatory effects. We will explore its mechanistic pathways, evaluate quantitative cellular responses, and detail self-validating experimental protocols for therapeutic development, specifically focusing on conjugate vaccine strategies.

Mechanistic Foundations of Cross-Kingdom Immunomodulation

The potency of 3-O-C12-HSL lies in its amphiphilic structure. The 12-carbon acyl chain allows the molecule to readily partition into eukaryotic lipid rafts and traverse cell membranes, while the homoserine lactone ring dictates its specific interactions with intracellular targets[1].

Once internalized by host immune cells, 3-O-C12-HSL orchestrates a multi-pronged immunosuppressive cascade:

  • Macrophage & Epithelial Apoptosis: 3-O-C12-HSL rapidly localizes to the mitochondria, disrupting the mitochondrial membrane potential (

    
    ). This dysfunction leads to a surge in Reactive Oxygen Species (ROS) generation, subsequent cytochrome c release, and the activation of the intrinsic apoptotic pathway[2].
    
  • Dendritic Cell (DC) Arrest via Epigenetic Modulation: Recent transcriptomic analyses reveal that 3-O-C12-HSL upregulates the long noncoding RNA (lncRNA) NRIR in monocyte-derived dendritic cells. High NRIR expression directly suppresses the production of Interleukin-6 (IL-6), a cytokine critical for DC maturation[3].

  • T-Cell Paralysis: The suppression of IL-6 by NRIR has downstream consequences for adaptive immunity. Without adequate IL-6 signaling, T-cell proliferation and activation are severely blunted, allowing P. aeruginosa to evade adaptive immune clearance[3]. Furthermore, 3-O-C12-HSL directly inhibits the secretion of Tumor Necrosis Factor-alpha (TNF-

    
    ) by interfering with NF-
    
    
    
    B signaling pathways[4].

Pathway cluster_macrophage Macrophage / Dendritic Cell cluster_tcell T-Cell HSL 3-O-C12-HSL (Quorum Sensing Molecule) Mito Mitochondrial Dysfunction & ROS Generation HSL->Mito Internalization NRIR Upregulation of lncRNA NRIR HSL->NRIR Transcriptional modulation TNFa Suppression of TNF-α HSL->TNFa NF-κB interference Apop Cell Apoptosis Mito->Apop Cytochrome C release IL6 Reduction of IL-6 NRIR->IL6 Epigenetic control TCellAct Inhibition of T-Cell Proliferation & Activation IL6->TCellAct Lack of stimulatory signal

Mechanistic pathway of 3-O-C12-HSL inducing apoptosis and immune suppression in host cells.

Quantitative Profiling of Cellular Responses

To standardise assay development, it is crucial to benchmark the quantitative effects of 3-O-C12-HSL across different host cell lineages. The table below synthesizes the dose-dependent immunomodulatory parameters observed in primary and immortalized cell lines.

Target Cell TypeParameter MeasuredEffect of 3-O-C12-HSL (Dose)Mechanistic Driver
Macrophages (Murine)TNF-

Secretion
>60% Reduction (at 50

M)
NF-

B signaling disruption[4]
Macrophages (Murine)Cell Viability~40-50% Apoptosis (at 50

M)
Mitochondrial ROS generation[2]
Dendritic Cells (Mo-DCs)IL-6 ExpressionSignificant DownregulationUpregulation of lncRNA NRIR[3]
T-Cells Proliferation Rate>70% Inhibition (at 50

M)
Lack of IL-6 stimulatory signals[3]
Epithelial Cells (LS174T)Mucin SecretionSignificant DecreaseMitochondrial impairment & apoptosis[2]

Self-Validating Experimental Protocols

In drug discovery and translational research, protocols must be designed as self-validating systems. This means integrating internal controls that definitively prove the causality of the observed biological effect.

Protocol A: In Vitro Macrophage Apoptosis and Cytokine Profiling

Rationale: This assay quantifies the pro-apoptotic and immunosuppressive effects of 3-O-C12-HSL. To ensure the observed apoptosis is genuinely driven by oxidative stress (and not generalized toxicity), we integrate N-acetylcysteine (NAC) as a causal rescue control[2].

  • Cell Seeding: Seed murine macrophages (e.g., RAW 264.7) at

    
     cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • The Self-Validating Control (Pre-treatment): Pre-treat a dedicated subset of control wells with 100

    
    M N-acetylcysteine (NAC) for 1 hour. Causality Note: NAC acts as a potent ROS scavenger. If 3-O-C12-HSL-induced apoptosis is strictly ROS-dependent, NAC pre-treatment will rescue cell viability.
    
  • 3-O-C12-HSL Challenge: Expose the cells to 50

    
    M 3-O-C12-HSL. Ensure the molecule is dissolved in DMSO, keeping the final in-well DMSO concentration below 0.1% to prevent solvent toxicity.
    
  • Viability & Apoptosis Readout (24h): Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

  • Cytokine Quantification: Collect the cell culture supernatant, centrifuge to remove debris, and perform sandwich ELISAs to quantify the suppression of TNF-

    
     and IL-6.
    
Protocol B: Conjugate Vaccine Immunization and Efficacy Model

Rationale: 3-O-C12-HSL is a small molecule hapten (<300 Da) and is inherently non-immunogenic. To generate neutralizing antibodies that can block its immunosuppressive effects, it must be covalently linked to a carrier protein[5].

  • Hapten Conjugation: Cross-link 3-O-C12-HSL to a carrier protein. While Bovine Serum Albumin (BSA) is standard[4], conjugating it to recombinant PcrV (a P. aeruginosa Type III secretion system protein) creates a superior bivalent immunogen[5]. Use EDC/NHS crosslinking chemistry.

  • Immunization Schedule: Inject female BALB/c mice subcutaneously with 50

    
    g of the 3-O-C12-HSL-r-PcrV conjugate formulated with an adjuvant (e.g., Aluminum hydroxide) on days 0, 14, 28, and 42.
    
  • Titer Validation (Day 49): Collect serum via submandibular bleed. Perform an indirect ELISA against 3-O-C12-HSL to confirm high specific IgG titers. Causality Note: High titers confirm successful haptenization and carrier-mediated T-cell help, validating the conjugate's structural integrity before moving to the infection model.

  • Lethal Challenge: Intranasally infect the immunized and control mice with a lethal dose (

    
     CFU) of P. aeruginosa strain PAO1.
    
  • Endpoint Analysis: Monitor the cohort for 14-day survival. Euthanize surviving mice and quantify the bacterial burden (CFU/g) in lung, liver, and spleen homogenates to assess the prevention of systemic bacterial dissemination[5].

Workflow Prep 1. Conjugate Synthesis (3-O-C12-HSL-PcrV) Immunize 2. Subcutaneous Immunization Prep->Immunize Challenge 3. P. aeruginosa Infection Model Immunize->Challenge Assay 4. Survival & Burden Assays Challenge->Assay Analyze 5. Cytokine Profiling Assay->Analyze

Step-by-step experimental workflow for evaluating 3-O-C12-HSL conjugate vaccine efficacy.

Translational Implications for Drug Development

Understanding the immunomodulatory axis of 3-O-C12-HSL opens two distinct avenues for therapeutic intervention against multidrug-resistant P. aeruginosa:

  • Active Immunization (Quorum Sensing Vaccines): As demonstrated in Protocol B, generating host antibodies against 3-O-C12-HSL neutralizes the autoinducer before it can partition into host immune cells. This prevents macrophage apoptosis and restores normal TNF-

    
     and IL-6 responses, significantly enhancing host survival[4].
    
  • Quorum Quenching (QQ) Therapeutics: Developing biologics (such as recombinant lactonases or acylases) that enzymatically degrade the homoserine lactone ring or cleave the amide bond of 3-O-C12-HSL. By disarming the signal molecule in the extracellular space, QQ therapies prevent the pathogen from achieving the population density required to launch its virulence cascade, whilst simultaneously protecting host immune cells from 3-O-C12-HSL-mediated paralysis.

References

  • Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators.
  • Immunization with 3-oxododecanoyl-L-homoserine lactone-r-PcrV conjugate enhances survival of mice against lethal burn infections caused by Pseudomonas aeruginosa. NIH.
  • Immunization with 3-oxododecanoyl-l-homoserine lactone–protein conjugate protects mice from lethal Pseudomonas aeruginosa lung infection. Microbiology Society.
  • Paraoxonase 2 modulates a proapoptotic function in LS174T cells in response to quorum sensing molecule N-(3-oxododecanoyl). ScienceOpen.
  • l-homoserine lactone suppresses dendritic cell maturation by upregulating the long noncoding RNA NRIR. Indian Academy of Sciences.

Sources

Foundational

Unlocking the Synthetic Versatility of β-Keto Dodecanamides: A Guide to Chemical Reactivity and Application

An In-depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Executive Summary: The β-Keto Dodecanamide Moiety as a Strategic Asset The β-keto amide functional group is a cornerstone in sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The β-Keto Dodecanamide Moiety as a Strategic Asset

The β-keto amide functional group is a cornerstone in synthetic and medicinal chemistry, offering a rich landscape of reactivity that allows for precise molecular architecture construction. When integrated into a dodecanamide derivative, this versatile scaffold gains a significant lipophilic character, profoundly influencing its physicochemical properties and potential biological interactions. This guide provides an in-depth exploration of the chemical reactivity inherent to the β-keto group within these long-chain amides. We will dissect the foundational principles of keto-enol tautomerism, detail key synthetic transformations at the α-carbon and carbonyl groups, and present actionable protocols for their synthesis and manipulation. By understanding the causality behind reaction choices and mechanisms, researchers can harness the full potential of β-keto dodecanamides as powerful intermediates in the rational design of novel therapeutics and complex organic molecules.[1][2]

The Heart of Reactivity: Keto-Enol Tautomerism

The chemical behavior of β-keto amides is fundamentally governed by the principle of keto-enol tautomerism, a dynamic equilibrium between the ketone form and the enol form (an alcohol adjacent to a double bond).[1][3] This equilibrium is not static; it is a delicate balance influenced by a confluence of structural and environmental factors. The enol form is notably stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[1] For dodecanamide derivatives, this tautomerism is the gateway to their most useful reactions, as the enol or its deprotonated form, the enolate, is the key nucleophilic species.

The position of this equilibrium dictates the molecule's reactivity profile. Factors such as solvent polarity, pH, and temperature can shift the balance.[4] In non-polar solvents, the enol form is often favored due to the stability of the internal hydrogen bond, whereas polar, protic solvents can disrupt this bond, favoring the keto form.[4] Understanding and controlling this equilibrium is paramount for any synthetic strategy involving these compounds.

Spectroscopic Signatures

Characterization of the tautomeric mixture is readily achieved through NMR spectroscopy. In ¹H NMR spectra, the enol form typically displays a characteristic downfield signal for the enolic proton (often >10 ppm), while the α-protons of the keto form appear in a different region. The ratio of these tautomers can be quantified by integrating their respective signals.[4]

Caption: Keto-Enol equilibrium in β-keto amides.

Synthesis of β-Keto Dodecanamide Scaffolds

The construction of the β-keto dodecanamide core can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the amide nitrogen.

Common Synthetic Approaches:

MethodStarting MaterialsKey FeaturesReference
Acylation of Amide Enolates Dodecanamide, Strong Base (e.g., LiHMDS), Acylating AgentA direct and fundamental approach, though generating the enolate of a primary or secondary amide can be challenging due to N-H acidity.[5][5]
Condensation with Malonic Acid Mono-amides Dianion of a malonic acid mono-amide, Acid ChlorideA modification of the Wierenga-Skulnick synthesis that provides good-to-excellent yields after acidic workup and decarboxylation.[6][6]
Reaction with Diketene Derivatives 2,2,6-trimethyl-4H-1,3-dioxin-4-one, AmineA mild and high-yielding method that avoids harsh conditions and side products, often proceeding in quantitative yields.[7][7]
Hydrolysis of α-Oxo Ketene N,S-acetals α-Oxo Ketene N,S-acetal, NaOHAn environmentally friendly method using water as a solvent, offering excellent yield and selectivity.[8][8]
Detailed Protocol: Synthesis of N-Aryl-3-oxododecanamide via Diketene Derivative

This protocol is adapted from a mild and efficient procedure for the synthesis of β-ketoamides.[7] The choice of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as the acetoacetylating agent is strategic; its reaction with amines is cleaner and often higher yielding than using diketene itself.

Materials:

  • Dodecylamine (1.0 eq)

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 eq)

  • Sodium Acetate (catalytic amount, ~0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of dodecylamine in anhydrous THF, add a catalytic amount of sodium acetate.

  • Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting amine is consumed.

  • Cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure N-dodecyl-3-oxobutanamide.

Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should clearly show the characteristic signals for the β-keto amide structure.

Strategic Transformations at the α-Carbon

The true synthetic power of the β-keto dodecanamide scaffold lies in the reactivity of the α-carbon. Situated between two electron-withdrawing carbonyl groups, the α-protons are acidic (pKa ~11 in DMSO for related systems), making deprotonation facile to form a resonance-stabilized enolate. This enolate is a soft nucleophile, readily participating in a variety of bond-forming reactions.

α-Alkylation: Building Molecular Complexity

The introduction of alkyl substituents at the α-position is a cornerstone transformation.[9] The choice of base and electrophile is critical for success. Strong, non-nucleophilic bases like LDA or NaH are typically used to generate the enolate quantitatively, which is then trapped with an alkyl halide in an Sₙ2 reaction.[9]

A significant advance in this area is the use of phase-transfer catalysis for asymmetric alkylation, allowing for the enantioselective installation of substituents.[10] This is particularly valuable in drug development, where stereochemistry is crucial for biological activity.

Alpha_Alkylation_Workflow Start β-Keto Dodecanamide Enolate Enolate Formation (Base: NaH, LDA, etc.) Start->Enolate Deprotonation Alkylation SN2 Reaction (Electrophile: R'-X) Enolate->Alkylation Nucleophilic Attack Product α-Alkylated Product Alkylation->Product caption Workflow for α-alkylation of β-keto amides.

Caption: Workflow for α-alkylation of β-keto amides.

Protocol: Asymmetric α-Alkylation using Phase-Transfer Catalysis

This protocol is conceptualized based on modern methods for the enantioselective alkylation of β-dicarbonyl compounds.[10]

Materials:

  • N-substituted-3-oxododecanamide (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Cinchona-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.05 eq)

  • Cesium hydroxide monohydrate (CsOH·H₂O) (5.0 eq)

  • Toluene

  • Deionized water

Procedure:

  • Combine the β-keto dodecanamide, benzyl bromide, and phase-transfer catalyst in toluene.

  • In a separate flask, prepare a 50% aqueous solution of CsOH·H₂O.

  • Stir the biphasic mixture vigorously at 0°C.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography.

  • Determine the enantiomeric excess (ee) using chiral HPLC.

Expertise & Causality: The use of a cinchona-derived catalyst is key to inducing asymmetry. The catalyst forms a chiral ion pair with the enolate, shielding one face from the electrophile and directing the alkylation to the other, thus controlling the stereochemical outcome. Cesium hydroxide is used as a strong base that remains primarily in the aqueous phase, necessitating the "transfer" by the catalyst.

Decarboxylation: A Gateway to Ketones

While β-keto amides are stable, their corresponding β-keto acids are not and readily undergo decarboxylation upon gentle heating.[11][12] This property is often exploited synthetically. A common strategy involves the synthesis of a β-keto ester, followed by hydrolysis to the unstable β-keto acid, which then loses CO₂ to yield a ketone.[9]

The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the concerted cleavage of the C-C bond and formation of an enol intermediate, which then tautomerizes to the more stable ketone.[11]

Caption: Mechanism of β-keto acid decarboxylation.

Applications in Drug Discovery

The β-keto dodecanamide scaffold is a privileged structure in medicinal chemistry. The long dodecyl chain imparts significant lipophilicity, which can be crucial for membrane permeability, protein binding, and overall pharmacokinetic profiles. The urea functionality, a close relative of the amide, is central to many approved drugs due to its ability to form multiple hydrogen bonds with biological targets.[13] The reactivity of the β-keto group allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization.[14][15]

Drug_Discovery_Logic cluster_mods Synthetic Modifications Scaffold β-Keto Dodecanamide Core Scaffold Alkylation α-Alkylation Scaffold->Alkylation Heterocycle Heterocycle Formation Scaffold->Heterocycle Reduction Ketone Reduction Scaffold->Reduction Library Diverse Chemical Library Alkylation->Library Heterocycle->Library Reduction->Library Screening Biological Screening (HTS) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead Lead->SAR Iterative Design caption Logic flow in drug discovery.

Caption: Logic flow in drug discovery.

References

  • Title: Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide Source: Benchchem URL
  • Title: Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis Source: Royal Society of Chemistry URL
  • Title: Synthesis of β-keto carboxylic acids, esters and amides Source: Organic Chemistry Portal URL
  • Title: A new beta-keto amide synthesis Source: ResearchGate URL
  • Title: Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides Source: PMC URL
  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL
  • Title: Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide Source: ResearchGate URL
  • Title: Keto Enol Tautomerization Source: Chemistry Steps URL
  • Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL
  • Title: Decarboxylation Source: Master Organic Chemistry URL
  • Title: α‐Alkylation of β‐keto amides.
  • Title: Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides Source: Thieme Synthesis URL
  • Title: Decarboxylation Of Beta Keto Acid Source: NEET coaching URL
  • Title: Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides Source: Beilstein Journals URL
  • Title: Special Issue “Advances in Drug Discovery and Synthesis” Source: MDPI URL
  • Title: Decarboxylation Source: Organic Chemistry Portal URL
  • Title: β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS Source: Synform URL
  • Title: 22.
  • Title: Unlocking the potential of the thioamide group in drug design and development Source: PMC URL
  • Title: Selective Reactions of β-Ketocarbonyl Derivatives at γ-Positions: Control of Reaction Sites and Product Stereochemistries through Aminocatalysis Source: ResearchGate URL
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC URL
  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: Fisher Digital Publications URL
  • Title: (PDF)
  • Title: Synthesis of β‐keto amides through β‐keto acids.

Sources

Exploratory

The Natural Occurrence of N-(3-oxododecanoyl)-L-homoserine lactone in Pseudomonas aeruginosa: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides an in-depth technical exploration of the biosynthesis, detectio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth technical exploration of the biosynthesis, detection, and signaling functions of the primary quorum-sensing molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), in Pseudomonas aeruginosa. The structure of this document is designed to logically flow from the molecule's origin to its functional consequences, providing both theoretical understanding and practical methodologies.

A Note on Nomenclature

The primary focus of this guide is the naturally occurring quorum-sensing molecule in Pseudomonas aeruginosa, which is scientifically designated as N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) . While the term "3-oxododecanamide" was specified in the topic, the vast body of scientific literature confirms that the native signaling molecule possesses a homoserine lactone ring, not a simple amide. This distinction is critical for its biological activity. This guide will proceed using the correct and widely accepted nomenclature.

Section 1: Introduction to 3O-C12-HSL and its Significance in Pseudomonas aeruginosa Pathogenesis

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in clinical settings, due to its intrinsic antibiotic resistance and its ability to form resilient biofilms.[1] A key coordinator of its virulence and social behavior is a sophisticated cell-to-cell communication system known as quorum sensing (QS).[2] This process allows individual bacteria to sense their population density and collectively activate gene expression, leading to the production of a wide array of virulence factors.

At the heart of the primary QS system in P. aeruginosa, the las system, lies the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][3] This small, diffusible molecule acts as an autoinducer; as the bacterial population grows, the concentration of 3O-C12-HSL increases.[2] Once a threshold concentration is reached, it binds to its cognate intracellular receptor and transcriptional regulator, LasR.[2][4] This binding event activates LasR, which in turn modulates the expression of hundreds of genes, including those responsible for the production of toxins, proteases, and exopolysaccharides for biofilm formation.[5][6] Understanding the natural occurrence and function of 3O-C12-HSL is, therefore, paramount for developing novel anti-virulence strategies to combat P. aeruginosa infections.

Section 2: Biosynthesis of N-(3-oxododecanoyl)-L-homoserine lactone

The synthesis of 3O-C12-HSL in P. aeruginosa is catalyzed by the enzyme LasI, an autoinducer synthase.[2][3] The LasI protein utilizes S-adenosylmethionine (SAM) as the source of the homoserine lactone moiety and a fatty acid, typically 3-oxododecanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway, as the substrate for the acyl side chain. The expression of the lasI gene is itself regulated by the LasR-3O-C12-HSL complex, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal once a threshold population density is achieved.[7]

Biosynthesis of 3O-C12-HSL cluster_0 Fatty Acid Biosynthesis cluster_1 Methionine Metabolism cluster_2 Positive Feedback Loop 3-oxododecanoyl-ACP 3-oxododecanoyl-ACP LasI LasI 3-oxododecanoyl-ACP->LasI SAM S-adenosylmethionine SAM->LasI 3O-C12-HSL N-(3-oxododecanoyl)-L- homoserine lactone LasI->3O-C12-HSL Catalysis LasR_complex LasR-3O-C12-HSL Complex 3O-C12-HSL->LasR_complex Binds to LasR lasI_gene lasI gene LasR_complex->lasI_gene Activates Transcription lasI_gene->LasI Translation

Caption: Biosynthesis of 3O-C12-HSL by LasI and its positive feedback regulation.

Section 3: Methodologies for Extraction and Quantification of 3O-C12-HSL

Accurate detection and quantification of 3O-C12-HSL from bacterial cultures or clinical samples are crucial for studying its role in various biological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[8][9][10]

Detailed Protocol for Extraction of 3O-C12-HSL from P. aeruginosa Liquid Culture

This protocol is a synthesis of methodologies reported in the literature.[8][11][12]

Materials:

  • P. aeruginosa culture grown to the desired optical density (typically late logarithmic or early stationary phase).

  • Ethyl acetate or Dichloromethane (HPLC grade).

  • Anhydrous sodium sulfate.

  • Centrifuge and appropriate centrifuge tubes.

  • Separatory funnel.

  • Rotary evaporator or nitrogen evaporator.

  • Methanol (HPLC grade).

  • 0.22 µm syringe filters.

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth) with shaking at 37°C to the late logarithmic or early stationary phase.

  • Cell Removal: Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask.

  • Acidification: Acidify the supernatant to a pH of approximately 3.0 with hydrochloric acid. This step helps to keep the lactone ring of the HSL intact.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate or dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the organic (upper for ethyl acetate, lower for dichloromethane) layer.

    • Repeat the extraction of the aqueous phase two more times with fresh solvent.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a precise, small volume (e.g., 200 µL) of HPLC-grade methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Extraction_Workflow start P. aeruginosa Culture centrifuge Centrifugation (10,000 x g, 15 min, 4°C) start->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant acidify Acidify to pH 3.0 supernatant->acidify extract Liquid-Liquid Extraction (3x with Ethyl Acetate) acidify->extract dry Dry Organic Phase (Anhydrous Na2SO4) extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Sample for LC-MS/MS filter->end

Caption: Experimental workflow for the extraction of 3O-C12-HSL.

Quantitative Analysis by LC-MS/MS

The following table provides typical parameters for the quantification of 3O-C12-HSL. These may need to be optimized for specific instrumentation.

ParameterValue/SettingRationale
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of AHLs.
Mobile Phase AWater with 0.1% formic acidAcidification improves peak shape and ionization efficiency.
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)Elutes AHLs based on their hydrophobicity.
Flow Rate0.2-0.4 mL/minTypical for analytical scale LC.
Column Temperature30-40°CEnsures reproducible retention times.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)AHLs readily form [M+H]⁺ ions.
Precursor Ion ([M+H]⁺)m/z 298.2The protonated molecular ion of 3O-C12-HSL.[13]
Product Ion (Quantifier)m/z 102.1Characteristic fragment of the homoserine lactone ring.[13]
Product Ion (Qualifier)m/z 143.1Another characteristic fragment for confirmation.
Quantification
Standard CurvePrepare standards of pure 3O-C12-HSL in methanol (e.g., 1-1000 ng/mL).For absolute quantification of the analyte in samples.
Limit of Detection (LOD)~0.1-1.0 ng/mLDependent on instrument sensitivity.[8]
Limit of Quantification (LOQ)~0.5-5.0 ng/mLThe lowest concentration that can be reliably quantified.[8]

Section 4: The Role of 3O-C12-HSL in Quorum Sensing and Virulence

The las and rhl Quorum-Sensing Hierarchy

In P. aeruginosa, the las and rhl QS systems are hierarchically organized, with the las system generally considered to be at the top.[3] The LasR-3O-C12-HSL complex directly activates the transcription of the rhlR and rhlI genes. RhlI is the synthase for the second major autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), and RhlR is its cognate receptor. This cascade ensures a sequential activation of virulence genes, with the las system controlling early-stage infection processes like biofilm formation and the rhl system regulating later-stage factors such as rhamnolipid and pyocyanin production.[14]

Quorum_Sensing_Hierarchy cluster_las las System cluster_rhl rhl System LasI LasI HSL_3O_C12 3O-C12-HSL LasI->HSL_3O_C12 Synthesizes LasR LasR HSL_3O_C12->LasR Binds to LasR_active Active LasR-3O-C12-HSL Complex LasR->LasR_active RhlI RhlI LasR_active->RhlI Activates transcription of rhlI RhlR RhlR LasR_active->RhlR Activates transcription of rhlR Virulence_las las-dependent Virulence Genes (e.g., lasA, lasB, toxA) LasR_active->Virulence_las Activates HSL_C4 C4-HSL RhlI->HSL_C4 Synthesizes HSL_C4->RhlR Binds to RhlR_active Active RhlR-C4-HSL Complex RhlR->RhlR_active Virulence_rhl rhl-dependent Virulence Genes (e.g., rhlA, rhlB, phz) RhlR_active->Virulence_rhl Activates

Caption: The hierarchical las and rhl quorum-sensing pathways in P. aeruginosa.

Molecular Interaction of 3O-C12-HSL with LasR

The activation of LasR by 3O-C12-HSL is a highly specific molecular recognition event. LasR consists of an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[1][4] The binding of 3O-C12-HSL to the LBD induces a conformational change that stabilizes the protein and promotes its dimerization.[1][4] This homodimer is then competent to bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes.

Crystal structures of the LasR LBD in complex with 3O-C12-HSL have revealed the key amino acid residues involved in this interaction.[15][16] The homoserine lactone headgroup forms hydrogen bonds with residues such as Tyrosine-56, Tryptophan-60, and Aspartate-73, while the long acyl tail is accommodated within a hydrophobic pocket lined by residues including Leucine-40, Isoleucine-52, and Alanine-127.[15] Serine-129 is another critical residue for discriminating between cognate and non-cognate autoinducers.[15]

Section 5: Experimental Protocols for Studying the LasR-3O-C12-HSL Interaction

Investigating the binding of 3O-C12-HSL to LasR is fundamental for the development of quorum-sensing inhibitors. Here are two common biophysical methods for characterizing this interaction.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is a high-throughput method to assess the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The midpoint of this transition is the Tm.

Protocol Outline:

  • Protein Preparation: Purify the LasR ligand-binding domain (LBD).

  • Reaction Setup: In a 96-well PCR plate, set up reactions containing:

    • Purified LasR LBD (final concentration 2-5 µM).

    • SYPRO Orange dye (e.g., 5x final concentration).

    • 3O-C12-HSL at various concentrations (and a no-ligand control).

    • Assay buffer (e.g., 100 mM Tris, 150 mM NaCl, pH 7.5).

  • Data Acquisition: Place the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C, with fluorescence readings at every 0.5°C increment.

  • Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve corresponds to the Tm. A significant increase in Tm in the presence of 3O-C12-HSL indicates binding and stabilization.[15]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[17] It can be used to determine the kinetics (association and dissociation rates) and affinity of the LasR-3O-C12-HSL interaction.

Principle: One molecule (the ligand, e.g., LasR) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., 3O-C12-HSL) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.[17]

Protocol Outline:

  • Ligand Immobilization: Covalently immobilize purified LasR protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of 3O-C12-HSL in a suitable running buffer. The concentration range should span at least 10-fold below and above the expected dissociation constant (Kd).

  • Binding Analysis:

    • Inject the different concentrations of 3O-C12-HSL over the LasR-immobilized surface and a reference surface.

    • Monitor the binding response (association phase).

    • Inject running buffer alone to monitor the dissociation of the complex.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Section 6: Conclusion and Future Directions

N-(3-oxododecanoyl)-L-homoserine lactone is a cornerstone of the regulatory network that governs virulence in Pseudomonas aeruginosa. The methodologies outlined in this guide provide a framework for its extraction, quantification, and the characterization of its interaction with its cognate receptor, LasR. A thorough understanding of these processes at a molecular level is essential for the rational design and development of novel therapeutics aimed at disarming this pathogen by disrupting its communication systems. Future research will likely focus on the in vivo dynamics of 3O-C12-HSL production and signaling during infection, as well as the interplay between the P. aeruginosa QS systems and the host immune response.

References

  • Zou, Y., & Nair, S. K. (2009). Molecular basis for the recognition of structurally distinct autoinducer mimics by the Pseudomonas aeruginosa LasR quorum-sensing signaling receptor. RCSB PDB. [Link]

  • Gerdt, J. P., McInnis, C. E., & Blackwell, H. E. (2015). Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. Proceedings of the National Academy of Sciences, 112(15), E1839–E1848. [Link]

  • Papadopoulou, K., Tsavea, E., & Tzakos, A. G. (2019). Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa. F1000Research, 8, 324. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Camara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and Bioanalytical Chemistry, 399(2), 839–850. [Link]

  • Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of Bacteriology, 184(4), 1132–1139. [Link]

  • Bottomley, M. J., Muraglia, E., Bazzo, R., & Carfí, A. (2007). Molecular basis for the recognition of structurally distinct autoinducer mimics by the Pseudomonas aeruginosa LasR quorum sensing signaling receptor. Journal of Biological Chemistry, 282(18), 13592–13600. [Link]

  • He, Y. W., Wu, M., & Zhang, L. H. (2022). The transcriptional regulators of virulence for Pseudomonas aeruginosa: Therapeutic opportunity and preventive potential of its clinical infections. MedComm, 3(3), e157. [Link]

  • Zou, Y., & Nair, S. K. (2009). Molecular basis for the recognition of structurally distinct autoinducer mimics by the Pseudomonas aeruginosa LasR quorum-sensing signaling receptor. ChemBioChem, 10(13), 2145–2148. [Link]

  • Dal Bello, F., Ciaffaglione, V., Cuttini, M., Di Ciaula, A., Palmieri, V. O., & Centonze, D. (2025). LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. International Journal of Molecular Sciences, 26(10), 5555. [Link]

  • Gélinas, A. M., Desharnais, V., & Déziel, E. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. mBio, 14(5), e00922-23. [Link]

  • Ma, L., Wang, J., & Wang, H. (2022). Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment. mBio, 13(5), e01974-22. [Link]

  • Pérez-Rueda, E., & Ibarra, J. A. (2015). Regulation of Pseudomonas aeruginosa virulence factors by two novel RNA thermometers. Proceedings of the National Academy of Sciences, 112(23), 7273–7278. [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Camara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and Bioanalytical Chemistry, 399(2), 839–850. [Link]

  • Patel, N. M., Moore, J. D., Blackwell, H. E., & Amador-Noguez, D. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS ONE, 11(10), e0163469. [Link]

  • Ahator, S. D., & Zhang, L. H. (2022). The virulence factor regulator and quorum sensing regulate the type I-F CRISPR-Cas mediated horizontal gene transfer in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 969190. [Link]

  • Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041. [Link]

  • Hao, G., Zhang, Y., & Qu, Y. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 12, 840813. [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Patel, N. M., Moore, J. D., Blackwell, H. E., & Amador-Noguez, D. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS ONE, 11(10), e0163469. [Link]

  • Abd El-Moez, S. I., & El-Shamery, M. G. (2021). Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds. Journal of Medical Microbiology, 70(3). [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Rajamanikyam, M., & Vadlapudi, V. (2019). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites. Journal of Pure and Applied Microbiology, 13(3), 1439–1448. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of 3-Oxododecanamide and Its Analogs

An In-Depth Technical Guide to the Chemical Synthesis of 3-Oxododecanamide 3-Oxododecanamide belongs to the family of β-keto amides, a class of organic compounds featuring a ketone at the β-position relative to an amide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Synthesis of 3-Oxododecanamide

3-Oxododecanamide belongs to the family of β-keto amides, a class of organic compounds featuring a ketone at the β-position relative to an amide carbonyl group. While a simple molecule, it is structurally related to a critical class of bacterial signaling molecules, the N-acyl-homoserine lactones (AHLs). Specifically, it shares the 3-oxo-dodecanoyl acyl chain with N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a primary autoinducer used by Gram-negative bacteria like Pseudomonas aeruginosa to regulate virulence, biofilm formation, and other population-dependent behaviors in a process known as quorum sensing.[1][2][3]

The ability to synthesize 3-oxododecanamide and its derivatives is crucial for several research avenues. These molecules can serve as scaffolds for creating novel quorum sensing inhibitors (QSIs) or probes to study bacterial communication pathways.[4][5] Furthermore, understanding the synthesis of this core structure provides a foundational methodology for medicinal chemists and drug development professionals aiming to create analogs with modified pharmacokinetic or pharmacodynamic properties.

This guide provides a detailed, field-proven protocol for the synthesis of 3-oxododecanamide, focusing on the underlying chemical principles, step-by-step execution, and methods for validation.

Core Synthesis Pathway: A Retrosynthetic Approach

The most direct and reliable approach to synthesizing 3-oxododecanamide involves the formation of the amide bond from a corresponding β-keto acid or its ester derivative. A common and effective strategy involves the C-acylation of an acetoacetamide enolate followed by a deacetylation step. This pathway is advantageous due to the ready availability of starting materials and generally high yields.

G product 3-Oxododecanamide (Target Molecule) intermediate1 N-Acetyl-3-oxododecanamide (Acylated Intermediate) product->intermediate1 Deacetylation reactants Acetoacetamide + Decanoyl Chloride (Starting Materials) intermediate1->reactants C-Acylation

Caption: Retrosynthetic analysis for 3-oxododecanamide.

Detailed Experimental Protocols

This section details a robust two-step protocol for the synthesis of 3-oxododecanamide, commencing with the C-acylation of acetoacetamide.

Protocol 1: Synthesis of Intermediate N-Acetyl-3-oxododecanamide

This step involves the formation of a dianion from acetoacetamide, which then acts as a nucleophile to attack decanoyl chloride.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Notes
AcetoacetamideC₄H₇NO₂101.105977-14-0Starting material
Sodium Hydride (60% disp. in oil)NaH24.007646-79-9Strong base, handle with care
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06109-72-8Strong base, handle with care
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous solvent required
Decanoyl ChlorideC₁₀H₁₉ClO190.71112-13-0Acylating agent
Hydrochloric Acid (1 M)HCl36.467647-01-0For acidic workup
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine (Saturated NaCl solution)NaCl58.447647-14-5For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetoacetamide (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to achieve a concentration of approximately 0.5 M.

  • First Deprotonation: Cool the flask to 0°C in an ice bath. Cautiously add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.

  • Second Deprotonation: While maintaining the temperature at 0°C, add n-butyllithium (1.1 eq) dropwise via a syringe. The formation of the dianion is typically accompanied by a color change. Stir for an additional 30 minutes.

  • Acylation: Add a solution of decanoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of 1 M HCl at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-3-oxododecanamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Deacetylation to Yield 3-Oxododecanamide

This final step involves the selective removal of the acetyl group to furnish the target product.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Notes
N-Acetyl-3-oxododecanamideC₁₄H₂₅NO₃255.35-Crude product from Protocol 1
Ammonium ChlorideNH₄Cl53.4912125-02-9Catalyst
Ammonia (Aqueous, ~28%)NH₃17.037664-41-7Reagent and base
MethanolCH₄O32.0467-56-1Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude N-acetyl-3-oxododecanamide (1.0 eq) from the previous step in methanol.

  • Catalyst and Reagent Addition: Add ammonium chloride (0.2 eq) followed by aqueous ammonia (~5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: The resulting residue can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield pure 3-oxododecanamide as a solid.

Mechanism and Scientific Rationale

The success of this synthetic route hinges on the principles of C-acylation of β-dicarbonyl compounds.

G cluster_0 Dianion Formation cluster_1 C-Acylation Acetoacetamide Acetoacetamide Monoanion Monoanion (N-deprotonated) Acetoacetamide->Monoanion + NaH (-H₂) Dianion Dianion (N,C-deprotonated) Monoanion->Dianion + n-BuLi (-Butane) AcylatedProduct N-Acetyl-3-oxododecanamide Dianion->AcylatedProduct Nucleophilic Attack DecanoylChloride Decanoyl Chloride DecanoylChloride->AcylatedProduct

Caption: Workflow for the C-acylation of acetoacetamide.

Acetoacetamide has two acidic protons: one on the nitrogen of the amide and one on the α-carbon situated between two carbonyl groups. The amide proton is more acidic and is removed first by a relatively mild base like sodium hydride. The α-carbon proton is less acidic and requires a much stronger base, such as n-butyllithium, for removal. The resulting dianion is a potent carbon-centered nucleophile.[6]

When decanoyl chloride, an electrophile, is introduced, the more nucleophilic carbon anion selectively attacks the carbonyl carbon of the acid chloride in an acyl substitution reaction. This C-acylation is favored over N-acylation due to the "hard and soft acids and bases" (HSAB) principle and the greater nucleophilicity of the carbanion. The subsequent deacetylation with ammonia is a transamidation reaction that thermodynamically favors the formation of the more stable primary amide (acetamide) and the desired product.

Self-Validation and Characterization

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.

Expected Characterization Data for 3-Oxododecanamide

TechniqueExpected Results
¹H NMR Peaks corresponding to the long alkyl chain (δ ~0.8-1.6 ppm), a singlet for the methylene group between the carbonyls (δ ~3.4 ppm), and broad signals for the -NH₂ protons.
¹³C NMR Resonances for the two carbonyl carbons (amide and ketone, δ ~170-205 ppm), the α-methylene carbon (δ ~50 ppm), and multiple signals for the alkyl chain carbons.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₂₄NO₂.
Purity (HPLC) A single major peak indicating >95% purity.

Conclusion

The synthesis of 3-oxododecanamide is a valuable exercise for researchers in microbiology and medicinal chemistry. The protocol described herein, based on the C-acylation of acetoacetamide, provides a reliable and scalable method for obtaining this key chemical scaffold. By understanding the underlying mechanisms of dianion formation and selective acylation, scientists can adapt this methodology to create a diverse library of β-keto amides for applications in quorum sensing research and beyond.

References

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]

  • Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences. [Link]

  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. The Journal of Immunology. [Link]

  • Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. ResearchGate. [Link]

  • 3-oxo-dodecanoate (PAMDB120548). P. aeruginosa Metabolome Database. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Induction of Neutrophil Chemotaxis by the Quorum-Sensing Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone. Infection and Immunity. [Link]

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. [Link]

  • N-Acyl homoserine lactone. Wikipedia. [Link]

  • A new beta-keto amide synthesis. ResearchGate. [Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules. [Link]

  • Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. Molecules. [Link]

Sources

Application

Quantitative Analysis of 3-Oxododecanamide (3-oxo-C12-HSL) in Bacterial Cultures Using a Validated HPLC-MS/MS Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of 3-oxododecanamide, also known as N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As a critical quorum-sensing molecule in Gram-negative bacteria such as Pseudomonas aeruginosa, accurate measurement of 3-oxo-C12-HSL is essential for studying bacterial communication, virulence, biofilm formation, and for the development of novel anti-infective therapies.[1][2][3] The described method employs a straightforward liquid-liquid extraction for sample preparation followed by a highly selective and sensitive analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide details the scientific rationale behind each step, from sample preparation to data acquisition and method validation, ensuring reliability and reproducibility for research applications.

Introduction: The Significance of 3-Oxododecanamide

3-Oxododecanamide (3-oxo-C12-HSL) is a key signaling molecule within the N-acyl-homoserine lactone (AHL) family, which governs quorum sensing (QS) in many Gram-negative bacteria.[4] QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[5] In pathogens like Pseudomonas aeruginosa, 3-oxo-C12-HSL plays a pivotal role in controlling the expression of virulence factors, promoting the formation of antibiotic-resistant biofilms, and modulating host immune responses.[1][3][6] Given its central role in bacterial pathogenesis, the ability to accurately quantify 3-oxo-C12-HSL in biological matrices is of paramount importance for microbiologists, clinical researchers, and drug developers aiming to understand and disrupt these communication pathways.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is recognized as the gold standard for the quantification of small molecules like AHLs from complex biological samples.[3][7][8][9] Its high sensitivity allows for the detection of nanomolar concentrations, while its specificity, derived from the monitoring of distinct precursor-to-product ion transitions, ensures accurate identification and minimizes interference from the sample matrix.[10][11]

Analyte Profile: 3-Oxododecanamide

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueReference
Synonyms 3-oxo-C12-HSL, N-(3-Oxododecanoyl)-L-homoserine lactone[1][2]
CAS Number 168982-69-2[1][2]
Molecular Formula C₁₆H₂₇NO₄[1][12]
Molecular Weight 297.39 g/mol [1][12]
Solubility Notes Soluble in DMSO, DMF, and chloroform. Ethanol and methanol are not recommended as primary solvents due to the potential for opening the lactone ring.[1]
Chemical Structure InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1[2][12]

Experimental Protocol

This section details the complete workflow for the quantification of 3-oxo-C12-HSL, from initial sample handling to final analysis.

Materials and Reagents
  • Analytical Standard: 3-Oxododecanamide (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C, ¹⁵N) 3-oxo-C12-HSL is highly recommended for optimal compensation of matrix effects and procedural losses. Alternatively, a structurally similar AHL (e.g., N-(3-Oxodecanoyl)-L-homoserine lactone) can be used, but requires more rigorous validation.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Extraction Solvent: Ethyl acetate (HPLC grade).

  • Acidifiers: Formic acid (LC-MS grade) or acetic acid (ACS grade).

  • Reagent for Reconstitution: Typically a mixture of mobile phases A and B used at the start of the HPLC gradient.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to isolate 3-oxo-C12-HSL from the complex bacterial culture medium, remove interferences, and concentrate the analyte.[13] LLE is a highly effective and widely adopted technique for this purpose.[14]

Causality: The protocol involves acidification of the aqueous sample to neutralize the carboxyl group of any hydrolyzed lactone, ensuring that the analyte is in its non-ionized form. This significantly increases its partitioning into the non-polar organic solvent, ethyl acetate, thereby maximizing extraction efficiency.[15][16]

Step-by-Step Protocol:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant. For removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter.[17][18]

  • Internal Standard Spiking: Add a known concentration of the internal standard to the clarified supernatant. This is crucial for accurate quantification as the IS corrects for variability during extraction and potential matrix effects.

  • Acidification: Adjust the pH of the supernatant to approximately 3-4 by adding 0.1% formic or acetic acid.[17]

  • Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate, cap the funnel, and shake vigorously for 1-2 minutes, venting frequently.[16][17]

  • Phase Separation: Allow the layers to separate. The top layer is the organic phase containing the analyte.[14]

  • Collection: Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

  • Repeat Extraction: Perform a second extraction on the aqueous layer with a fresh volume of ethyl acetate to ensure complete recovery. Pool the organic extracts.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried residue in a precise, small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).[17][19] Vortex briefly to ensure the analyte is fully dissolved.

  • Final Filtration: Transfer the reconstituted sample to an HPLC vial, preferably through a 0.22 µm filter to remove any particulates before injection.

G cluster_prep Sample Preparation Workflow Culture Bacterial Culture Centrifuge Centrifugation (10,000 x g, 10 min) Culture->Centrifuge Supernatant Collect & Filter Supernatant (0.22 µm) Centrifuge->Supernatant Spike Spike with Internal Standard Supernatant->Spike Acidify Acidify Supernatant (pH 3-4) Spike->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Evaporate to Dryness (Nitrogen Stream) LLE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Caption: Workflow for the extraction of 3-oxododecanamide.

HPLC-MS/MS Analysis

Causality: Reverse-phase chromatography is employed to separate 3-oxo-C12-HSL from other extracted compounds based on polarity. The use of a C18 column provides excellent retention for the relatively non-polar acyl chain.[5] A gradient elution, starting with a high aqueous content and moving to a high organic content, ensures that compounds are eluted efficiently and with good peak shape.[19][20] The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI).[21]

Instrumentation Parameters:

ParameterRecommended Setting
HPLC System Agilent 1200, Shimadzu Nexera, or equivalent
ColumnC18 Reverse-Phase (e.g., Kinetex F5, 2.1 x 150 mm, 2.6 µm)[5]
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid[20][21]
Flow Rate0.3 mL/min[20]
Column Temperature40°C
Injection Volume5 µL
Example Gradient 0-2 min: 20% B; 2-12 min: 20-95% B; 12-15 min: 95% B; 15.1-18 min: 20% B
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Agilent 6400 Series)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM Transitions
3-oxo-C12-HSLQ1: 298.4 m/z → Q3: 102.1 m/z
Internal StandardTo be determined based on the specific IS used
IonSpray Voltage+5500 V
Source Temperature500°C
Declustering Potential (DP)Optimized for analyte (typically 60-100 V)
Collision Energy (CE)Optimized for fragmentation (typically 20-35 eV)

Mechanism of Fragmentation: In tandem mass spectrometry, the precursor ion (the protonated molecule, [M+H]⁺, at m/z 298.4) is selected in the first quadrupole.[22] It is then fragmented in the collision cell through collision-induced dissociation (CID).[23] For N-acyl homoserine lactones, the most labile bond is the amide linkage. Cleavage at this bond consistently produces a characteristic product ion corresponding to the protonated homoserine lactone ring, which has an m/z of 102.1.[6][20] This highly specific transition provides excellent selectivity for quantification.

Method Validation

A rigorous validation process is critical to ensure that the analytical method is reliable, reproducible, and fit for purpose.[10] The validation should be performed according to established guidelines, such as those from the European Medicines Agency (EMA).

Key Validation Parameters:

  • Linearity and Range: A calibration curve is constructed by analyzing a series of standards at different concentrations (e.g., 1-1000 nM). The response should be linear over the intended analytical range, with a correlation coefficient (r²) > 0.99.[24]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically <20%).[6][24] The LOD is the lowest concentration that can be reliably distinguished from background noise (Signal-to-Noise ratio > 3).

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within ±15% of the nominal value, and precision (as %CV) should be ≤15%.[24]

  • Extraction Recovery: The efficiency of the LLE process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.[25] Consistent and high recovery (>70%) is desirable.

  • Matrix Effects: This evaluates the impact of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the analyte response in a post-extracted spiked sample to that of a pure standard solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[15][26]

G cluster_validation Method Validation Workflow Linearity Linearity & Range (Calibration Curve) LLOQ LOD & LOQ (Sensitivity) Linearity->LLOQ Accuracy Accuracy & Precision (Intra/Inter-day QC) LLOQ->Accuracy Recovery Extraction Recovery (Pre vs. Post-Spike) Accuracy->Recovery Matrix Matrix Effects (Ion Suppression/Enhancement) Recovery->Matrix Selectivity Selectivity (Blank Matrix Analysis) Matrix->Selectivity

Caption: Core parameters for analytical method validation.

Example Validation Data Summary (Hypothetical):

Validation ParameterResult
Linear Range 1 - 1000 nM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 nM
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) -10% to +9%
Mean Extraction Recovery 85%
Matrix Effect Compensated by IS

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of the quorum-sensing molecule 3-oxododecanamide from bacterial cultures. The combination of a robust liquid-liquid extraction procedure and the specificity of MRM detection ensures high-quality data suitable for demanding research applications. Proper method validation is essential to guarantee the integrity of the results. This protocol serves as a foundational guide for researchers in microbiology, drug discovery, and clinical science who require accurate measurement of this key bacterial signaling molecule.

References

  • Shaw, L. H., et al. (2006). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 93(9), 3837-3842. [Link]

  • ResearchGate. (n.d.). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. [Link]

  • Ortori, C. A., et al. (2020). Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques. Analytical and Bioanalytical Chemistry, 413(1), 215-227. [Link]

  • Givskov, M., et al. (2017). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. Molecules, 22(4), 654. [Link]

  • O'Loughlin, C. T., et al. (2013). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. In Methods in Molecular Biology (Vol. 1054, pp. 289-297). Humana Press. [Link]

  • Zhu, J., et al. (2003). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 69(11), 6502-6509. [Link]

  • Kim, J., et al. (2016). Characterization of N-Acylhomoserine Lactones Produced by Bacteria Isolated from Industrial Cooling Water Systems. International Journal of Molecular Sciences, 17(1), 23. [Link]

  • Chan, X.-Y., et al. (2016). N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs. Frontiers in Cellular and Infection Microbiology, 6, 7. [Link]

  • Cataldi, T. R. I., et al. (2007). Profiling of N-acyl-homoserine lactones by liquid chromatography coupled with electrospray ionization and a hybrid quadrupole linear ion-trap and Fourier-transform ion-cyclotron-resonance mass spectrometry (LC-ESI-LTQ-FTICR-MS). Journal of Mass Spectrometry, 42(10), 1305-1317. [Link]

  • Lépine, F., et al. (2003). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). In Methods in Molecular Biology (Vol. 232, pp. 119-130). Humana Press. [Link]

  • ResearchGate. (n.d.). GC-MS characteristics of N-acyl homoserine lactones in standard solutions. [Link]

  • Ortori, C. A., et al. (2014). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. Methods in Molecular Biology, 1149, 255-270. [Link]

  • PubChem. (n.d.). N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. [Link]

  • PubChem. (n.d.). N-(3-oxododecanoyl)-D-homoserine lactone. [Link]

  • Ortori, C. A., et al. (2014). LC-MS/MS quantitative analysis of quorum sensing signal molecules. Methods in Molecular Biology, 1149, 255-270. [Link]

  • P. de la Torre, J. G., & M. A. T. de la Cruz. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. Sensors, 20(10), 2865. [Link]

  • DergiPark. (2023). EVALUATION OF QUORUM SENSING SIGNALS OF STRONG BIOFILM PRODUCING BACTERIA VIA LC-MSMS, HPLC AND BIOSENSORS. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation Considerations Using Amidoamine Oxide Homologs. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Blackwell, H. E., et al. (2003). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences, 100(25), 14765-14770. [Link]

  • Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • Longdom Publishing. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

  • University of Arizona. (n.d.). Lecture 16: Tandem MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]

  • YouTube. (2021). Metabolite Extraction from Bacterial Culture. [Link]

  • SciSpace. (n.d.). Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human pl. [Link]

  • Open Access Pub. (2018). Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine. [Link]

  • MDPI. (2023). Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review. [Link]

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction of 3-Oxododecanamide from Biological Fluids

Introduction: The Challenge of Quantifying a Key Quorum Sensing Molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a member of the N-acyl-homoserine lactone (AHL) family, is a pivotal signaling molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Quantifying a Key Quorum Sensing Molecule

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a member of the N-acyl-homoserine lactone (AHL) family, is a pivotal signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] This molecule plays a crucial role in regulating the expression of virulence factors and biofilm formation, making it a key target for research into novel antimicrobial strategies.[2][3] However, the accurate quantification of 3-oxo-C12-HSL in biological matrices such as plasma, serum, urine, or bacterial culture supernatants is challenging due to its low concentrations and the presence of interfering substances.[4][5]

Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of 3-oxo-C12-HSL from these complex samples.[4][6] Compared to traditional liquid-liquid extraction (LLE), SPE provides numerous advantages, including higher analyte recovery, reduced solvent consumption, and improved sensitivity.[4][7] This application note provides a detailed protocol for the solid-phase extraction of 3-oxo-C12-HSL from biological fluids using a reversed-phase C18 sorbent, along with insights into the underlying principles and troubleshooting.

Principle of Reversed-Phase Solid-Phase Extraction

The protocol described herein utilizes reversed-phase solid-phase extraction (RP-SPE), a chromatographic technique that separates compounds based on their hydrophobicity.[6][7] The stationary phase in an RP-SPE cartridge consists of a non-polar sorbent, typically silica particles chemically modified with C18 (octadecyl) alkyl chains.[8][9] The separation mechanism is based on the hydrophobic interactions between the non-polar analyte and the non-polar stationary phase.[9][10]

The process involves four key steps:

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to wet the C18 chains and remove any impurities. This is followed by an equilibration step with an aqueous solution to prepare the sorbent for the sample.[8][9]

  • Sample Loading: The biological sample, pre-treated to ensure compatibility, is passed through the cartridge. The non-polar 3-oxo-C12-HSL molecules are retained on the hydrophobic sorbent via van der Waals forces, while the polar matrix components pass through.[8][11]

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar impurities that may have been non-specifically retained.[9]

  • Elution: A strong, non-polar organic solvent (e.g., methanol or acetonitrile) is passed through the cartridge to disrupt the hydrophobic interactions between the 3-oxo-C12-HSL and the sorbent, allowing the purified analyte to be collected.[8][11]

Experimental Workflow for SPE of 3-Oxododecanamide

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing Pretreat Centrifuge sample to remove cells/particulates Acidify Acidify supernatant to stabilize lactone ring Pretreat->Acidify Supernatant Condition Condition C18 Cartridge (e.g., Methanol) Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash Wash to remove polar impurities Load->Wash Waste: Polar matrix components Elute Elute 3-oxo-C12-HSL (e.g., Acetonitrile) Wash->Elute Waste: Residual impurities Dry Evaporate eluate to dryness (e.g., under N2) Elute->Dry Analyte-rich eluate Reconstitute Reconstitute in solvent for analytical instrument Dry->Reconstitute

Sources

Application

preparing 3-oxododecanamide stock solutions for bioassays

Initiating Data Collection I'm starting by using Google to hunt down detailed information on 3-oxododecanamide. Specifically, I'm focusing on its key physical properties such as its molecular weight, solubility, and how...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on 3-oxododecanamide. Specifically, I'm focusing on its key physical properties such as its molecular weight, solubility, and how stable it is. The goal is to build a solid foundation of facts.

Expanding Research Scope

I'm now expanding my search beyond basic properties. I'm actively researching 3-oxododecanamide's role in quorum sensing, focusing on Pseudomonas aeruginosa. I'm looking for common bioassays and typical concentrations. I've also started to structure the application note, with sections on introduction, materials, protocol, storage, and use. I'm focusing on clearly explaining each step.

Deepening Property Investigation

I'm now diving deeper into the physicochemical properties, specifically solubility and stability, and hunting for established protocols and safety data for 3-oxododecanamide and DMSO. I'm also structuring the application note with specific sections on stock solution preparation and bioassay guidelines, focusing on rationale for solvent choice and dilution precision. I plan to synthesize the data into a table and DOT graph. I'll soon write the introduction, abstract, and references.

Clarifying Molecule Identity

I've made a key correction. My initial search yielded data on 3-oxododecanamide, but I quickly recognized and shifted focus to its more accurate name, N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This is crucial for precise research.

Gathering Solubility Data

I've gathered essential physical properties, like the molecular weight and CAS number, and the critical solubility information. I've noted it dissolves in DMSO and DMF but not in ethanol or methanol, which is vital for maintaining its biological function. Storage details are also documented: long-term at -20°C. Further, the molecule's role in Pseudomonas aeruginosa quorum sensing is clear, informing its function in virulence and biofilm formation. I'm also finding typical bioassay concentrations, ranging from nanomolar to micromolar levels.

Compiling Key Protocol Data

I've got the essential building blocks for the application note. The solubility data, biological context, and safety information are well-defined. I'm focusing on the practical aspects: crafting a step-by-step protocol for stock solution preparation, including calculations. I'm also planning the workflow's DOT graph, creating necessary tables, and writing explanatory text to emphasize the "why" behind each step, aligning with E-E-A-T principles. Next, I will find and cite some key sources. I have enough to start now and don't need additional searches at this stage.

Structuring Application Note

I'm now focused on building the application note. I'm developing a step-by-step protocol for stock solution preparation, complete with the essential calculations. I've also started designing a workflow DOT graph and drafting explanatory text for each step, ensuring I provide the "why" behind each action. I'm focusing on incorporating the solubility data and biological context into the document, so it's both practical and informative.

Method

Application Note: In Vitro Cytotoxicity &amp; Bioactivity Assessment of 3-Oxododecanamide

[1] Abstract & Introduction 3-oxododecanamide is a structural analog of -(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL), the primary quorum-sensing (QS) autoinducer of Pseudomonas aeruginosa.[1] While 3-O-C12-HSL i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

3-oxododecanamide is a structural analog of


-(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL), the primary quorum-sensing (QS) autoinducer of Pseudomonas aeruginosa.[1] While 3-O-C12-HSL is well-documented to induce apoptosis and modulate immune responses in mammalian cells, the specific biological activity of its amide analog, 3-oxododecanamide, is often investigated to delineate the pharmacophore requirements of the QS molecule.

This guide details protocols for assessing the cytotoxic and immunomodulatory potential of 3-oxododecanamide. Unlike the lactone-containing HSL, 3-oxododecanamide lacks the pH-sensitive lactone ring, rendering it chemically stable against alkaline hydrolysis (lactonolysis).[1] These protocols are designed to evaluate whether the "headgroup" modification (amide vs. lactone) retains, attenuates, or abolishes cytotoxicity, providing critical data for Structure-Activity Relationship (SAR) studies.

Key Mechanistic Distinction[1][2]
  • 3-O-C12-HSL (Parent): Lipophilic tail + Homoserine Lactone ring.[1] Enters cells; induces apoptosis via mitochondrial pathways and Caspase 3/7 activation.[1][2] Susceptible to pH-dependent hydrolysis.[1]

  • 3-oxododecanamide (Target): Lipophilic tail + Primary Amide.[1][2] Chemically stable.[1][2] Often used to test if the lactone ring is essential for eukaryotic cell signaling or membrane integration.[2]

Compound Handling & Preparation[1][2][3][4]

Critical Technical Note: Unlike 3-O-C12-HSL, which degrades rapidly in basic media (pH > 7.[1]4) into 3-oxododecanoic acid, 3-oxododecanamide is stable.[1] However, its high lipophilicity requires specific handling to prevent precipitation in aqueous cell culture media.[2]

Reagent Preparation Table
ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide), sterile-filteredEthanol is acceptable for the amide but DMSO is preferred for consistency with HSL controls.[1]
Stock Concentration 100 mMHigh concentration minimizes DMSO volume in final assay (<0.5%).[1][2]
Storage -20°C (Desiccated)Protect from moisture.[1][2][3] Stable for >6 months.
Working Solutions 2x or 10x in MediaPrepare immediately before use. Vortex vigorously.
Solubility Limit ~200 µM in MediaAbove 200 µM, risk of microprecipitation increases due to the C12 fatty acid tail.[2]
Visualization: Structural Stability Logic

G cluster_0 3-O-C12-HSL (Parent) cluster_1 3-Oxododecanamide (Target) HSL Lactone Ring (pH Sensitive) Hydrolysis Ring Opening (Loss of Activity) HSL->Hydrolysis pH > 7.4 Comparison Experimental Outcome: Differences in toxicity are structural, not artifactual Hydrolysis->Comparison Amide Primary Amide (Chemically Stable) Stable Retains Structure in Culture Media Amide->Stable pH 7.4 - 8.0 Stable->Comparison

Caption: Stability comparison. The amide analog prevents the confounding variable of hydrolysis often seen with HSLs.

Protocol 1: Metabolic Viability Screening (MTT/MTS Assay)[1][2]

This assay determines the IC50 of 3-oxododecanamide compared to the active parent molecule.[4]

Objective: Quantify reduction in metabolic activity as a proxy for cytotoxicity.[1][2] Cell Lines:

  • Epithelial:[1][5] A549 (Lung), Caco-2 (Intestinal) - Primary targets of QS molecules.[1]

  • Immune: J774A.1 or RAW 264.7 (Macrophages) - Highly sensitive to QS immunomodulation.[1][2]

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at

      
       cells/well in 100 µL complete media.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment Preparation:

    • Prepare a 100 mM stock of 3-oxododecanamide in DMSO.[1]

    • Perform serial dilutions in culture media (warm) to generate 2x concentrations: 400, 200, 100, 50, 25, 12.5 µM.

    • Controls:

      • Positive Control: 3-O-C12-HSL (known cytotoxic agent).[1]

      • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.2% v/v).

      • Blank: Media only (no cells).[1][2]

  • Exposure:

    • Aspirate old media (carefully).[1][2]

    • Add 100 µL of treatment media.[2][6] Final concentrations: 200, 100, 50, 25, 12.5, 6.25 µM.[2]

    • Incubate for 24 hours . (Note: 4-hour incubation is sufficient for rapid signaling, but 24 hours is required for cytotoxicity).[1][2]

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[1][2]

    • Incubate 2–4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.[1]

    • Measure absorbance at 570 nm (reference 650 nm).

Data Interpretation: Calculate % Viability =


.[1][2]
Expectation: 3-oxododecanamide typically exhibits significantly lower  cytotoxicity (higher IC50) than 3-O-C12-HSL, often showing >80% viability at 100 µM, whereas HSL may show <50% viability.[1]

Protocol 2: Membrane Integrity Assay (LDH Release)

Since 3-oxododecanamide possesses a long fatty acid tail, it may act as a surfactant at high concentrations.[1] This assay distinguishes specific programmed cell death from non-specific membrane lysis (necrosis).[1][2]

Objective: Measure Lactate Dehydrogenase (LDH) leakage into the supernatant.[1][2]

Workflow Diagram

LDH_Workflow cluster_controls Critical Controls Step1 Seed Cells (96-well, phenol-red free media) Step2 Treat with 3-oxododecanamide (0 - 200 µM) Step1->Step2 Step3 Incubate 24h Step2->Step3 Step4 Transfer 50µL Supernatant to new plate Step3->Step4 Lysis Max Lysis Control (Triton X-100) Lysis->Step4 Spont Spontaneous Release (Untreated Cells) Spont->Step4 Step5 Add LDH Reaction Mix (Tetrazolium salt + Diaphorase) Step4->Step5 Step6 Measure Absorbance (490 nm) Step5->Step6

Caption: LDH assay workflow. Use phenol-red free media to prevent interference with colorimetric reading.

Protocol Steps
  • Preparation: Use phenol-red free DMEM/RPMI to reduce background.[1][2]

  • Treatment: Treat cells as described in Protocol 1.

  • Lysis Control: 45 minutes prior to harvest, add 10 µL of 10x Lysis Buffer (e.g., 9% Triton X-100) to "Max Lysis" wells.

  • Harvest: Centrifuge plate at 400 x g for 5 mins to settle debris. Transfer 50 µL supernatant to a fresh flat-bottom plate.

  • Reaction: Add 50 µL LDH reaction mix. Incubate 30 mins at Room Temp (Dark).

  • Stop: Add Stop Solution (1M Acetic Acid) if required by kit. Read Absorbance at 490 nm.[1][2]

Calculation:


[1][2]

Protocol 3: Apoptosis Verification (Caspase 3/7)[1][2]

3-O-C12-HSL induces apoptosis via the intrinsic mitochondrial pathway.[1] This protocol verifies if the amide analog retains this specific signaling capability.[2]

Method: Luminescent Caspase-Glo 3/7 Assay (or fluorescent equivalent).[1][2]

  • Seed & Treat: Seed

    
     cells in white-walled 96-well plates (enhances luminescence signal). Treat with 3-oxododecanamide (50, 100 µM) for 6 to 12 hours .
    
    • Note: Apoptosis markers peak earlier than metabolic death.[1][2]

  • Reagent Addition: Add 100 µL of Caspase-Glo reagent directly to the culture wells (1:1 ratio).

  • Lysis/Incubation: Shake at 300-500 rpm for 30 seconds. Incubate 1 hour at Room Temp.

  • Measurement: Read Luminescence (RLU).

Self-Validating Check:

  • If MTT shows toxicity but Caspase 3/7 is negative: The mechanism is likely necrosis (surfactant effect of the C12 tail).[2]

  • If Caspase 3/7 is positive: The amide retains specific signaling properties of the QS system.[2]

References

  • Lawrence, R. N., et al. (1999). "The Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, inhibits porcine arterial smooth muscle contraction."[1] British Journal of Pharmacology, 128(4), 845-848.

  • Smith, R. S., et al. (2003). "Induction and inhibition of Pseudomonas aeruginosa quorum sensing by synthetic autoinducer analogs."[2][7] Chemistry & Biology, 10(1), 81-89.

  • Tateda, K., et al. (2003). "The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils." Infection and Immunity, 71(10), 5785-5793.

  • Schwarzer, C., et al. (2012). "N-(3-Oxododecanoyl)-homoserine lactone induces mitochondrial dysfunction and apoptosis in airway epithelial cells."[1] The FASEB Journal, 26(12), 4854-4866.

  • Kravchenko, V. V., et al. (2008). "Modulation of gene expression via disruption of NF-kappaB signaling by a bacterial small molecule."[2] Science, 321(5886), 259-263.

Sources

Application

Application Note: Synthesis of 3-Oxododecanamide and OdDHL from Meldrum’s Acid

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Biological Context The synthesis of

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Biological Context

The synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-ketoamides, specifically 3-oxododecanamide and its lactonized derivative N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), is of critical importance in the study of bacterial quorum sensing (QS) and host immune modulation. OdDHL is the primary autoinducer for Pseudomonas aeruginosa, regulating virulence factors and biofilm formation. Truncated analogs, such as the primary amide 3-oxododecanamide, are utilized in structure-activity relationship (SAR) studies to develop non-peptidic small molecule inhibitors against resistant pathogens like Staphylococcus aureus[1].

As a Senior Application Scientist, I have designed this protocol to bypass the instability and low yields traditionally associated with acid chloride-mediated acylations. By leveraging the unique acidity of Meldrum's acid, this guide details a robust, self-validating, two-step synthetic pathway: a mild Steglich-type C-acylation followed by a decarboxylative aminolysis[2].

Mechanistic Rationale: A Self-Validating Synthetic Pathway

Designing a reliable protocol requires understanding the thermodynamic and kinetic drivers of each step. This workflow is engineered as a self-validating system , meaning each phase provides macroscopic or spectroscopic feedback to confirm success before proceeding.

Phase 1: C-Acylation of Meldrum's Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) possesses an unusually low pKa of ~4.9 due to the rigid conformation of its 1,3-dicarbonyl system[3]. Instead of using harsh decanoyl chlorides which often lead to unwanted O-acylation, this protocol utilizes decanoic acid activated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Causality: DMAP serves a dual purpose. It attacks the O-acylisourea intermediate to form a highly electrophilic acylpyridinium species, and it acts as a base to deprotonate Meldrum's acid.

  • Validation: The reaction thermodynamically drives forward via the formation of dicyclohexylurea (DCU), which is insoluble in dichloromethane (DCM). The macroscopic precipitation of DCU serves as an immediate visual indicator of successful activation and coupling.

Phase 2: Decarboxylative Aminolysis

The isolated 5-decanoyl Meldrum's acid intermediate is highly reactive. Upon the introduction of an amine (ammonia for 3-oxododecanamide, or L-homoserine lactone for OdDHL) and heat, nucleophilic attack occurs at the ring carbonyl.

  • Causality: The tetrahedral intermediate collapses, fracturing the 1,3-dioxane ring. This triggers the sequential extrusion of acetone and carbon dioxide[4]. In some conditions, this proceeds via a highly reactive

    
    -oxoketene intermediate[5].
    
  • Validation: The entropically driven evolution of CO

    
     gas provides a visual in-process control (IPC) for the ring-opening sequence, ensuring the transformation to the 
    
    
    
    -ketoamide is occurring[6].

Experimental Workflow Visualization

Pathway MA Meldrum's Acid pKa ~ 4.9 AcylMA 5-Decanoyl Meldrum's Acid (Enol Form) MA->AcylMA C-Acylation (RT, 12-24h) DA Decanoic Acid + DCC / DMAP DA->AcylMA Activation Prod1 3-Oxododecanamide (Primary Amide) AcylMA->Prod1 Aminolysis -Acetone, -CO2 Prod2 OdDHL (QS Autoinducer) AcylMA->Prod2 Aminolysis -Acetone, -CO2 Amine1 Ammonia Source (e.g., NH3/MeOH) Amine1->Prod1 Nucleophile Amine2 L-Homoserine Lactone + Et3N Amine2->Prod2 Nucleophile

Synthesis workflow of 3-oxododecanamide and OdDHL via a 5-decanoyl Meldrum's acid intermediate.

Step-by-Step Methodologies

Phase 1: Synthesis of 5-Decanoyl Meldrum’s Acid

This intermediate is universally required for both downstream products.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere.

  • Reagent Loading: Dissolve decanoic acid (2.0 mmol) and Meldrum's acid (2.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (2.1 mmol) to the stirring solution. The solution should remain clear.

  • Activation: Slowly add DCC (2.2 mmol) in portions over 10 minutes.

  • Reaction: Stir the mixture at room temperature (RT) overnight (12–16 hours)[6].

    • IPC (Visual): A white precipitate (DCU) will form within the first 30 minutes, confirming the activation of the carboxylic acid.

  • Workup: Filter the suspension through a Celite pad to remove the DCU precipitate. Evaporate the filtrate to dryness under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with 2 M HCl (2 × 15 mL) to remove DMAP and unreacted starting materials. Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate to afford 5-decanoyl Meldrum's acid as a pale yellow solid.
    
    • IPC (Spectroscopic):

      
      H NMR (CDCl
      
      
      
      ) will show a highly deshielded enol proton at
      
      
      > 15.0 ppm, confirming C-acylation over O-acylation.
Phase 2A: Synthesis of 3-Oxododecanamide (Primary Amide)
  • Preparation: Dissolve 5-decanoyl Meldrum's acid (1.0 mmol) in 15 mL of anhydrous methanol.

  • Aminolysis: Add a solution of methanolic ammonia (7 M, 3.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Decarboxylation: Gradually warm the mixture to room temperature, then heat to reflux for 3 hours.

    • IPC (Visual): Gentle effervescence (CO

      
       release) will be observed as the reaction reaches reflux, validating the breakdown of the Meldrum's acid ring.
      
  • Workup: Cool to room temperature and remove the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3-oxododecanamide[1].

Phase 2B: Synthesis of OdDHL (Quorum Sensing Autoinducer)
  • Preparation: In a 50 mL flask, dissolve 5-decanoyl Meldrum's acid (1.0 mmol) in 30 mL of anhydrous acetonitrile[6].

  • Reagent Loading: Add L-homoserine lactone hydrochloride (1.0 mmol) to the solution.

  • Base Addition: Add triethylamine (1.2 mmol) dropwise.

    • Causality: Triethylamine neutralizes the hydrochloride salt, liberating the nucleophilic primary amine of the homoserine lactone. Acetonitrile is chosen as it solubilizes the polar lactone salt while allowing a high enough reflux temperature for decarboxylation.

  • Reaction: Stir at room temperature for 2 hours, then heat to reflux for an additional 3 hours[6].

  • Workup: Remove the solvent by rotary evaporation. Redissolve the residue in ethyl acetate (30 mL), wash with saturated NaHCO

    
     (15 mL) and brine (15 mL), dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography (Silica gel) to yield OdDHL.

    • IPC (Spectroscopic): Chiral HPLC should be utilized to confirm that the stereocenter of the L-homoserine lactone remains intact (ee > 95%)[2].

Quantitative Data & Reaction Parameters

To aid in experimental planning and troubleshooting, the expected quantitative parameters and analytical benchmarks for this self-validating system are summarized below:

Target CompoundKey ReagentsTemp / TimeExpected YieldPrimary IPC / Characterization
5-Decanoyl Meldrum's Acid Decanoic acid, DCC, DMAP, DCMRT / 12–16 h85 – 92%Visual: DCU precipitation.NMR: Enol -OH at ~15.3 ppm.
3-Oxododecanamide 5-Decanoyl MA, NH

/MeOH
Reflux / 3 h60 – 75%Visual: CO

effervescence.MS: [M-H]

corresponding to C

H

NO

.
OdDHL 5-Decanoyl MA, L-HSL·HCl, Et

N, MeCN
Reflux / 5 h65 – 80%NMR: Loss of Meldrum's methyls (

1.7).HPLC: Chiral purity > 95% ee.

References[1] Title: Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N-(3-Oxododecanoyl)-l-homoserine Lactone as Immune Modulators | Source: researchgate.net | URL:https://www.researchgate.net/publication/10886567[5] Title: Acyl Meldrum's acid derivatives: Application in organic synthesis | Source: researchgate.net | URL:https://www.researchgate.net/publication/264124976[3] Title: Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules | Source: cam.ac.uk | URL:https://www.repository.cam.ac.uk/handle/1810/244837[2] Title: Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3969188/[7] Title: WO2003022828A1 - Use of n-acyl homoserine lactones for the treatment of insulitis | Source: google.com | URL:https://patents.google.com/patent/WO2003022828A1/[4] Title: Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent | Source: bris.ac.uk | URL:https://research-information.bris.ac.uk/en/publications/[6] Title: Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts | Source: researchgate.net | URL:https://www.researchgate.net/publication/235384351

Sources

Method

Optimizing Reaction Conditions for β-Keto Amide Production: An Application Note

Abstract Beta-keto amides are pivotal structural motifs in a vast array of biologically active compounds and are key intermediates in pharmaceutical and agrochemical synthesis. Their versatile reactivity makes them indis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Beta-keto amides are pivotal structural motifs in a vast array of biologically active compounds and are key intermediates in pharmaceutical and agrochemical synthesis. Their versatile reactivity makes them indispensable building blocks for various heterocyclic compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of reaction conditions for the synthesis of β-keto amides. We will delve into the underlying chemical principles, explore common synthetic strategies, and present a detailed protocol for a robust optimization workflow. The aim is to equip researchers with the knowledge to enhance reaction yield, purity, and efficiency, thereby accelerating drug discovery and development pipelines.

Introduction: The Significance of β-Keto Amides

The β-keto amide moiety is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its prevalence stems from the unique arrangement of carbonyl and amide functionalities, which allows for a multitude of chemical transformations.[1] These compounds serve as versatile precursors for the synthesis of a wide range of heterocyclic systems, including pyridones, quinolones, pyrazoles, and indoles.[1] The ability to fine-tune the substituents on both the keto and amide portions of the molecule provides a powerful tool for modulating biological activity.

The optimization of β-keto amide synthesis is therefore a critical endeavor. Inefficient or low-yielding reactions can create significant bottlenecks in the drug development process, increasing costs and timelines. A systematic approach to optimizing reaction conditions not only improves the immediate synthetic outcome but also provides a deeper understanding of the reaction mechanism, which can be invaluable for future synthetic efforts.

Common Synthetic Routes to β-Keto Amides

Several synthetic strategies have been developed for the preparation of β-keto amides. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and scalability requirements. Some of the most frequently employed methods include:

  • From β-Keto Esters: The aminolysis of β-keto esters is a classical and widely used method. This reaction typically involves heating the β-keto ester with a primary or secondary amine, sometimes in the presence of a catalyst.

  • From Diketenes: The reaction of diketene with amines provides a direct and atom-economical route to acetoacetamides. This method is particularly useful for the synthesis of unsubstituted or N-substituted β-keto amides.[2]

  • From Malonic Acid Mono-amides: Condensation of the dianion of a malonic acid mono-amide with an acid chloride, followed by acidic workup and decarboxylation, yields the corresponding β-keto amide.[3]

  • From α-Oxo Ketene N,S-Acetals: A more recent and eco-friendly approach involves the selective hydrolysis of α-oxo ketene N,S-acetals in water. By switching between acidic and basic conditions, this method can be tuned to produce either β-keto thioesters or β-keto amides.[2]

This application note will focus on the optimization of the widely applicable aminolysis of β-keto esters due to its versatility and the common availability of starting materials.

The Reaction Mechanism: A Foundation for Optimization

Understanding the reaction mechanism is paramount to developing an effective optimization strategy. The aminolysis of a β-keto ester to a β-keto amide is generally believed to proceed through a nucleophilic acyl substitution pathway.

ReactionMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination BetaKetoEster β-Keto Ester Tetrahedral_Intermediate Tetrahedral Intermediate BetaKetoEster->Tetrahedral_Intermediate + Amine Amine Amine (R₂NH₂) Amine->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate BetaKetoAmide β-Keto Amide Tetrahedral_Intermediate_2->BetaKetoAmide - Alkoxide Alkoxide Alkoxide (⁻OR₁) Tetrahedral_Intermediate_2->Alkoxide

Figure 1: General mechanism for the aminolysis of a β-keto ester.

The reaction is initiated by the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-determining step. The intermediate then collapses, eliminating an alkoxide leaving group to form the more stable amide product. Factors that influence the nucleophilicity of the amine, the electrophilicity of the ester carbonyl, and the stability of the leaving group will all have a significant impact on the reaction rate and yield.

Systematic Optimization of Reaction Conditions

A systematic approach to reaction optimization involves the methodical variation of key parameters to identify the conditions that provide the best outcome. A Design of Experiments (DoE) approach can be highly effective, but a one-factor-at-a-time (OFAT) approach is also a valuable and more straightforward starting point.

Key Parameters for Optimization

The following parameters are critical to consider when optimizing the synthesis of β-keto amides from β-keto esters:

  • Catalyst: While some aminolysis reactions can proceed thermally, many benefit from the use of a catalyst. Both acid and base catalysis can be effective. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate the amine, increasing its nucleophilicity.[2] Lewis acids can activate the ester carbonyl towards nucleophilic attack.

  • Solvent: The choice of solvent can influence reactant solubility, reaction temperature, and the stability of intermediates. Common solvents include toluene, xylene, acetonitrile, and in some cases, water for more environmentally friendly processes.[2]

  • Temperature: The reaction temperature has a direct effect on the reaction rate. Higher temperatures generally lead to faster reactions but can also promote side reactions and decomposition. A temperature screen is essential to find the optimal balance.

  • Stoichiometry: The ratio of the amine to the β-keto ester can be crucial. Using an excess of the amine can drive the reaction to completion, but this may complicate purification.

  • Reaction Time: Monitoring the reaction progress over time is necessary to determine the point at which the reaction is complete and to avoid the formation of degradation products.

Experimental Workflow for Optimization

The following workflow provides a structured approach to optimizing the reaction conditions.

OptimizationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation Start Define Starting Materials (β-Keto Ester, Amine) Solvent_Screen Solvent Screen (e.g., Toluene, ACN, Water) Start->Solvent_Screen Temp_Screen Temperature Screen (e.g., 80°C, 100°C, Reflux) Solvent_Screen->Temp_Screen Catalyst_Screen Catalyst Screen (e.g., None, Acid, Base) Temp_Screen->Catalyst_Screen Best_Conditions Identify Best Initial Conditions Catalyst_Screen->Best_Conditions Stoichiometry_Opt Optimize Stoichiometry (Amine:Ester Ratio) Best_Conditions->Stoichiometry_Opt Concentration_Opt Optimize Concentration Stoichiometry_Opt->Concentration_Opt Time_Course Time Course Study Concentration_Opt->Time_Course Final_Protocol Define Final Optimized Protocol Time_Course->Final_Protocol Scale_Up Scale-Up Reaction Final_Protocol->Scale_Up Analysis Analyze Yield and Purity (HPLC, NMR, MS) Scale_Up->Analysis

Figure 2: A systematic workflow for optimizing β-keto amide synthesis.

Detailed Protocol: Optimization of N-benzyl-3-oxobutanamide Synthesis

This protocol provides a detailed, step-by-step methodology for the optimization of the reaction between ethyl acetoacetate and benzylamine.

Materials and Equipment
  • Ethyl acetoacetate

  • Benzylamine

  • Sodium hydroxide (NaOH)

  • Dodecylbenzenesulfonic acid (DBSA)

  • Toluene

  • Acetonitrile (ACN)

  • Deionized water

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

General Procedure for a Single Optimization Reaction
  • To a reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 1.0 eq).

  • Add the chosen solvent (e.g., Toluene, 2 mL).

  • Add benzylamine (1.1 mmol, 1.1 eq).

  • If applicable, add the catalyst (e.g., NaOH, 0.1 mmol, 0.1 eq).

  • Seal the vial and place it in a pre-heated heating block at the desired temperature.

  • Stir the reaction for the specified amount of time.

  • At the end of the reaction, cool the mixture to room temperature.

  • Take an aliquot for analysis by TLC and HPLC to determine the conversion and purity.

Optimization Experiment Design

The following table outlines a set of experiments to systematically investigate the effects of solvent, catalyst, and temperature.

Experimentβ-Keto Ester (eq)Amine (eq)Catalyst (eq)SolventTemperature (°C)Time (h)
1 1.01.1NoneToluene10024
2 1.01.1NaOH (0.1)Toluene10024
3 1.01.1DBSA (0.1)Toluene10024
4 1.01.1NoneACN8024
5 1.01.1NaOH (0.1)ACN8024
6 1.01.1DBSA (0.1)ACN8024
7 1.01.1NoneWater100 (reflux)24
8 1.01.1NaOH (3.0)Water100 (reflux)24
9 1.01.1DBSA (1.0)Water100 (reflux)5

Note: The conditions for experiments 8 and 9 are based on a literature precedent for the hydrolysis of α-oxo ketene N,S-acetals, which demonstrates the effectiveness of strong base and acid catalysis in an aqueous medium.[2]

Data Analysis and Interpretation

The results of the optimization experiments should be tabulated to facilitate comparison. The primary metrics for evaluation are reaction conversion and product purity, which can be determined by HPLC.

ExperimentConversion (%)Product Purity (%)Observations
1
2
3
4
5
6
7
8
9

Based on the initial screening results, further optimization of the most promising conditions should be performed. This may involve fine-tuning the catalyst loading, reactant stoichiometry, and reaction time.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction does not go to completion, consider increasing the temperature, using a more active catalyst, or increasing the amount of the amine.

  • Low Purity: The formation of byproducts may be due to high temperatures or incorrect stoichiometry. A lower reaction temperature or a different solvent may improve purity. Purification by column chromatography is often necessary.[2]

  • Keto-Enol Tautomerism: β-keto amides can exist as a mixture of keto and enol tautomers.[2] This can sometimes complicate analysis by NMR. The ratio of tautomers can be influenced by the solvent and temperature.

  • Scalability: Conditions that are optimal on a small scale may not be directly transferable to a larger scale. Factors such as heat transfer and mixing become more critical on a larger scale.

Conclusion

The systematic optimization of reaction conditions is a critical activity in chemical and pharmaceutical development. By methodically varying key parameters such as catalyst, solvent, temperature, and stoichiometry, researchers can significantly improve the yield, purity, and efficiency of β-keto amide synthesis. This application note has provided a framework for this process, from understanding the underlying reaction mechanism to a detailed experimental protocol. By applying these principles, scientists can accelerate the synthesis of these valuable compounds, thereby facilitating the discovery and development of new medicines and other important chemical products.

References

  • Bai, L., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 190. [Link]

  • Chen, J., et al. (2021). Activated Amide-Ester Cross-Coupling: A General and Mld Protocol for the Synthesis of β-Ketoesters. The Journal of Organic Chemistry, 86(8), 5943-5953. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Li, Y., et al. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. The Journal of Organic Chemistry, 82(5), 2657-2665. [Link]

  • Abdel-Mohsen, H. T., et al. (2022). The Applications of β‐Keto Amides for Heterocycle Synthesis. ChemistrySelect, 7(32). [Link]

  • Chen, Y., & Sieburth, S. M. (2003). A New β-Keto Amide Synthesis. ChemInform, 34(32). [Link]

Sources

Application

The Analytical Challenge: β-Keto Amides in Gas Chromatography

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Dodecanamide, 3-oxo- Dodecanamide, 3-oxo- (commonly referred to as 3-oxododecanamide) is a biologically significant β-keto amid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Dodecanamide, 3-oxo-

Dodecanamide, 3-oxo- (commonly referred to as 3-oxododecanamide) is a biologically significant β-keto amide. It is frequently studied as a structural analog or a degradation product of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a primary quorum-sensing (QS) signaling molecule in Pseudomonas aeruginosa[1]. While intact 3-oxo-AHLs contain a homoserine lactone ring, Dodecanamide, 3-oxo- lacks this ring but retains the highly reactive β-keto amide moiety.

Analyzing underivatized β-keto amides via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges. The β-keto group is highly susceptible to thermal degradation (e.g., tautomerization-induced cleavage) at standard GC injector temperatures (250–300 °C). Furthermore, the primary amide group engages in strong intermolecular hydrogen bonding, which leads to irreversible adsorption to the siloxane stationary phase and severe chromatographic peak tailing[2]. To achieve reproducible, high-sensitivity quantification, Dodecanamide, 3-oxo- must be chemically transformed into a volatile, thermally stable derivative.

Mechanistic Causality of Derivatization Strategies

To establish a self-validating analytical system, the choice of derivatization must align with the target detection limit and the mass spectrometric ionization mode.

  • Strategy A: Pentafluorobenzyloxime (PFBO) Derivatization Reacting the β-ketone with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) yields a highly stable oxime. This reaction prevents thermal enolization and degradation. More importantly, the introduction of the electronegative pentafluorobenzyl moiety is explicitly designed for Electron Capture Negative Ionization (ECNI) MS. This halogenated tag acts as an electron sink, enhancing sensitivity by up to 100-fold compared to standard Electron Impact (EI) MS, enabling limits of detection (LOD) in the low femtomole to attomole range[3].

  • Strategy B: Methoximation-Silylation (MOX-TMS) For general metabolic profiling using universal EI-MS, a two-step MOX-TMS approach is required. First, methoxyamine hydrochloride converts the β-ketone into a methoxime, locking the molecule out of its enol form. Second, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) silylates the primary amide. This dual derivatization eliminates all hydrogen-bond donors, drastically improving peak symmetry and volatility.

Decision Matrix and Workflow

G Start Sample Extract: Dodecanamide, 3-oxo- Split Select Derivatization Strategy Start->Split PFBO PFBO Derivatization (O-pentafluorobenzyl-hydroxylamine) Split->PFBO Trace Levels (< 1 µM) MOXTMS MOX-TMS Derivatization (Methoxyamine + BSTFA/TMCS) Split->MOXTMS Metabolomics/ General Profiling GC_ECNI GC-ECNI-MS (High Sensitivity/Trace Analysis) PFBO->GC_ECNI Targets β-ketone GC_EI GC-EI-MS (Structural Elucidation/Routine) MOXTMS->GC_EI Targets ketone & amide N-H Data Quantification & Data Analysis GC_ECNI->Data GC_EI->Data

Decision matrix and derivatization workflow for Dodecanamide, 3-oxo- prior to GC-MS analysis.

Self-Validating Experimental Protocols

Protocol A: PFBO Derivatization for Trace GC-ECNI-MS

Adapted from established protocols for 3-oxo-AHL trace quantification[3].

  • Sample Preparation & Internal Standardization : Transfer the dried biological extract containing Dodecanamide, 3-oxo- into a 2 mL glass autosampler vial with a PTFE-lined cap.

    • Self-Validation Step: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C₄]-Dodecanamide, 3-oxo-) prior to reagent addition to account for derivatization efficiency and matrix suppression.

  • Reagent Addition : Add 100 µL of PFBHA solution (10 mg/mL in anhydrous pyridine).

    • Causality: Pyridine acts as both the solvent and a basic catalyst. It deprotonates the hydroxylamine hydrochloride, driving the nucleophilic attack of the free amine on the β-carbonyl carbon.

  • Incubation : Cap tightly and incubate at 60 °C for 60 minutes in a dry block heater.

  • Solvent Evaporation : Evaporate the pyridine under a gentle stream of ultra-high-purity (UHP) nitrogen at room temperature.

    • Causality: Removing pyridine prevents early-eluting solvent tailing, avoids saturation of the MS detector, and extends the GC column lifespan.

  • Reconstitution : Reconstitute the residue in 100 µL of GC-grade hexane. Transfer to a 150 µL glass micro-insert for splitless injection.

    • Quality Control Note: PFBO derivatization yields syn and anti geometric isomers. The chromatogram will display two closely eluting peaks for Dodecanamide, 3-oxo-; both peak areas must be integrated and summed for accurate quantification.

Protocol B: MOX-TMS Derivatization for GC-EI-MS Profiling
  • Methoximation : To the dried sample, add 50 µL of methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine). Incubate at 60 °C for 90 minutes.

    • Causality: This two-step process must be strictly sequential. Methoximation must reach completion before silylation to prevent the silylating agent from reacting with the enol form of the ketone, which would generate multiple derivative peaks (chromatographic splitting) and ruin quantification accuracy.

  • Silylation : Add 50 µL of BSTFA containing 1% TMCS to the reaction mixture. Incubate at 60 °C for an additional 30 minutes.

    • Causality: TMCS acts as a Lewis acid catalyst, increasing the silylating power of BSTFA. This is critical for ensuring complete derivatization of the primary amide nitrogen, which is sterically hindered and less nucleophilic than a standard hydroxyl group.

  • Analysis : The mixture can be directly injected into the GC-MS.

    • Causality: Evaporation is not recommended, as TMS derivatives are highly sensitive to atmospheric moisture and will rapidly hydrolyze back to the free amide. The BSTFA and pyridine will elute well before the derivatized analyte.

Quantitative Data Presentation: Method Comparison

The following table synthesizes the quantitative and operational parameters of the two derivatization strategies, providing a clear framework for method selection.

ParameterStrategy A: PFBO DerivatizationStrategy B: MOX-TMS Derivatization
Primary Reagents PFBHA in PyridineMethoxyamine HCl + BSTFA/1% TMCS
Target Functional Groups β-Ketoneβ-Ketone & Primary Amide
Optimal GC-MS Mode ECNI (Electron Capture Negative Ion)EI (Electron Impact, 70 eV)
Estimated LOD Range 0.5 – 5.0 fmol on-column10 – 50 pmol on-column
Derivative Stability High (Stable for days at 4 °C)Moderate (Moisture sensitive)
Primary Application Trace quantification in biofilms/effluentsUntargeted metabolomics & structural elucidation
Chromatographic Artifacts Syn/Anti oxime isomer doubletsIncomplete silylation (mono- vs. di-TMS)

References

  • N-Acylhomoserine Lactones, Quorum Sensing, and Biofilm Development in Gram-negative Bacteria Source: Caister Academic Press URL: [Link]

  • A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm Source: ResearchGate / Environmental Microbiology (Charlton et al., 2000) URL:[Link]

  • Biofouling control in membrane filtration system by newly isolated novel quorum quenching bacterium, Bacillus methylotrophicus sp. WY Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 3-Oxododecanamide and 3-oxo-C12-HSL

Welcome to the Quorum Sensing (QS) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose experimental data is compromised by the unrecognized degradation of autoinducers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quorum Sensing (QS) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose experimental data is compromised by the unrecognized degradation of autoinducers. N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its 3-oxododecanamide analogs are highly susceptible to environmental degradation. This guide provides field-proven insights into the causality of this degradation and self-validating protocols to ensure the integrity of your stock solutions.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does my 3-oxo-C12-HSL stock lose biological activity over time, even when stored at 4°C? A: The primary mechanism of degradation for 3-oxo-C12-HSL is the pH-dependent hydrolysis of the homoserine lactone ring (lactonolysis). In aqueous environments at or above pH 7.0, the ester bond of the lactone ring undergoes rapid nucleophilic attack by hydroxide ions, opening the ring to form an inactive acyl-homoserine. The1[1]. This means at physiological pH (7.4), the half-life is less than 10 hours. Storing stocks in unbuffered solutions, or in hygroscopic solvents like standard DMSO that have absorbed atmospheric moisture, accelerates this hydrolysis. Conversely, the 3-oxododecanamide bond (the amide linkage) remains chemically stable under non-extreme conditions[1].

Q: Can I reverse the hydrolysis if my stock has already degraded? A: Yes, lactonolysis is partially reversible. The open-ring acyl-homoserine can be re-lactonized by shifting the thermodynamic equilibrium through acidification. By2, the open-ring form undergoes intramolecular esterification to reform the active 3-oxo-C12-HSL[2]. However, if the degradation was caused by amide bond cleavage (e.g., via contaminating bacterial acylases), the molecule is irreversibly split into 3-oxododecanoic acid and homoserine lactone, which cannot be chemically recombined[1].

Q: Are synthetic 3-oxododecanamide analogs more stable than the natural autoinducer? A: Yes. To bypass the hydrolytic instability of the lactone ring, drug development professionals often synthesize lactone-free analogs. For example, replace the ester-containing lactone ring with a more stable oxazolidinone moiety, rendering them highly resistant to basic pH. While the natural 3-oxo-C12-HSL degrades rapidly at pH 8.0, these analogs remain completely intact over the same period, making them superior for long-term assays.

Section 2: Troubleshooting Guide

Issue: Complete loss of signal when incubating 3-oxo-C12-HSL in LB medium or human plasma for >24 hours.

  • Root Cause: Biological matrices actively destroy the molecule. LB medium naturally3, driving rapid chemical lactonolysis[3]. Furthermore, human plasma contains esterases that cause4, leading to extremely low recovery rates[4].

  • Solution: For long-term in vitro assays, continuously monitor the pH of the medium and buffer it to pH 6.0–6.5 using MES or PIPES. For plasma assays, use non-hydrolyzable 3-oxododecanamide analogs or immediately extract samples into acidified organic solvents to halt esterase activity.

Issue: Inconsistent biosensor activation between technical replicates from the same stock.

  • Root Cause: Repeated freeze-thaw cycles of the stock solution introduce condensation (water). Even in organic solvents, trace water acts as a nucleophile, driving localized lactonolysis.

  • Solution: Transition to single-use aliquots. Never store 3-oxo-C12-HSL in aqueous buffers. Use anhydrous solvents and purge vials with inert gas (see Protocol 1).

Section 3: Quantitative Data on Hydrolysis

The following table summarizes the stability of 3-oxo-C12-HSL under various experimental conditions, demonstrating the critical impact of pH and enzymatic presence.

Experimental ConditionTemperatureHalf-Life / StabilityPrimary Degradation Mechanism
pH 5.0 - 6.0 (Buffered) 22°C> 10 to 100 daysStable (Thermodynamically favors closed ring)
pH 7.4 (Physiological) 37°C~ 10 hoursChemical Lactonolysis (Ring Opening)
pH 8.5 (Stationary LB) 37°C< 3 hoursRapid Chemical Lactonolysis
Human Plasma 37°CMinutes to HoursEnzymatic (Esterase-mediated hydrolysis)
PvdQ Acylase Presence 37°CMinutesEnzymatic (Amide Bond Cleavage)
Section 4: Visualizations

DegradationPathway AHL 3-oxo-C12-HSL (Active Autoinducer) Alkaline Alkaline pH (>7.0) or Lactonase AHL->Alkaline Lactonolysis Acylase Acylase Enzyme (e.g., PvdQ) AHL->Acylase Amide Cleavage OpenRing Acyl-homoserine (Inactive Open Ring) Alkaline->OpenRing Cleaved 3-oxododecanoic acid + Homoserine Acylase->Cleaved OpenRing->AHL Acidification (pH 2-5) Re-lactonization

Figure 1: Chemical and enzymatic degradation pathways of 3-oxo-C12-HSL.

StorageWorkflow Start Lyophilized Stock Solvent Dissolve in Anhydrous DMSO Start->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Store Store at -20°C under Argon Aliquot->Store Use Thaw on ice prior to assay Store->Use

Figure 2: Best-practice workflow for the preparation and storage of autoinducer stocks.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Preparation of Hydrolysis-Resistant Stock Solutions Causality: Anhydrous conditions prevent water from acting as a nucleophile, while inert gas prevents oxidative degradation of the 3-oxo moiety.

  • Lyophilization: Ensure the synthesized 3-oxododecanamide or 3-oxo-C12-HSL powder is fully lyophilized and free of residual moisture.

  • Solvent Selection: Reconstitute the powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) or acidified Ethyl Acetate (0.1% v/v glacial acetic acid) to a concentration of 10–100 mM.

  • Aliquotting: Dispense the stock into single-use amber glass vials (e.g., 10–50 µL per vial) to prevent atmospheric moisture condensation from repeated freeze-thaw cycles.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Storage: Store immediately at -20°C.

Protocol 2: Acidification-Recovery Assay (Self-Validation of Stock Integrity) Causality: This protocol acts as a self-validating system. The acidic environment protonates the carboxylate group of the open-ring acyl-homoserine, thermodynamically favoring the intramolecular condensation reaction that reforms the lactone ring. If activity is restored, the stock suffered from reversible lactonolysis. If not, the 3-oxododecanamide bond was irreversibly cleaved.

  • Sampling: Take a 900 µL aliquot of the suspected degraded aqueous sample or diluted stock.

  • Acidification: Add 100 µL of 1 M HCl to lower the pH to ~2.0.

  • Incubation: 2[2].

  • Validation: Neutralize the sample to pH 7.0 and immediately test using an E. coli biosensor strain (e.g., pSB1075). Measure bioluminescence to quantify the recovery of the active autoinducer.

References
  • Yates, E. A., et al. "N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa." Infection and Immunity.[Link]

  • Huang, J. J., et al. "Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1." Journal of Bacteriology.[Link]

  • Huang, W., et al. "Reducing virulence of the human pathogen Burkholderia by altering the substrate specificity of the quorum-quenching acylase PvdQ." PNAS.[Link]

  • Hodgkinson, J. T., et al. "3-Aminooxazolidinone AHL analogs as hydrolytically-stable quorum sensing agonists in Gram-negative bacteria." MedChemComm.[Link]

  • D'Avolio, A., et al. "LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii." MDPI.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxododecanamide Synthesis

Welcome to the Application Science Support Center. The synthesis of 3-oxododecanamide—and its biologically critical derivative, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)—is notoriously prone to low yields.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of 3-oxododecanamide—and its biologically critical derivative, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)—is notoriously prone to low yields. As a β-keto amide, the target molecule is highly susceptible to decarboxylation, enolization, and base-catalyzed degradation.

This guide is engineered to help drug development professionals and synthetic biologists diagnose reaction failures, understand the underlying causality of these mechanisms, and implement a self-validating, high-yield synthetic protocol.

I. Mechanistic Pathway Analysis

To troubleshoot low yields, we must first understand the thermodynamic traps in standard coupling routes. Direct coupling of β-keto acids often fails due to competing side reactions, whereas the Meldrum's acid pathway bypasses these issues by utilizing a stable, highly reactive intermediate.

SynthesisWorkflow cluster_direct Direct Coupling Pathway (Prone to Failure) cluster_meldrum Meldrum's Acid Pathway (Optimized) Start Starting Materials (Decanoic Acid / Decanoyl Chloride) BetaKeto 3-Oxododecanoic Acid Start->BetaKeto Chain Extension Meldrum Meldrum's Acid + DMAP/DCC Start->Meldrum Coupling EDC/DCC + Amine BetaKeto->Coupling O_Acyl Failure: O-Acylation (Enol Ester) Coupling->O_Acyl Decarb Failure: Decarboxylation (2-Undecanone) Coupling->Decarb Target Target: 3-Oxododecanamide (or 3-oxo-C12-HSL) Coupling->Target < 25% Yield AcylMeldrum 5-Decanoyl Meldrum's Acid (Stable Intermediate) Meldrum->AcylMeldrum Acylation Aminolysis Amine + Reflux (-Acetone, -CO2) AcylMeldrum->Aminolysis Nucleophilic Attack Aminolysis->Target > 75% Yield Degradation Failure: Tetramic Acid (Basic Degradation) Target->Degradation pH > 7.5

Fig 1: Mechanistic workflow comparing Meldrum's acid optimization vs. direct coupling failures.

II. Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my yield consistently below 25% when coupling 3-oxododecanoic acid with an amine using EDC or DCC? A1: Direct coupling of β-keto acids is fundamentally flawed due to two competing mechanisms. First, β-keto acids are thermodynamically unstable and undergo rapid thermal decarboxylation at room temperature to form 2-undecanone[1]. Second, carbodiimide reagents (EDC, DCC) activate the carboxylic acid, but the enol tautomer of the β-keto group acts as a competing nucleophile. This leads to O-acylation (forming an enol ester) rather than the desired N-acylation[1]. Recommendation: Abandon direct coupling. Transition to the Meldrum's acid pathway, which masks the β-keto functionality until the final, entropically driven aminolysis step.

Q2: I switched to the Meldrum's acid method, but the final aminolysis step yields a complex mixture with no target product. What is going wrong? A2: The intermediate, 5-decanoyl Meldrum's acid, is highly sensitive to moisture. If trace water is present during the reflux step, it acts as a nucleophile, prematurely opening the Meldrum's acid ring to yield the free β-keto acid, which immediately decarboxylates. Recommendation: Ensure strictly anhydrous conditions. Use rigorously dried acetonitrile or toluene, and verify the structural integrity of your 5-decanoyl Meldrum's acid intermediate via NMR before proceeding to aminolysis.

Q3: My purified 3-oxododecanamide degrades over time. NMR shows the loss of the β-keto peak and the appearance of a highly polar compound. What is this byproduct? A3: 3-oxo-amides are chemically unstable under weakly basic conditions (pH > 7.5). They undergo a non-enzymatic, Claisen-like intramolecular condensation to form tetramic acid derivatives[2][3]. This degradation is frequently triggered by basic aqueous workups (e.g., washing with saturated NaHCO₃) or prolonged storage in non-acidified solvents. Recommendation: Avoid basic washes entirely. Store the purified compound at -20 °C, protected from light, and ideally under an inert atmosphere[4].

Q4: I am losing over 50% of my product during silica gel column chromatography. How can I improve recovery? A4: The β-keto amide motif can enolize and strongly chelate with the acidic silanol groups on standard silica gel, leading to severe streaking and on-column degradation. Recommendation: Deactivate the silica gel prior to loading. Pre-flush the column with 1% triethylamine (TEA) in hexanes, followed by a thorough flush with your mobile phase to remove excess TEA (as residual TEA will catalyze the tetramic acid degradation mentioned in Q3)[1].

III. Quantitative Yield Optimization Data

The table below summarizes the quantitative differences between synthetic strategies, highlighting why the Meldrum's acid route is the industry standard for this class of molecules.

Synthetic RouteKey ReagentsPrimary Failure ModeExpected YieldE-E-A-T Recommendation
Direct Coupling 3-Oxododecanoic acid, EDC/DCC, DMAPO-acylation (enol ester), Decarboxylation10% – 25%Not Recommended. High thermodynamic instability of the β-keto acid intermediate[1].
Beta-Keto Ester Aminolysis Ethyl 3-oxododecanoate, Amine, HeatThermal decomposition, Incomplete conversion30% – 40%Suboptimal. Requires harsh heating (>100 °C) which degrades the target molecule.
Meldrum's Acid Pathway Decanoic acid, Meldrum's acid, DCC, AmineHydrolysis of intermediate (if wet)75% – 85% Highly Recommended. Entropically driven, mild conditions prevent decarboxylation[1].

IV. Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes the Meldrum's acid route to ensure high yields and prevent the formation of tetramic acid degradation products.

Phase 1: Synthesis of 5-Decanoyl Meldrum's Acid

Causality Note: DMAP acts as a nucleophilic catalyst here, forming an active acylpyridinium species that accelerates the attack on Meldrum's acid, outcompeting side reactions.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve decanoic acid (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter the DCU through a Celite pad. Wash the filtrate with 1M HCl (to remove DMAP) and brine. Crucial: Do not use basic washes. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation Check: Run a crude ¹H NMR. You should observe a characteristic singlet at ~15 ppm corresponding to the strongly hydrogen-bonded enol proton of the acyl-Meldrum's acid.

Phase 2: Aminolysis to 3-Oxododecanamide

Causality Note: The ring-opening of the Meldrum's acid derivative is entropically driven by the irreversible extrusion of acetone and CO₂, allowing the reaction to proceed at mild temperatures.

  • Preparation: Dissolve the 5-decanoyl Meldrum's acid intermediate (1.0 eq) in strictly anhydrous acetonitrile.

  • Amine Addition: Add the target amine (e.g., ammonia source or L-homoserine lactone hydrobromide, 1.0 eq). Note: If using a hydrobromide salt, add 1.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Reflux: Heat the mixture to 50 °C for 4–6 hours under argon. Monitor via TLC (deactivated silica) until the intermediate is consumed.

  • Purification: Concentrate the solvent. Purify via flash chromatography using silica gel pre-deactivated with 1% TEA (as described in Q4). Elute with a gradient of Hexanes/Ethyl Acetate.

  • Storage: Immediately concentrate the pure fractions, flush the vial with argon, and store at -20 °C to prevent tetramic acid tautomerization[2][4].

V. References

  • Total synthesis of diazaquinomycins H and J using double Knorr cyclization in the presence of triisopropylsilane. nih.gov.

  • N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL) | Bacterial Quorum-sensing Signaling Molecule. medchemexpress.com.

  • 3-Aminooxazolidinone AHL analogs as hydrolytically-stable quorum sensing agonists in Gram-negative bacteria. rsc.org.

  • Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors. acs.org.

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 3-Oxododecanamide Isomers

Welcome to the technical support center for the chromatographic separation of 3-oxododecanamide and related N-acyl-homoserine lactone (AHL) isomers. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 3-oxododecanamide and related N-acyl-homoserine lactone (AHL) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar molecules. As these compounds are key players in bacterial quorum sensing, their accurate identification and quantification are crucial for advancements in microbiology and the development of novel therapeutics.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve robust and reproducible separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

Question: Why am I seeing poor resolution or complete co-elution of my 3-oxododecanamide isomers?

Answer:

Poor resolution of isomers is the most common challenge and can stem from several factors related to both the mobile and stationary phases.[2][3]

  • Insufficient Stationary Phase Selectivity: Standard C18 columns, while excellent for general reversed-phase separations, may not provide the unique selectivity needed to resolve structurally similar isomers.[4] 3-oxododecanamide isomers differ subtly in their three-dimensional structure, and a stationary phase that can exploit these differences is key.

    • Solution: Consider columns with alternative selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different retention mechanisms through pi-pi interactions, which can be effective for aromatic or unsaturated compounds. For chiral isomers (enantiomers), a specialized chiral stationary phase is mandatory.[4][5] Polysaccharide-based chiral columns are often a good starting point.[5]

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier, as well as the presence of additives, can dramatically alter selectivity.[2][6]

    • Solution 1: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice versa.[2] These solvents have different properties and will interact differently with both the analyte and the stationary phase, which can change the elution order and improve separation.[2]

    • Solution 2: Adjust Mobile Phase Additives. For ionizable compounds, controlling the pH of the mobile phase is critical.[6][7] Although 3-oxododecanamide is generally neutral, small amounts of acidic additives like 0.1% formic acid or acetic acid can improve peak shape by minimizing interactions with residual silanols on the silica support.[4] These additives are also compatible with mass spectrometry.[6]

    • Solution 3: Employ a Shallower Gradient. A steep gradient can cause closely eluting peaks to merge.[4] By using a shallower gradient, you increase the separation window, giving the isomers more time to resolve.[4]

  • Elevated Column Temperature: Temperature affects mobile phase viscosity and analyte diffusivity.

    • Solution: Optimize the column temperature. Lowering the temperature can sometimes increase retention and improve the resolution of isomers, though it will also increase backpressure and run time.[4][8] Conversely, higher temperatures can improve efficiency for some separations.[2] It is essential to experiment within the stable range of your column and analytes.

Question: My peaks are tailing or fronting. What is the cause and how can I fix it?

Answer:

Poor peak shape is often a sign of undesirable secondary interactions or issues with the analytical setup.[9][10]

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites (e.g., free silanols) on the column packing material, or by column overloading.[10]

    • Solution 1: Use a Mobile Phase Modifier. Adding a small amount of a weak acid, like 0.1% formic or acetic acid, can suppress the ionization of residual silanols on the column, thereby reducing their interaction with your analyte and improving peak shape.[4]

    • Solution 2: Reduce Sample Load. Injecting too much sample can overload the column, leading to peak distortion.[9][10] Try reducing the injection volume or the concentration of your sample.

    • Solution 3: Check Sample Solvent. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[4] Dissolving the sample in a very strong solvent can cause the peak to be distorted.

  • Peak Fronting: This is less common but can be caused by column collapse or overloading under specific conditions.

    • Solution: First, ensure you are not exceeding the recommended pressure limits for your column. If the issue persists, reduce the sample concentration as you would for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for separating 3-oxododecanamide isomers?

For general isomer separations (diastereomers, structural isomers), a high-resolution C18 or a PFP (Pentafluorophenyl) column is a good starting point. C18 columns provide hydrophobic retention, while PFP columns add another layer of selectivity through aromatic and dipole-dipole interactions. For separating enantiomers, a chiral stationary phase is essential.[4][5]

Q2: Should I use isocratic or gradient elution?

For a mixture containing multiple AHLs of varying chain lengths in addition to isomers, a gradient elution is almost always necessary.[11] A gradient allows for the elution of more retained compounds in a reasonable time while still providing good separation for early eluting peaks. For separating only the isomers of 3-oxododecanamide, an optimized isocratic method might be sufficient and can offer better reproducibility.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

SFC is an excellent alternative to HPLC, especially for chiral separations.[12][13] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[14] SFC is also considered a "green" technique due to the reduced use of organic solvents.[12][14] It can offer different selectivity compared to reversed-phase HPLC, making it a powerful tool when HPLC methods fail.[12]

Q4: How can I improve the sensitivity of my analysis?

Coupling your liquid chromatograph to a mass spectrometer (LC-MS) is the most effective way to achieve high sensitivity and selectivity.[1][15] For UV detection, ensure you are monitoring at a wavelength where the analyte has sufficient absorbance (around 205 nm for the amide bond).[16]

Experimental Protocols & Workflows

Protocol 1: Starting Method for RP-HPLC Separation of 3-Oxododecanamide Isomers

This protocol provides a robust starting point for method development.

ParameterRecommended Condition
Column C18, 2.6 µm particle size, 2.1 x 150 mm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 10% B to 50% B in 1.5 min, then to 99% B in 7 min, hold for 3 min
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 205 nm or Mass Spectrometry (ESI+)

This starting gradient is adapted from a method used for a range of N-acyl-homoserine lactones and serves as a good initial condition.[11]

Workflow for Troubleshooting Poor Peak Resolution

The following diagram outlines a systematic approach to resolving co-eluting peaks.

G start Poor Peak Resolution (Rs < 1.5) check_gradient Is the gradient too steep? start->check_gradient change_solvent Change Organic Modifier (e.g., ACN to MeOH) check_gradient->change_solvent No optimize_temp Optimize Column Temperature check_gradient->optimize_temp Yes, make shallower change_column Change Stationary Phase (e.g., C18 to PFP or Chiral) change_solvent->change_column No Improvement success Resolution Achieved (Rs >= 1.5) change_solvent->success Improved change_column->success Improved optimize_temp->change_solvent No Improvement optimize_temp->success Improved

Sources

Optimization

resolving ionization suppression in LC-MS analysis of dodecanamide

Welcome to the Technical Support Center for LC-MS Lipidomics and Small Molecule Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, map, and resolve ionization sup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS Lipidomics and Small Molecule Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, map, and resolve ionization suppression issues specifically associated with the analysis of dodecanamide (lauramide) and related primary fatty acid amides (PFAMs).

This guide is structured as a comprehensive Question-and-Answer troubleshooting matrix, ensuring every protocol you implement is grounded in mechanistic causality and self-validation.

Module 1: Diagnosing the Root Cause

Q: Why is my dodecanamide signal heavily suppressed or irreproducible when analyzing biological samples (e.g., plasma, serum, or saliva)?

A: The irreproducibility and signal loss you are observing are classic symptoms of ionization suppression , a matrix effect prevalent in Electrospray Ionization (ESI).

The Causality: Dodecanamide is a highly hydrophobic primary fatty acid amide[1]. In reversed-phase liquid chromatography (RPLC), its 12-carbon aliphatic chain causes it to elute late in the gradient, typically at high organic mobile phase concentrations. Unfortunately, this elution window perfectly overlaps with the elution of endogenous glycerophospholipids (e.g., phosphatidylcholines) present in complex biofluids.

During the ESI process, analytes must migrate to the surface of the charged droplets to be ejected into the gas phase. Phospholipids possess a highly surface-active, permanently charged quaternary amine headgroup. They rapidly monopolize the droplet surface, outcompeting the neutral, less surface-active dodecanamide for available protons and space. This competition prevents dodecanamide from ionizing efficiently, leading to a drastic reduction in signal[2].

G A Observe Dodecanamide Signal Loss B Perform Post-Column Infusion (PCI) A->B C Identify Co-eluting Matrix (e.g., Phospholipids) B->C D Optimize Sample Prep (SPE / PLR Plates) C->D E Optimize Chromatography (Gradient / Column) C->E F Evaluate Ionization (Switch ESI to APCI) C->F G Ionization Suppression Resolved D->G E->G F->G

Workflow for diagnosing and resolving LC-MS matrix effects for dodecanamide.

Module 2: Mapping the Interference

Q: How can I definitively prove that a co-eluting matrix component is causing my signal loss, rather than an instrument fault?

A: You must perform a Post-Column Infusion (PCI) experiment. This technique physically maps the zones of ionization suppression across your chromatographic gradient, allowing you to see exactly where the matrix is destroying your analyte signal.

PCI_Setup LC LC Pump (Blank Matrix) Col Analytical Column LC->Col Tee T-Zero Union Col->Tee Eluent Syr Syringe Pump (Dodecanamide Std) Syr->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Post-Column Infusion (PCI) instrumental setup for mapping matrix effects.

Step-by-Step PCI Methodology:

  • Prepare the Standard: Prepare a pure solution of dodecanamide at a concentration of 100 ng/mL in your initial mobile phase.

  • Plumb the System: Connect a syringe pump to the LC flow path after the analytical column but before the MS source using a low-dead-volume T-zero union.

  • Infuse: Set the syringe pump to continuously infuse the dodecanamide standard at 10 µL/min.

  • Monitor: Set the mass spectrometer to monitor the specific Multiple Reaction Monitoring (MRM) transition for dodecanamide (e.g., m/z 200.2 → 55.1).

  • Inject: Inject a blank matrix extract (e.g., plasma extracted via simple protein precipitation) onto the LC column and run your standard gradient.

  • Self-Validating Check: First, inject a pure solvent blank. The resulting MRM baseline must be perfectly flat. If it is, inject the matrix. Any negative dips (valleys) observed in the baseline during the matrix injection are definitively caused by matrix suppression, isolating the variable. If the retention time of dodecanamide falls into one of these valleys, you have confirmed the root cause.

Module 3: Resolving the Matrix Effect via Sample Preparation

Q: Simple Protein Precipitation (PPT) is leaving too many phospholipids in my sample. How do I eliminate them without losing my dodecanamide?

A: While PPT is sufficient for high-abundance metabolites, the nanomolar concentrations of PFAMs in biofluids require targeted lipid depletion[1]. You must upgrade your sample preparation to either Mixed-Mode Solid-Phase Extraction (SPE) or dedicated Phospholipid Removal (PLR) plates.

Step-by-Step Phospholipid Removal (PLR) Methodology:

  • Pre-treatment: Aliquot 100 µL of plasma/serum into a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile to crash the proteins and disrupt protein-analyte binding.

  • Agitation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 5 minutes.

  • Load: Transfer the supernatant to a Phospholipid Removal Plate (e.g., Ostro™ or Phree™). These plates contain proprietary sorbents (often zirconia or titania-based) that selectively bind the phosphate moiety of phospholipids while allowing neutral amides to pass through.

  • Elute: Apply a gentle vacuum (15 in Hg) or positive pressure for 2 minutes to collect the eluate into a clean collection plate.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial LC mobile phase.

  • Self-Validating Check: Calculate the Matrix Factor (MF). Spike dodecanamide into a post-extracted blank matrix and compare its peak area to a neat standard prepared in solvent. An MF between 85% and 115% validates that the extraction method has successfully eliminated the suppression zones.

Quantitative Data: Comparison of Sample Preparation Modalities

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)Phospholipid Depletion (%)
Protein Precipitation (PPT) 92 ± 3.141 ± 5.4 (Severe)< 10
Liquid-Liquid Extraction (LLE) 78 ± 4.282 ± 3.8~ 85
Solid-Phase Extraction (Mixed-Mode) 88 ± 2.594 ± 2.1> 95
Phospholipid Removal (PLR) Plate 95 ± 1.898 ± 1.2 (Optimal)> 99

Module 4: Instrumental and Chromatographic Solutions

Q: I am locked into a specific sample preparation protocol for a validated assay and cannot change it. How can I fix the suppression instrumentally?

A: If sample preparation cannot be altered, you must rely on chromatographic separation or alternative ionization techniques to bypass the matrix effect[3].

  • Orthogonal Column Chemistry: If you are using a standard C18 column, dodecanamide and phospholipids are both retained primarily by hydrophobic interactions, leading to co-elution. Switch to a Biphenyl or Pentafluorophenyl (PFP) column. These stationary phases offer alternative retention mechanisms (π-π interactions and dipole-dipole interactions) that can shift the retention time of dodecanamide out of the phospholipid suppression zone.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is fundamentally different from ESI. Because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, it is highly resistant to competition for droplet surface area. Switching your MS source from ESI to APCI can nearly eliminate phospholipid-induced matrix effects for fatty acid amides. Caution: Ensure your source temperature is optimized (typically 350–400°C) to prevent thermal degradation of the amide bond.

  • Isotope Dilution: If absolute sensitivity (LOD/LOQ) is sufficient but reproducibility is poor, utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Dodecanamide-d5[1]. While the SIL-IS will experience the exact same suppression as the native analyte, the ratio of their signals will remain constant, correcting for quantitative variance.

References

  • Source: ResearchGate (Talanta)
  • LC-MS Contaminants Source: Sigma-Aldrich URL
  • Source: Energy & Fuels (ACS)

Sources

Troubleshooting

Technical Support Center: 3-Oxododecanamide Stability &amp; Handling

The following technical guide addresses the stability, solubility, and handling of 3-oxododecanamide at physiological pH. This content is designed for researchers utilizing this compound as a stable analogue or metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 3-oxododecanamide at physiological pH. This content is designed for researchers utilizing this compound as a stable analogue or metabolic probe in quorum sensing and pharmacological studies.

Executive Technical Summary

3-oxododecanamide (


) is the primary amide analogue of the Pseudomonas aeruginosa quorum sensing molecule, 3-oxo-C12-HSL . Unlike its lactone counterpart, 3-oxododecanamide exhibits high chemical stability  at physiological pH because it lacks the hydrolytically labile homoserine lactone ring. It does not undergo lactonolysis or rearrangement into tetramic acid derivatives.

However, researchers frequently encounter "instability" which is often a misdiagnosis of physical instability (precipitation/aggregation) or enzymatic degradation (ketone reduction). This guide provides the troubleshooting logic to distinguish between these failure modes.

Core Stability Profile

The following table contrasts the stability of 3-oxododecanamide with the native quorum sensing signal, 3-oxo-C12-HSL, at pH 7.4.

Feature3-Oxododecanamide (Primary Amide)3-Oxo-C12-HSL (Lactone)
Hydrolytic Stability (pH 7.4) High. The primary amide bond is stable. No significant hydrolysis occurs without enzymatic catalysis.Low. Undergoes pH-dependent lactonolysis (ring-opening) to form N-(3-oxododecanoyl)-L-homoserine (

).
Rearrangement None. Lacks the amine side-chain required for Claisen-type cyclization.Moderate. Can rearrange to a tetramic acid derivative under specific conditions.
Solubility (Aqueous) Very Low. High risk of precipitation or micelle formation > 10 µM.Low. Similar hydrophobicity, but ring-opening increases solubility of degradation products.
Enzymatic Susceptibility Moderate. Susceptible to oxidoreductases (3-oxo

3-hydroxy) and amidases.
High. Susceptible to lactonases (rapid inactivation) and acylases.
Stability Pathway Diagram

The diagram below illustrates the divergent fates of the amide versus the lactone at physiological pH.

StabilityPathways Amide 3-Oxododecanamide (Primary Amide) Stable Chemically Stable (at pH 7.4) Amide->Stable No Lactonolysis Reduced 3-Hydroxy-dodecanamide (Enzymatic metabolite) Amide->Reduced Oxidoreductases (Biological Media) HSL 3-Oxo-C12-HSL (Native Lactone) RingOpen Ring-Opened Product (Inactive Acid) HSL->RingOpen pH > 7.0 (Lactonolysis) Tetramic Tetramic Acid (Rearrangement) HSL->Tetramic Spontaneous Rearrangement

Figure 1: Comparative stability pathways. 3-oxododecanamide resists the pH-driven degradation that inactivates 3-oxo-C12-HSL.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitated upon addition to the culture medium."

Diagnosis: Physical Instability (Solubility Shock). 3-oxododecanamide is highly lipophilic (LogP


 2.5–3.0). Adding a concentrated DMSO stock directly to aqueous media causes rapid local precipitation ("crashing out") before the molecules can disperse.

Solution:

  • Solvent Choice: Ensure your stock is in 100% DMSO or DMF. Avoid Ethanol (volatile, less solubilizing power for this specific lipid-like chain).[1]

  • The "Intermediate Dilution" Step: Do not pipette 1 µL of stock into 10 mL of media. Instead:

    • Dilute the stock 1:10 into serum-free media or PBS with vigorous vortexing to create a 10x working solution.

    • Immediately add this 10x solution to your final culture.

  • Carrier Proteins: If possible, include 0.1% BSA (Bovine Serum Albumin) in the medium. BSA acts as a carrier for fatty acid-like molecules, stabilizing them in solution.

Issue 2: "I see no biological activity, even though the molecule is chemically stable."

Diagnosis: Plastic Sorption or Enzymatic Reduction. Cause A (Sorption): The C12 alkyl chain makes the molecule "sticky." It rapidly adsorbs to polystyrene plates and PVC tubing, reducing the effective free concentration by up to 50-80% within hours. Cause B (Reduction): If cells are present, bacterial or mammalian oxidoreductases can reduce the C3-ketone to a hydroxyl group (3-hydroxydodecanamide), which may be biologically inactive for your specific receptor.

Solution:

  • Use Glass or Low-Bind Plastics: Perform dilutions in glass vials. Use low-binding polypropylene tips.

  • Replenishment Strategy: For long incubations (>12 hours), replace the medium with fresh compound to maintain effective concentration.

  • Confirm Structure: Analyze the supernatant via LC-MS. If you see a mass shift of +2 Da (M+2H), the ketone has been reduced to an alcohol.

Issue 3: "The pH of my buffer is 7.4, but the compound degraded overnight."

Diagnosis: Buffer Component Interference. While the amide is stable to hydroxide attack at pH 7.4, it can react with nucleophilic buffer components or contaminants.

Solution:

  • Avoid Nucleophiles: Ensure your buffer does not contain high concentrations of primary amines (e.g., Tris) if you are observing anomalous reactivity, although the primary amide is generally resistant. Phosphate buffers (PBS) are preferred.

  • Check for Contamination: Ensure the media is sterile. Contaminating bacteria will express amidases that cleave the molecule into dodecanoic acid and ammonia.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a storage-stable form of 3-oxododecanamide.

  • Weighing: Weigh the solid powder in a glass vial (avoid static-prone plastic boats).

  • Solvent: Dissolve to 50 mM in anhydrous DMSO (Dimethyl sulfoxide).

    • Why? Water content in DMSO can catalyze slow hydrolysis over months. Use a fresh bottle of DMSO.

  • Aliquoting: Dispense into small aliquots (e.g., 20 µL) in amber glass vials or high-quality PP tubes.

  • Storage: Store at -20°C . Stable for >1 year. Avoid repeated freeze-thaw cycles which introduce moisture.

Protocol B: Aqueous Solubilization Workflow

Objective: Introduce the compound to cells without precipitation.

ProtocolWorkflow Step1 1. Thaw 50 mM DMSO Stock (Room Temp, Vortex) Step2 2. Prepare Intermediate Dilution (Add 2 µL Stock to 198 µL PBS + 0.1% BSA) Result: 500 µM (Cloudy/Opalescent) Step1->Step2 Step3 3. Vortex Vigorously (10-15 seconds) Step2->Step3 Step4 4. Add to Assay Well (Add 10 µL of Intermediate to 90 µL Media) Final Conc: 50 µM Step3->Step4

Figure 2: Step-wise dilution protocol to prevent precipitation shock.

Frequently Asked Questions (FAQ)

Q: Can I use 3-oxododecanamide as a negative control for HSL lactonolysis? A: Yes. This is its primary utility. Since it cannot undergo ring-opening, any loss of activity observed with 3-oxododecanamide in a cell-free system at pH 7.4 suggests non-hydrolytic loss (e.g., sticking to the plate) rather than chemical degradation.

Q: Does 3-oxododecanamide form tetramic acid like 3-oxo-C12-HSL? A: No. The formation of tetramic acid from 3-oxo-C12-HSL requires the nucleophilic attack of the homoserine lactone nitrogen on the beta-keto group. 3-oxododecanamide lacks this specific side-chain architecture, preventing this rearrangement [1].

Q: Is it pH sensitive at all? A: Extreme pH (< 2 or > 10) will eventually hydrolyze the amide bond, but at the physiological range (pH 6.5 – 7.8), the half-life is measured in weeks/months, making it effectively stable for the duration of biological experiments [2].

References

  • Kaufmann, G. F., et al. (2005). Revisiting Quorum Sensing: Discovery of Additional Chemical Signals Produced by Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 102(2), 309-314.

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646.

  • Glucksam-Galnoy, Y., et al. (2013). The Bacterial Quorum-Sensing Signal Molecule N-3-Oxododecanoyl-L-Homoserine Lactone Reciprocally Modulates Pro- and Anti-Inflammatory Cytokines in Activated Macrophages. The Journal of Immunology, 191(6), 3339-3347.

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges for Long-Chain Amides

Welcome to the Technical Support Center for the purification of long-chain amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of long-chain amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Long-chain amides, characterized by their long, nonpolar alkyl chains and polar amide head groups, present unique purification hurdles due to their often-waxy nature, poor solubility in common solvents, and propensity to co-elute with structurally similar impurities.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The methodologies and explanations provided herein are grounded in established chemical principles and validated through extensive field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of long-chain amides.

Q1: What are the most common impurities in long-chain amide synthesis?

Common impurities often include unreacted starting materials such as the corresponding long-chain carboxylic acid and amine.[1] Additionally, byproducts from the coupling reagents are frequently encountered.[2] For instance, when using carbodiimide condensing agents like DCC or EDC, urea byproducts are formed.[] In syntheses starting from aldehydes, the corresponding carboxylic acid from aldehyde oxidation can be a persistent impurity.[4]

Q2: Why is my long-chain amide product a waxy solid that is difficult to handle?

The physical properties of long-chain amides are dictated by their molecular structure. The long alkyl chains lead to significant van der Waals interactions, promoting solidification, while the polar amide group allows for hydrogen bonding. This combination often results in waxy or greasy solids with low melting points, making them challenging to handle and purify by standard techniques.

Q3: I'm observing low recovery after silica gel column chromatography. What is happening?

Long-chain amides, especially those with additional polar functional groups, can exhibit strong, sometimes irreversible, binding to silica gel, leading to significant product loss.[5] The polar amide head can interact strongly with the acidic silanol groups on the silica surface. Furthermore, the nonpolar tail can lead to poor solubility and streaking on the column if the solvent system is not optimized.

Q4: Can I use recrystallization for my long-chain amide?

Yes, recrystallization is often a highly effective and preferred method for purifying long-chain amides, as it can circumvent the yield loss associated with column chromatography.[4][5] The key is to find a suitable solvent or solvent system in which the amide has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents to explore include n-hexane, ethanol, and acetonitrile.[4][6]

Q5: My purified amide shows two spots on TLC/two peaks on HPLC. Is it impure?

Not necessarily. This phenomenon could be due to the presence of stable rotational isomers, or rotamers, around the amide bond.[5] The partial double-bond character of the C-N bond restricts free rotation, leading to distinct conformers that can be separated by chromatography. To confirm if you have rotamers, variable temperature NMR (VT-NMR) spectroscopy can be employed; the distinct signals may coalesce into single peaks at higher temperatures.

II. Troubleshooting Guide

This detailed guide provides solutions to specific problems encountered during the purification of long-chain amides.

Problem 1: Poor Separation during Column Chromatography
Scenario 1.1: Product is stuck on the baseline or has a very low Rf on TLC.
  • Causality: The solvent system is not polar enough to elute the compound from the stationary phase. The polar amide group is strongly interacting with the silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[7]

    • Incorporate a Stronger Polar Solvent: For very polar amides, consider switching to a more polar solvent system, such as dichloromethane/methanol.[7]

    • Consider Reversed-Phase Chromatography: If the long alkyl chain is the dominant feature, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may provide better separation.[8]

Scenario 1.2: Product runs with the solvent front (High Rf).
  • Causality: The solvent system is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Systematically decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[7]

Scenario 1.3: Streaking or tailing of spots on TLC/peaks from the column.
  • Causality: This can be caused by several factors:

    • Strong interaction between a basic or acidic functional group on your amide and the acidic silica gel.[7]

    • Degradation of the compound on the silica gel.[4]

    • Overloading the column or TLC plate.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: For basic amides, add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. For acidic amides, a small amount of acetic acid can be added.[4][7]

    • Assess Compound Stability: To check for on-plate degradation, run a 2D TLC. If degradation is observed, consider using a less acidic stationary phase like alumina.[7]

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column or spotted on the TLC plate.

Problem 2: Challenges with Crystallization
Scenario 2.1: No crystal formation upon cooling.
  • Causality: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your amide and then attempt cooling again.[7]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

    • Utilize an "Anti-Solvent": While stirring the cooled solution, slowly add a miscible solvent in which your compound is insoluble (an anti-solvent) until the solution becomes persistently turbid. Then, allow it to stand undisturbed.[7]

Scenario 2.2: Product "oils out" instead of crystallizing.
  • Causality: The solution becomes supersaturated too quickly, or the boiling point of the solvent is too close to the melting point of the compound, causing it to melt before dissolving and then separate as an oil upon cooling.[5]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Insulating the flask can promote slower cooling.[5]

    • Choose a Different Solvent: Select a solvent with a boiling point that is significantly different from the melting point of your amide.[5]

    • Use a Co-solvent System: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a miscible poor solvent (anti-solvent) until turbidity is observed.[5]

Problem 3: Removing Specific Impurities
Scenario 3.1: Residual carboxylic acid starting material.
  • Causality: Incomplete reaction or hydrolysis of the amide product during workup.

  • Troubleshooting Steps:

    • Aqueous Base Wash: During the liquid-liquid extraction workup, wash the organic layer containing your product with a dilute aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate the carboxylic acid, making it water-soluble and partitioning it into the aqueous layer.[1]

    • Solid-Phase Extraction (SPE): Use a basic SPE cartridge to trap the acidic impurity.

Scenario 3.2: Residual amine starting material.
  • Causality: Incomplete reaction.

  • Troubleshooting Steps:

    • Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acidic solution (e.g., 1M HCl). This will protonate the amine, forming a water-soluble salt that will be extracted into the aqueous phase.[1][9]

    • Strong Cation Exchange (SCX) Chromatography: Utilize an SCX cartridge which will retain the basic amine impurity, allowing the neutral amide product to pass through.[5][8]

Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for long-chain amides.

Purification_Workflow start Crude Long-Chain Amide is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes liquid_extraction Liquid-Liquid Extraction is_solid->liquid_extraction No (Oil/Liquid) is_pure Is the product pure? try_cryst->is_pure column_chrom Column Chromatography is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes select_phase Select Stationary Phase column_chrom->select_phase normal_phase Normal Phase (Silica/Alumina) select_phase->normal_phase More Polar Amide reversed_phase Reversed-Phase (C18) select_phase->reversed_phase More Nonpolar Amide optimize_solvent Optimize Solvent System normal_phase->optimize_solvent reversed_phase->optimize_solvent optimize_solvent->is_pure check_impurities Identify Key Impurities (Acidic/Basic?) liquid_extraction->check_impurities acid_wash Aqueous Acid Wash check_impurities->acid_wash Basic Impurity base_wash Aqueous Base Wash check_impurities->base_wash Acidic Impurity acid_wash->column_chrom base_wash->column_chrom

Sources

Troubleshooting

reducing background noise in 3-oxododecanamide NMR spectra

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-oxododecanamide. Acquiring high-quality Nuclear Magnetic Resonance (NMR) spectra for long-chain amides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-oxododecanamide. Acquiring high-quality Nuclear Magnetic Resonance (NMR) spectra for long-chain amides can be challenging due to issues with solubility, aggregation, and inherent signal-to-noise limitations. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you reduce background noise and obtain clean, interpretable NMR spectra.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when acquiring NMR spectra for molecules like 3-oxododecanamide.

Q1: What are the primary sources of background noise in my NMR spectrum?

A: Background noise in NMR spectra originates from several sources. The main contributor is thermal noise (also known as Johnson-Nyquist noise) from the spectrometer's electronic components, which is fundamentally random.[1] Other significant sources include environmental electromagnetic interference, instabilities in the magnetic field, and impurities within the NMR sample itself, such as suspended solids or paramagnetic species.[2][3]

Q2: My baseline is rolling and uneven. What is the most likely cause?

A: A distorted baseline is often a result of issues occurring very early in the Free Induction Decay (FID), the raw time-domain signal recorded by the spectrometer.[4] This can be caused by an improperly set receiver gain (too high, causing clipping of the initial data points), acoustic ringing, or a very short relaxation delay that doesn't allow the system to stabilize between pulses.

Q3: Why are the peaks for my amide (N-H) proton often broad or difficult to see?

A: Amide protons are subject to chemical exchange with trace amounts of water or other protic species in the solvent. This exchange process can significantly shorten the relaxation time of the proton, leading to signal broadening. Additionally, the N-H proton can couple to the quadrupolar ¹⁴N nucleus, which provides another efficient relaxation pathway that broadens the signal.

Q4: Can increasing the number of scans always solve my noise problem?

A: While increasing the number of scans is a fundamental way to improve the signal-to-noise ratio (S/N), it follows a square-root relationship.[1][5] To double the S/N, you must quadruple the number of scans.[5] This can lead to prohibitively long experiment times. For very weak samples, optimizing sample preparation and acquisition parameters is often a more efficient approach than simply increasing the scan count indefinitely.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically identify and eliminate sources of background noise throughout the experimental workflow.

Guide 1: Pre-Acquisition: Optimizing Sample Preparation

A high-quality sample is the foundation of a high-quality spectrum. Artifacts introduced at this stage cannot be easily corrected later.

Core Principle: The goal is to create a chemically pure, homogeneous solution free from particulates and paramagnetic contaminants.

Step-by-Step Protocol:

  • Solvent Selection & Purity:

    • Choose a deuterated solvent in which 3-oxododecanamide is highly soluble to maximize concentration. For amides, solvents like DMSO-d₆ or CDCl₃ are common.

    • Use high-purity solvents from a reputable supplier. Older solvents can absorb atmospheric water, which can interfere with the amide proton signal.[6]

    • Ensure the residual solvent peak does not overlap with key signals from your analyte.[6]

  • Analyte Purity & Concentration:

    • Ensure your 3-oxododecanamide sample is as pure as possible. Paramagnetic impurities, such as trace transition metals, are a major cause of line broadening and noise.[7][8][9]

    • For a standard ¹H NMR, aim for a concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent.[6] For ¹³C NMR, a more concentrated, saturated solution is preferable due to the lower intrinsic sensitivity.

  • Filtration (Critical Step):

    • Never skip filtration. Suspended dust or particulate matter will severely degrade the magnetic field homogeneity, leading to broad, distorted lineshapes that cannot be fixed by shimming.[10]

    • Filter the sample solution directly into a clean, high-quality NMR tube through a pipette packed with a small, tight plug of glass wool or a specialized syringe filter.[11]

  • Sample Degassing (Optional but Recommended):

    • Dissolved paramagnetic oxygen (O₂) can shorten relaxation times and broaden lines.[2] For high-resolution experiments or when studying relaxation phenomena, degassing the sample can provide sharper signals. This can be achieved through several freeze-pump-thaw cycles.

Guide 2: During Acquisition: Fine-Tuning Spectrometer Parameters

Properly setting acquisition parameters is crucial for maximizing the signal while minimizing the relative contribution of noise.

Core Principle: Balance the need for sufficient signal averaging with the constraints of experimental time and sample stability, ensuring the spectrometer is optimized for your specific sample.

Workflow for Parameter Optimization:

Caption: Workflow for optimizing key NMR acquisition parameters.

Step-by-Step Protocol:

  • Locking and Shimming:

    • The "lock" signal from the deuterated solvent is used to stabilize the magnetic field. Ensure a strong, stable lock before proceeding.

    • "Shimming" is the process of adjusting currents in coils to make the magnetic field as homogeneous as possible across the sample volume.[11] Poor shimming is a primary cause of broad and distorted peaks.[12] Start by loading a standard shim file for your probe and solvent, then iteratively adjust the Z1 and Z2 shims to maximize the lock level, and finally perform automated gradient shimming if available.[13][14]

  • Receiver Gain (RG) Adjustment:

    • The receiver gain amplifies the NMR signal before digitization. Set the RG as high as possible without "clipping" the FID. Clipping distorts the spectrum and introduces baseline artifacts. Most modern spectrometers have an automated routine (rga or similar) to set this optimally.

  • Acquisition Time (AT):

    • This is the duration for which the FID is recorded. A longer AT can improve digital resolution but also increases the proportion of noise in the latter part of the FID.[4] A good starting point is an AT of 2-4 seconds for ¹H NMR. Setting the AT too short can truncate the FID, leading to "sinc wiggles" or artifacts around your peaks.[12]

  • Relaxation Delay (D1):

    • This is the time the system waits between scans to allow the nuclear spins to return to thermal equilibrium. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time of your molecule. For routine qualitative spectra where S/N is the priority, a shorter delay (e.g., 1-2 seconds) is often used to acquire more scans in a given time.

  • Number of Scans (NS):

    • The S/N ratio improves with the square root of the number of scans.[1] For a dilute sample of 3-oxododecanamide, 64, 128, or even more scans may be necessary to achieve an acceptable S/N. However, be mindful of instrument time. For multidimensional experiments like NOESY, co-adding multiple, shorter experiments can be more effective at reducing certain types of noise (t1 noise) than a single, long acquisition.[15][16]

Guide 3: Post-Acquisition: Data Processing for Noise Reduction

After data acquisition, processing techniques can be applied to the FID to further enhance the signal-to-noise ratio and improve the final spectrum's appearance.

Core Principle: Mathematical functions can be applied to the raw FID data to prioritize either signal sensitivity or resolution, and to correct for baseline distortions.

Data Processing Techniques:

Processing StepFunctionEffect on SpectrumCausality
Apodization (Windowing) Exponential MultiplicationIncreases S/N, but broadens lines (decreases resolution).This function multiplies the FID by a decaying exponential, which suppresses the noise-dominant tail of the FID before Fourier Transform.[2][4]
Gaussian MultiplicationImproves resolution for overlapping peaks, with a slight S/N penalty.Convolutes the FID with a Gaussian function, which can narrow lineshapes but does not suppress noise as effectively as an exponential function.[2]
Zero Filling Adds zero data points to the end of the FID.Improves digital resolution, resulting in smoother-looking peaks.Does not add new information but interpolates the existing data, making the spectrum easier to visualize and peak pick accurately.
Baseline Correction Polynomial fitting or other algorithms.Flattens a rolling or distorted baseline.After Fourier Transform, mathematical algorithms identify the baseline and subtract it from the spectrum, improving integral accuracy and overall appearance.[4]

Advanced Methods: For particularly challenging spectra, more advanced processing techniques exist. Methods based on singular-value decomposition (SVD) or principal component analysis (PCA) can be used to differentiate signal from random noise in a set of related spectra.[17] Additionally, deep neural networks are emerging as powerful tools for denoising NMR data.[17]

Summary of Noise Sources and Solutions

The following diagram illustrates the primary sources of noise and the corresponding stages in the experimental workflow where they can be addressed.

Caption: Mapping noise sources to their mitigation strategies.

By systematically addressing potential issues at each stage of the NMR experiment—from sample preparation to data processing—researchers can significantly enhance the quality of their 3-oxododecanamide spectra, leading to more reliable and accurate structural elucidation and analysis.

References

  • Patsnap. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Patsnap Eureka. Retrieved from [Link]

  • Unknown. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Retrieved from [Link]

  • LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

  • Sugiki, T., et al. (2018). Noise peak filtering in multi-dimensional NMR spectra using convolutional neural networks. Bioinformatics, 34(22), 3891–3897. Retrieved from [Link]

  • LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Lin, M., & Shapiro, M. J. (2012). A Simple Method for NMR t1 Noise Suppression. Journal of Magnetic Resonance, 218, 129-132. Retrieved from [Link]

  • Hoffman, R. E. (1991, December 17). SHIMMING AN NMR MAGNET. Weizmann Institute of Science. Retrieved from [Link]

  • Unknown. (n.d.). Chemical shifts. University College London. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Research on NMR Noise Reduction Method Based on Improved CEEMD. IEEE Access, 8, 122864-122873. Retrieved from [Link]

  • Oxford Instruments. (n.d.). How to get the most out of your NMR system. Retrieved from [Link]

  • Unknown. (n.d.). Basic procedures NMR. University of Ottawa. Retrieved from [Link]

  • Unknown. (2004, May 11). How to Shim on a Varian. University of Wisconsin-Madison. Retrieved from [Link]

  • Unknown. (n.d.). NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm. Pascal-Man. Retrieved from [Link]

  • Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2017, September 12). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Unknown. (n.d.). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. ResearchGate. Retrieved from [Link]

  • Reddit. (2017, April 1). How to reduce noisey NMR signal?. r/chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Field Noise Effects in NMR. ResearchGate. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Unknown. (n.d.). NMR Sample Preparation 1. University of Alberta. Retrieved from [Link]

  • Unknown. (n.d.). A Simple Method for NMR t1 Noise Suppression. ResearchGate. Retrieved from [Link]

  • Bubici, S., et al. (2019). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Advances, 9(43), 25055-25063. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometry Fragmentation of Dodecanamide, 3-oxo-

In the landscape of molecular analysis, a thorough understanding of a compound's behavior under mass spectrometric conditions is paramount for its unambiguous identification and quantification. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular analysis, a thorough understanding of a compound's behavior under mass spectrometric conditions is paramount for its unambiguous identification and quantification. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Dodecanamide, 3-oxo-, a molecule of interest in various research domains. We will explore its fragmentation under different ionization techniques, compare its spectral features to related compounds, and provide actionable protocols for its analysis.

Introduction to Dodecanamide, 3-oxo- and its Mass Spectrometric Analysis

Dodecanamide, 3-oxo- belongs to the class of beta-keto acids and their derivatives.[1] These molecules can act as intermediates in fatty acid biosynthesis and metabolism.[1] Accurate identification and quantification are crucial, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint," enabling its specific detection even in complex biological matrices.

This guide will focus on the two most common MS techniques used for the analysis of such compounds: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation Pattern

In GC-MS, molecules are typically ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+) that is often energetically unstable and undergoes extensive fragmentation.[2] For Dodecanamide, 3-oxo-, the fragmentation is dictated by the presence of the amide and ketone functional groups, as well as the long alkyl chain.

Key Fragmentation Pathways under EI:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can result in the formation of various acylium ions.

  • McLafferty Rearrangement: The presence of a carbonyl group and a sufficiently long alkyl chain makes the McLafferty rearrangement a highly probable event for primary amides.[3] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond.

  • Alkyl Chain Fragmentation: The long dodecyl chain will also undergo fragmentation, typically resulting in a series of ions separated by 14 Da (representing CH2 units).[3]

Expected Fragment Ions in the EI Mass Spectrum of Dodecanamide, 3-oxo-:

m/z Proposed Fragment Structure/Origin Significance
213Molecular Ion [M]+Confirms the molecular weight of the compound.
113[CH3(CH2)8CO]+Acylium ion resulting from cleavage between C2 and C3.
99[CH3(CH2)8]+Loss of CO from the m/z 113 fragment.
86McLafferty rearrangement productA common and often abundant ion for ketones.
72[CH2CONH2]+Resulting from cleavage of the C2-C3 bond.
57[C4H9]+A common fragment from the alkyl chain.
43[C3H7]+A common fragment from the alkyl chain.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

LC-MS/MS with ESI is a "softer" ionization technique, typically resulting in the formation of a protonated molecule [M+H]+ with minimal in-source fragmentation.[4] Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID).

For Dodecanamide, 3-oxo-, the protonated molecule [M+H]+ will have an m/z of 214. The fragmentation of this ion will primarily involve the cleavage of the amide bond and losses from the alkyl chain.

Key Fragmentation Pathways under ESI-MS/MS (CID of [M+H]+):

  • Amide Bond Cleavage: The C-N bond of the amide is a common site of fragmentation, leading to the formation of b and y-type ions, similar to peptide fragmentation.[5]

  • Neutral Losses: The loss of small neutral molecules like water (H2O) and ammonia (NH3) is a common fragmentation pathway for primary fatty acid amides.[6][7]

  • Acyl Chain Fragmentation: Similar to EI, the alkyl chain can fragment, although typically to a lesser extent.

Expected Product Ions in the ESI-MS/MS Spectrum of Dodecanamide, 3-oxo- [M+H]+:

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss/Fragment Significance
214197Loss of NH3Characteristic of primary amides.
214196Loss of H2OIndicates the presence of a hydroxyl group (enol form) or facile dehydration.
214114[CH3(CH2)8COH]+Acylium ion formed by cleavage of the C-N bond.
21472[CH2CONH3]+Corresponds to the protonated amide portion after C-C cleavage.

Comparison with Dodecanamide

To highlight the influence of the 3-oxo group on the fragmentation pattern, it is instructive to compare it with the simpler Dodecanamide.

Feature Dodecanamide, 3-oxo- Dodecanamide Reason for Difference
McLafferty Rearrangement More prominent due to the 3-oxo group.Less favored.The beta-keto group facilitates this rearrangement.
α-Cleavage Cleavage can occur on either side of the 3-oxo group.Primarily at the amide carbonyl.The additional carbonyl group provides more fragmentation sites.
Key Fragment Ions Presence of fragments at m/z 113 and 86.Characteristic fragments related to the simple amide.The 3-oxo group directs the fragmentation pathways.

Experimental Protocols

GC-MS Analysis

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, although Dodecanamide, 3-oxo- may be amenable to analysis without derivatization.

Instrumental Parameters:

  • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a good starting point.[8]

  • Injection: Splitless injection for trace analysis.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • Ion Source Temperature: Typically 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

LC-MS/MS Analysis

Sample Preparation:

  • Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm filter before injection.

Instrumental Parameters:

  • LC Column: A C18 reversed-phase column is suitable for separating fatty acid amides.[9]

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.[6]

  • Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ions.

Visualizing the Fragmentation Pathways

To better understand the fragmentation processes, the following diagrams illustrate the key bond cleavages.

EI Fragmentation of Dodecanamide, 3-oxo-

M Dodecanamide, 3-oxo- [M]+ (m/z 213) F113 [C9H19CO]+ (m/z 113) M->F113 α-Cleavage (C2-C3) F86 McLafferty Product (m/z 86) M->F86 McLafferty Rearrangement F72 [CH2CONH2]+ (m/z 72) M->F72 α-Cleavage (C2-C3) F99 [C9H19]+ (m/z 99) F113->F99 -CO MH [M+H]+ (m/z 214) F197 [M+H - NH3]+ (m/z 197) MH->F197 Neutral Loss F196 [M+H - H2O]+ (m/z 196) MH->F196 Neutral Loss F114 [C9H19COH]+ (m/z 114) MH->F114 Amide Bond Cleavage

Caption: Proposed ESI-MS/MS fragmentation of protonated Dodecanamide, 3-oxo-.

Conclusion

The mass spectrometric fragmentation of Dodecanamide, 3-oxo- is characterized by predictable pathways governed by its functional groups. Under EI, α-cleavage and McLafferty rearrangement are dominant, while under ESI-MS/MS, neutral losses and amide bond cleavage provide structural information. By understanding these fragmentation patterns, researchers can confidently identify and quantify this molecule in their studies. The provided protocols offer a starting point for method development, which should always be optimized for the specific instrumentation and analytical goals.

References

  • Klassen, J. S., & Kebarle, P. (n.d.). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society.
  • PubChem. (n.d.). N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. Retrieved from [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
  • Johnson, M. E., & Yost, R. A. (2012). Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides. Analytical Chemistry, 84(4), 1904-1911. [Link]

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides.
  • Johnson, M. E., & Yost, R. A. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 3-oxo-dodecanoate (PAMDB120548). Retrieved from [Link]

  • InTech. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Priego-Capote, F., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Talanta, 193, 29-36. [Link]

Sources

Comparative

Comparative Bioactivity Guide: 3-oxo-C12-HSL vs. 3-oxododecanamide

Uncoupling Bacterial Quorum Sensing from Host Physiological Modulation Executive Summary Pseudomonas aeruginosa utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its apex quorum sensing (QS) autoinduce...

Author: BenchChem Technical Support Team. Date: March 2026

Uncoupling Bacterial Quorum Sensing from Host Physiological Modulation

Executive Summary

Pseudomonas aeruginosa utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its apex quorum sensing (QS) autoinducer. Beyond regulating bacterial virulence, this molecule crosses host cell membranes to exert profound immunomodulatory and haemodynamic effects[1]. However, the native molecule's homoserine lactone ring is highly unstable in vivo, being rapidly hydrolyzed by host paraoxonases (PON1/PON2) and alkaline physiological pH[2].

To isolate the lipid-driven host effects from lactone-dependent bacterial signaling, researchers utilize 3-oxododecanamide —a synthetic, lactone-free acyl analog[3]. By replacing the vulnerable ester-containing ring with a stable terminal amide, 3-oxododecanamide provides a robust probe for studying host-pathogen vascular interactions without the confounding variable of rapid enzymatic degradation.

Structural and Pharmacological Profiling

The structural divergence between these two molecules dictates their receptor specificity and half-life. The 12-carbon acyl chain is the primary driver for host haemodynamic modulation, while the lactone ring is strictly required for bacterial receptor activation[3][4].

Feature / Property3-oxo-C12-HSL (Native Autoinducer)3-oxododecanamide (Synthetic Analog)
Chemical Structure N-acyl chain + Homoserine Lactone RingN-acyl chain + Terminal Amide (Lactone-free)
Bacterial QS Activity High (LasR agonist, S. aureusagr inhibitor)Inactive (Fails to bind/activate bacterial receptors)
Host Vasorelaxation High PotencyModerate (Maintains ~33% of native potency)
Bradycardic Effect Present (Induces marked bradycardia)Present (Ring is not essential for this effect)
Lactonase Susceptibility High (Rapidly cleaved by host PON1/PON2)Resistant (Lacks the target ester bond)
Alkaline Stability Low (Spontaneous ring opening at pH > 7.0)High (Stable under physiological conditions)

Mechanistic Insights: The Role of the Homoserine Lactone Ring

Bacterial Targets: The Necessity of the Ring

In bacterial systems, the homoserine lactone moiety is essential for docking into the ligand-binding domains of LuxR-type receptors. For example, 3-oxo-C12-HSL acts as a potent inhibitor of the agr QS system in Staphylococcus aureus[4]. When the lactone ring is removed or truncated (as in 3-oxododecanamide), the molecule completely loses its ability to inhibit agr or activate P. aeruginosa LasR, demonstrating that the ring is a strict structural prerequisite for bacterial receptor affinity[4].

Host Targets: Acyl-Driven Haemodynamics

Conversely, host vascular responses are primarily driven by the lipophilic N-acyl chain. In vivo studies demonstrate that 3-oxododecanamide exerts clear bradycardic effects in mammalian models, proving that the homoserine lactone ring is not essential for cardiac modulation[1]. Similarly, in porcine arterial models, 3-oxododecanamide retains significant vasorelaxant properties (possessing one-third the potency of the native molecule), indicating that host smooth muscle relaxation is predominantly mediated by the 12-carbon chain rather than the lactone ring[3].

Degradation Kinetics

The evolutionary countermeasure of mammalian hosts against Gram-negative infections involves the secretion of lactonases (e.g., PON1). These enzymes specifically target and hydrolyze the ester bond of the homoserine lactone ring, rendering 3-oxo-C12-HSL inactive[2]. 3-oxododecanamide bypasses this defense mechanism entirely, granting it a vastly extended physiological half-life.

SAR_Pathways cluster_native 3-oxo-C12-HSL (Native) cluster_analog 3-oxododecanamide (Analog) N_HSL 3-oxo-C12-HSL N_LasR Bacterial QS (LasR Activation) N_HSL->N_LasR Agonist N_Host Host Vasorelaxation (High Potency) N_HSL->N_Host Agonist N_Deg Lactonase Degradation (PON1/PON2) N_HSL->N_Deg Susceptible N_Inact Inactive Ring-Opened Metabolite N_Deg->N_Inact Hydrolysis A_Amide 3-oxododecanamide A_LasR Bacterial QS (Loss of Function) A_Amide->A_LasR Inactive A_Host Host Vasorelaxation (1/3 Potency) A_Amide->A_Host Partial Agonist A_Deg Lactonase Resistance (Stable) A_Amide->A_Deg Resists

Divergent signaling and degradation pathways of 3-oxo-C12-HSL versus 3-oxododecanamide.

Self-Validating Experimental Protocols

To accurately compare these compounds, researchers must employ self-validating experimental designs that account for both physiological function and chemical stability.

Protocol 1: In Vitro Haemodynamic Profiling (Vasorelaxation Assay)

Objective: Quantify the vasorelaxant potency of the native molecule versus the lactone-free analog. Causality & Design: Porcine coronary arteries are utilized due to their high physiological and pharmacological homology to human vasculature[3].

  • Tissue Preparation : Isolate arterial rings and suspend them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

    • Validation Step: Equilibrate the tissue for 60 minutes with repeated washings to establish a stable baseline resting tension.

  • Pre-contraction : Introduce U46619 (a thromboxane A2 mimetic) to the bath.

    • Causality: Native resting vessels cannot demonstrate relaxation. Pre-contraction establishes a sub-maximal constrictor tone against which the inhibitory (vasorelaxant) effects of the compounds can be accurately measured[3].

  • Dose-Response Addition : Cumulatively add the test compounds (1–30 µM).

    • Validation Step: Run a parallel vehicle control (DMSO) to confirm that the solvent does not artificially induce smooth muscle relaxation.

  • Receptor Pathway Isolation : In parallel baths, pre-incubate tissues with atropine (muscarinic antagonist) or atenolol (β1 antagonist) before compound addition.

    • Causality: This isolates the direct smooth muscle effects from indirect autonomic receptor activation, confirming the mechanism of action[1].

Protocol 2: Enzymatic Stability Profiling (Lactonase Resistance)

Objective: Determine the half-life of the compounds in the presence of host paraoxonases. Causality & Design: Human serum is rich in PON1, an enzyme that specifically hydrolyzes the ester bond of homoserine lactones[2].

  • Incubation : Spike 10 µM of either 3-oxo-C12-HSL or 3-oxododecanamide into 1 mL of human serum at 37°C.

  • Reaction Quenching : At predetermined intervals (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately mix with 200 µL of acidified ethyl acetate.

    • Causality: The low pH halts spontaneous alkaline lactonolysis, while the organic solvent precipitates serum proteins and extracts the intact lipid-soluble compounds.

  • Phase Separation & Drying : Centrifuge to separate the organic layer, then evaporate under nitrogen gas.

    • Validation Step: Include an internal standard (e.g., a synthetic C10-amide) prior to extraction to normalize recovery rates across all samples.

  • HPLC Quantification : Resuspend the dried extract in the mobile phase and analyze via HPLC (UV detection at 205 nm).

    • Causality: The intact native molecule and the analog will elute at distinct retention times from their cleaved metabolites, allowing precise quantification of the remaining parent compound relative to the time-zero baseline.

Workflow cluster_assay1 Assay 1: Haemodynamic Profiling cluster_assay2 Assay 2: Enzymatic Stability Start Compound Preparation (Native vs Analog) T1 Porcine Arterial Smooth Muscle Start->T1 S1 Incubate with Human Serum (PON1) Start->S1 T2 Pre-contract with U46619 T1->T2 T3 Dose-Response (1-30 μM) T2->T3 T4 Measure Vasorelaxation T3->T4 S2 Aliquots at Time Intervals S1->S2 S3 Organic Extraction (+ Internal Standard) S2->S3 S4 HPLC Quantification S3->S4

Parallel experimental workflows for assessing vasorelaxant potency and enzymatic stability.

References

  • Title : Haemodynamic effects of the bacterial quorum sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, in conscious, normal and endotoxaemic rats - PMC Source : nih.gov URL :[Link]

  • Title : The Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, inhibits porcine arterial smooth muscle contraction - PubMed Source : nih.gov URL :[Link]

  • Title : Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors - ACS Publications Source : acs.org URL :[Link]

  • Title : Quenching of acyl-homoserine lactone-dependent quorum sensing by enzymatic disruption of signal molecules Source : bibliotekanauki.pl URL : [Link]

Sources

Validation

A Comparative Analysis of Retention Time: Synthetic vs. Natural 3-Oxododecanamide

Introduction In the intricate world of bacterial communication, or quorum sensing, small molecules play a pivotal role in orchestrating collective behaviors such as biofilm formation and virulence factor production.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of bacterial communication, or quorum sensing, small molecules play a pivotal role in orchestrating collective behaviors such as biofilm formation and virulence factor production.[1][2][3] Among these signaling molecules, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a member of the N-acyl-homoserine lactone (AHL) family, is a key autoinducer for the opportunistic pathogen Pseudomonas aeruginosa.[1][4][5] The accurate detection and quantification of 3-oxo-C12-HSL are paramount for understanding its biological functions and for the development of novel anti-quorum sensing therapeutics.

This guide provides a comprehensive comparison of the chromatographic retention times of synthetic and natural 3-oxododecanamide. We will delve into the underlying principles that can lead to variations in retention times, provide a detailed experimental protocol for their analysis, and present a comparative data summary. This information is intended to equip researchers, scientists, and drug development professionals with the necessary insights to confidently analyze this important signaling molecule.

Factors Influencing Retention Time: A Theoretical Framework

In chromatography, the retention time of a compound is the time it takes for the analyte to pass through the column from injection to detection.[6] It is a critical parameter for compound identification. Several factors can influence the retention time of a molecule like 3-oxododecanamide:

  • Purity and Co-eluting Impurities: Synthetic standards are typically of high purity, while natural extracts are complex mixtures. Co-eluting impurities in natural samples can subtly alter the interaction of the target analyte with the stationary phase, potentially leading to shifts in retention time.

  • Stereochemistry: Natural 3-oxo-C12-HSL is the L-enantiomer.[7] Chemical synthesis, if not stereospecific, can produce a racemic mixture of L- and D-enantiomers. While standard reversed-phase columns may not separate these enantiomers, chiral stationary phases can resolve them, resulting in two distinct retention times for a racemic synthetic standard.[8][9][10][11]

  • Matrix Effects: The biological matrix from which natural 3-oxo-C12-HSL is extracted (e.g., bacterial culture supernatant) can contain salts, proteins, and other metabolites. These components can affect the column's performance and influence the retention time of the analyte.

  • Chromatographic Conditions: Variables such as mobile phase composition, pH, temperature, and flow rate have a significant impact on retention time.[12] Consistency in these parameters is crucial for reproducible results.

Experimental Methodology

This section outlines a robust protocol for the comparative analysis of synthetic and natural 3-oxododecanamide using High-Performance Liquid Chromatography (HPLC).

Sample Preparation

1. Synthetic 3-Oxododecanamide Standard:

  • A commercially available N-(3-oxododecanoyl)-L-homoserine lactone standard is used.[13]
  • Prepare a stock solution of 1 mg/mL in HPLC-grade acetonitrile.
  • Further dilute the stock solution with the initial mobile phase composition to create working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

2. Natural 3-Oxododecanamide Extraction from Pseudomonas aeruginosa Culture:

  • Inoculate a suitable broth (e.g., Luria-Bertani) with P. aeruginosa and incubate with shaking to allow for bacterial growth and production of 3-oxo-C12-HSL.[5][14]
  • Centrifuge the culture to pellet the bacterial cells.
  • Extract the cell-free supernatant twice with an equal volume of acidified ethyl acetate.
  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Synthetic Standard Synthetic Standard Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Synthetic Standard->Stock Solution (1 mg/mL) Natural Sample (P. aeruginosa culture) Natural Sample (P. aeruginosa culture) Centrifugation Centrifugation Natural Sample (P. aeruginosa culture)->Centrifugation Working Standards Working Standards Stock Solution (1 mg/mL)->Working Standards HPLC System HPLC System Working Standards->HPLC System Cell-free Supernatant Cell-free Supernatant Centrifugation->Cell-free Supernatant Liquid-Liquid Extraction Liquid-Liquid Extraction Cell-free Supernatant->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstituted Extract Reconstituted Extract Evaporation->Reconstituted Extract Reconstituted Extract->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Retention Time Comparison Retention Time Comparison Chromatogram Analysis->Retention Time Comparison

Sources

Comparative

A Senior Scientist's Guide to Purity Validation: Elemental Analysis of 3-Oxododecanamide vs. Orthogonal Methods

For Researchers, Scientists, and Drug Development Professionals Abstract In the realm of chemical and pharmaceutical research, the purity of a compound is not merely a quality metric; it is the bedrock of reproducible an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of chemical and pharmaceutical research, the purity of a compound is not merely a quality metric; it is the bedrock of reproducible and reliable data. This is particularly true for signaling molecules like 3-oxododecanamide, a compound with relevance in studying bacterial communication and potential therapeutic interventions. This guide provides an in-depth, expert-driven comparison of elemental analysis (EA) as a fundamental tool for purity validation against orthogonal chromatographic and spectroscopic techniques. We will dissect the causality behind experimental choices, present detailed protocols, and offer a self-validating workflow to ensure the highest confidence in your material's integrity.

Introduction: The Imperative of Purity for 3-Oxododecanamide

Elemental analysis (EA) serves as a foundational technique in this process. It provides a quantitative determination of the mass fractions of carbon, hydrogen, and nitrogen, offering a direct comparison between the empirical reality of your synthesized compound and its theoretical formula.[3][4] While powerful, EA tells only part of the story. This guide will situate EA within a broader, more robust validation framework.

Pillar I: Elemental Analysis for Foundational Purity Assessment

Elemental analysis is a destructive, combustion-based technique that provides the elemental composition of a sample.[5][6] It is one of the most fundamental methods to confirm the identity and purity of a synthesized organic compound.[7]

Principle of Operation

Modern elemental analyzers operate on the principle of dynamic flash combustion. A small, precisely weighed sample is combusted in a pure oxygen environment at a very high temperature (≈900-1000 °C). This process instantaneously converts the sample into its constituent elemental gases: carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen becomes nitrogen gas (N₂) or its oxides (NOₓ). These gases are then passed over a reducing agent (e.g., copper) to convert nitrogen oxides to N₂. The resulting gas mixture is separated, and the amount of each gas is quantified using a thermal conductivity detector (TCD).

cluster_0 Sample Preparation cluster_1 Analyzer Workflow cluster_2 Data Output weigh 1. Precise Weighing (1-3 mg) combustion 2. Flash Combustion (≈1000°C in O₂) weigh->combustion reduction 3. Reduction (NOx → N₂) combustion->reduction separation 4. Gas Separation (GC Column) reduction->separation detection 5. Detection (TCD) separation->detection output 6. Report Generation (%C, %H, %N) detection->output

Caption: High-level workflow of a modern CHN elemental analyzer.
Experimental Protocol: Elemental Analysis of 3-Oxododecanamide

Objective: To determine the experimental weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized batch of 3-oxododecanamide and compare them to the theoretical values.

1. Theoretical Value Calculation:

  • Molecular Formula: C₁₂H₂₃NO₂

  • Molecular Weight: 213.32 g/mol

  • Theoretical %C: (12 * 12.011 / 213.32) * 100% = 67.55%

  • Theoretical %H: (23 * 1.008 / 213.32) * 100% = 10.86%

  • Theoretical %N: (1 * 14.007 / 213.32) * 100% = 6.56%

2. Sample Preparation & Analysis:

  • Step 1: Sample Homogenization: Ensure the sample is a fine, homogenous powder. If it is crystalline, gently grind it in an agate mortar and pestle.

  • Step 2: Drying: Dry the sample under a high vacuum for several hours to remove any residual solvent or adsorbed water, which are common sources of error.

  • Step 3: Weighing: Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. Record the weight precisely.

  • Step 4: Encapsulation: Crimp the tin capsule to ensure no sample is lost and a good seal is formed.

  • Step 5: Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Step 6: Sample Analysis: Introduce the encapsulated sample into the instrument's autosampler. Run the analysis in triplicate to ensure precision.

Interpreting the Data: The ±0.4% Criterion

For a compound to be considered pure by elemental analysis, the experimentally determined values for C, H, and N should typically be within ±0.4% of the theoretical values.[8][9] This is a widely accepted standard in peer-reviewed chemistry journals.[9]

Data Interpretation Scenarios:

ScenarioExperimental %CExperimental %HExperimental %NInterpretation & Causality
High Purity 67.41%10.95%6.51%All values are within the ±0.4% tolerance, strongly suggesting the bulk material has the correct elemental composition.
Residual Solvent 66.25%11.20%6.39%The %C and %N are low, while %H is high. This pattern is indicative of a residual aliphatic solvent (e.g., hexane) which has a higher H:C ratio than the target compound.
Adsorbed Water 66.58%11.15%6.46%The %C and %N are low, and %H is disproportionately high. This suggests the presence of water (H₂O), which contains no carbon or nitrogen.
Inorganic Impurity 65.50%10.51%6.35%All percentages are systematically low. This points to a non-combustible impurity, such as an inorganic salt (e.g., NaCl) from the workup, which adds mass without contributing C, H, or N.[3]

Trustworthiness: The power of EA lies in its fundamental nature. It is not susceptible to issues like peak co-elution that can affect chromatography.[10] A result that matches the theoretical values provides strong evidence that the bulk of the sample is indeed the target compound. However, its major limitation is its inability to detect impurities with a similar elemental composition, such as isomers or certain byproducts.

Pillar II: A Comparative Guide to Orthogonal Validation Methods

To build a complete and trustworthy purity profile, EA must be complemented by orthogonal methods—techniques that measure purity based on different chemical or physical principles.

cluster_0 Integrated Purity Validation start Synthesized 3-Oxododecanamide ea Elemental Analysis (Bulk Composition) start->ea hplc HPLC (Impurity Profile) ea->hplc  Pass (±0.4%) fail Repurify or Resynthesize ea->fail Fail nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr Pass (>99% Purity) hplc->fail Fail pass Certified Pure Compound nmr->pass Pass (Correct Structure) nmr->fail Fail

Caption: A self-validating workflow integrating orthogonal techniques.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[11] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like 3-oxododecanamide, a reversed-phase HPLC (RP-HPLC) method with a C18 column is typically effective.

  • Information Provided: HPLC provides the number of impurities and their relative abundance, typically expressed as a percentage of the total peak area. This gives a highly sensitive impurity profile.

  • Causality: The choice of a gradient elution (e.g., varying the ratio of water and acetonitrile) is crucial to ensure that both polar and non-polar impurities that might be present are resolved from the main compound peak. A photodiode array (PDA) detector adds another layer of validation by assessing peak purity, which checks for co-eluting impurities.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation.[13][14] For purity, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, making NMR an inherently quantitative technique (qNMR) without the need for response-factor calibration, unlike chromatography.[15][16]

  • Information Provided: NMR confirms the exact chemical structure of the main component and can be used to identify and quantify impurities, often without needing to isolate them. It is excellent at distinguishing between isomers, which EA and HPLC may not resolve.

  • Causality: By integrating a distinct, well-resolved signal from the compound of interest and comparing it to signals from impurities or a certified internal standard, one can calculate a highly accurate purity value. The absence of unexpected signals in a high-field ¹H NMR spectrum is a strong indicator of high purity.

Comparison of Purity Validation Techniques
ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Combustion & Gas DetectionDifferential Partitioning & SeparationNuclear Spin in a Magnetic Field
Information % Elemental CompositionNumber & Relative Area % of ImpuritiesDefinitive Structure, Isomer Ratios, Molar Purity
Detects Deviations in bulk formula (e.g., salts, solvent, water)[3]Separable organic impurities, degradation products[11]Structural analogs, isomers, residual solvents, byproducts[16]
Blind To Isomers, co-contaminants with similar elemental ratiosCo-eluting impurities, non-UV active impuritiesInorganic salts, baseline impurities, non-protonated impurities (in ¹H NMR)
Sensitivity Relies on bulk deviation (typically >0.3-0.4%)High (can detect <0.05% levels)[12]Moderate to High (can detect ~0.1-1% levels)
Primary Use Empirical formula confirmation of bulk materialQuantitative impurity profilingStructural confirmation and absolute quantitative analysis (qNMR)

Conclusion: An Integrated Strategy for Unimpeachable Purity

Validating the purity of a critical research compound like 3-oxododecanamide is not a task for a single technique. While elemental analysis provides an indispensable, fundamental check on the elemental composition of the bulk material, it is not a comprehensive purity assay on its own. Its data must be contextualized with high-resolution separation and spectroscopic techniques.

As a senior scientist, my recommendation is unequivocal: employ a multi-pronged, self-validating approach.

  • Start with Elemental Analysis: Confirm that the fundamental building blocks (%C, %H, %N) of your compound are correct. A failing result here indicates a significant issue that must be resolved before proceeding.

  • Employ HPLC for Profiling: Use a validated HPLC method to search for and quantify organic impurities. This is your primary tool for achieving high-purity targets (e.g., >99%).

  • Use NMR for Final Confirmation: A clean, high-field ¹H NMR spectrum serves as the ultimate confirmation of chemical structure and the absence of structurally related impurities.

By integrating these orthogonal techniques, you create a system of checks and balances that provides the highest possible confidence in your compound's purity, ensuring your subsequent biological or chemical data is both accurate and reproducible.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • Dunn, P. J. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. American Chemical Society. [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. ResearchGate. [Link]

  • Pseudomonas aeruginosa Metabolome Database. (2018). 3-oxo-dodecanoate (PAMDB120548). P. aeruginosa Metabolome Database. [Link]

  • PubChem. (2026). N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. National Center for Biotechnology Information. [Link]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • Google Patents. (n.d.). Analysis method for amide compounds.
  • Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH) - Precise material analysis. Fraunhofer IFAM. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. Global Research Online. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. [Link]

  • AZoM. (2021). How Does an Elemental Analyzer Work? AZoM.com. [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. U.S. National Library of Medicine. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Bio-Techne. (n.d.). N-(3-Oxododecanoyl)-L-homoserine lactone. Bio-Techne. [Link]

  • ResearchGate. (n.d.). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. Element Lab Solutions. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Potential and Degraded Impurities of Regadenoson. ResearchGate. [Link]

  • Bruker. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Bruker. [Link]

  • LCGC International. (2022). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Patsnap. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. Patsnap Eureka. [Link]

  • Labcompare. (2023). What Is an Elemental Analyzer & How Does It Work? Labcompare. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 3-Oxododecanamide: An Analysis of Characteristic Vibrational Bands

An expert guide to identifying the characteristic infrared (IR) spectroscopy bands of 3-oxododecanamide, offering a comparative analysis against related structures and providing detailed experimental protocols for resear...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to identifying the characteristic infrared (IR) spectroscopy bands of 3-oxododecanamide, offering a comparative analysis against related structures and providing detailed experimental protocols for researchers and drug development professionals.

As a Senior Application Scientist, the precise characterization of novel or synthesized molecules is a daily imperative. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification due to its speed, reliability, and non-destructive nature. This guide provides an in-depth analysis of the IR spectrum of 3-oxododecanamide, a β-keto amide with relevance in chemical signaling research as an analog to N-acyl homoserine lactones (AHLs), which are crucial in bacterial quorum sensing.[1][2]

We will dissect the molecule's vibrational signatures, compare them with simpler chemical analogs to highlight unique spectral features, and provide a robust experimental workflow for acquiring high-fidelity data.

Part 1: The Vibrational Blueprint of 3-Oxododecanamide

The structure of 3-oxododecanamide incorporates three distinct chemical motifs, each with characteristic vibrational modes: a primary amide, a ketone, and a long aliphatic chain. The key to its spectral interpretation lies in identifying and differentiating the signals from these groups, particularly the two carbonyl (C=O) functionalities.

Molecular Structure of 3-Oxododecanamide

Caption: Molecular structure of 3-oxododecanamide.

  • The Primary Amide Group (-CONH₂): This group is rich in spectral information.

    • N-H Stretching: Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. These are typically found in the 3400-3100 cm⁻¹ region and are sharper than the broad O-H bands of alcohols.[3][4]

    • Amide I Band (C=O Stretching): This is one of the most intense bands in the spectrum, arising primarily from the C=O stretching vibration.[5][6] For solid-state primary amides, this band is typically observed at a lower frequency (~1650 cm⁻¹) compared to ketones due to resonance delocalization and significant hydrogen bonding.[7][8]

    • Amide II Band (N-H Bending): This strong band, found around 1640-1580 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching.[3][5] In primary amides, it can sometimes overlap with the Amide I band.

  • The Ketone Group (R-CO-R):

    • C=O Stretching: The carbonyl stretch of a saturated, aliphatic ketone is a strong, sharp band typically appearing around 1715 cm⁻¹.[9][10] This position is a critical diagnostic marker to differentiate it from the amide carbonyl.

  • The Alkyl Chain (-(CH₂)ₙCH₃):

    • C-H Stretching: Strong absorptions from the sp³ C-H bonds of the long alkyl chain are expected in the 3000-2850 cm⁻¹ range.[11][12]

    • C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) bending vibrations appear in the fingerprint region, notably around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking).[11]

Part 2: Interpreting the Spectrum of 3-Oxododecanamide

A Fourier-transform infrared (FTIR) spectrum of 3-oxododecanamide would be dominated by the features of its functional groups. The analysis below predicts the key absorption bands and their assignments.

  • ~3350 cm⁻¹ and ~3180 cm⁻¹ (Strong, Sharp): These two distinct peaks are the hallmark of a primary amide, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[4][13] Their presence immediately confirms the -NH₂ group.

  • ~2925 cm⁻¹ and ~2855 cm⁻¹ (Strong, Sharp): These bands are characteristic of the asymmetric and symmetric stretching of C-H bonds within the numerous methylene (-CH₂) and methyl (-CH₃) groups of the dodecyl chain.[12]

  • ~1715 cm⁻¹ (Strong, Sharp): This absorption is assigned to the C=O stretching vibration of the ketone at the 3-position. Its position is consistent with a standard saturated aliphatic ketone and is crucial for distinguishing it from the amide carbonyl.[9][11]

  • ~1650 cm⁻¹ (Very Strong): This is the Amide I band, arising from the C=O stretch of the primary amide. Its frequency is significantly lower than the ketone C=O due to the resonance effect of the nitrogen lone pair and intermolecular hydrogen bonding in the solid state.[7][14]

  • ~1620 cm⁻¹ (Strong): This band is assigned as the Amide II band, which is dominated by the N-H scissoring (bending) vibration of the primary amide.[3][4] It often appears as a shoulder on the more intense Amide I band.

  • ~1465 cm⁻¹ (Medium): This absorption is due to the scissoring (bending) vibration of the C-H bonds in the CH₂ groups of the alkyl chain.[11]

Part 3: Comparative Analysis

To underscore the unique spectral signature of 3-oxododecanamide, its expected absorptions are compared with those of two simpler molecules: dodecanamide (lacking the ketone) and 3-dodecanone (lacking the amide).

Vibrational Mode 3-Oxododecanamide (Predicted, cm⁻¹) Dodecanamide (Reference, cm⁻¹) 3-Dodecanone (Reference, cm⁻¹) Causality of Difference
N-H Stretch (asym/sym) ~3350, ~3180~3350, ~3180N/APresence of the primary amide group.[15]
sp³ C-H Stretch ~2925, ~2855~2925, ~2855~2925, ~2855Common feature due to the long alkyl chain.[12]
Ketone C=O Stretch ~1715 N/A~1715 Diagnostic for the ketone functional group.[9]
Amide I (C=O Stretch) ~1650 ~1650 N/ADiagnostic for the primary amide C=O, lowered by resonance and H-bonding.[7]
Amide II (N-H Bend) ~1620~1620N/APresence of the primary amide group.[5]

This comparison clearly shows that the defining characteristic of 3-oxododecanamide in an IR spectrum is the presence of two distinct, strong carbonyl absorption bands : one near 1715 cm⁻¹ (ketone) and another near 1650 cm⁻¹ (Amide I).

Part 4: Experimental Protocol for High-Fidelity FTIR Analysis

The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples as it requires minimal sample preparation and eliminates the need for KBr pellets.

FTIR-ATR Experimental Workflow

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Clean ATR Crystal (e.g., with isopropanol) p2 Record Background Spectrum (Clean, empty crystal) p1->p2 p3 Place Small Amount of 3-Oxododecanamide Powder p2->p3 p4 Apply Pressure with Anvil (Ensure good contact) p3->p4 a1 Collect Sample Spectrum p4->a1 a2 Set Parameters: - Resolution: 4 cm⁻¹ - Scans: 32-64 - Range: 4000-400 cm⁻¹ d1 Perform ATR Correction a1->d1 d2 Baseline Correction d1->d2 d3 Peak Picking & Annotation d2->d3

Caption: Workflow for FTIR analysis using the ATR method.

Methodology:

  • Instrument Preparation:

    • Rationale: A clean optical path is critical for a pure spectrum.

    • Step: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

  • Background Collection:

    • Rationale: This step is a self-validating system; it measures the spectrum of the environment and instrument, which is then subtracted from the sample spectrum to isolate the sample's absorptions.

    • Step: With the clean, empty ATR crystal in place, collect a background spectrum. Use the same number of scans and resolution planned for the sample (e.g., 32 scans at 4 cm⁻¹ resolution).

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal.

    • Step: Place a small amount of 3-oxododecanamide powder (a few milligrams is sufficient) onto the center of the ATR crystal. Lower the press anvil and apply consistent pressure to ensure the powder is firmly in contact with the crystal surface.

  • Sample Spectrum Collection:

    • Rationale: Signal-to-noise ratio improves with the number of scans. 4 cm⁻¹ resolution is sufficient for identifying the broad features of functional groups.

    • Step: Collect the sample spectrum using the pre-defined parameters (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Rationale: Corrections are applied to ensure data accuracy and facilitate interpretation.

    • Step: Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to remove any broad, underlying artifacts. Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima for analysis.

Conclusion

The infrared spectrum of 3-oxododecanamide is highly characteristic, defined by the clear signatures of its primary amide, ketone, and alkyl functionalities. The most powerful diagnostic feature is the appearance of two well-resolved carbonyl bands: the ketone C=O stretch near 1715 cm⁻¹ and the Amide I C=O stretch near 1650 cm⁻¹ . This, combined with the dual N-H stretching peaks around 3350 cm⁻¹ and 3180 cm⁻¹, provides an unambiguous fingerprint for the identification and quality assessment of this molecule. By following the outlined ATR-FTIR protocol, researchers can reliably obtain high-quality spectra to confirm the structure and purity of 3-oxododecanamide in various research and development settings.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (General principles available from sources like JenaLib). Retrieved from [Link]

  • Reusch, W. (n.d.). IR Spectroscopy Tutorial: Ketones. Michigan State University. Retrieved from [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University. Retrieved from [Link]

  • Szafran, Z., & Pike, R. M. (n.d.). IR – Spectroscopy. Part II. Retrieved from [Link]

  • Mayer, G., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]

  • Alhazmi, H. A., et al. (2015). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. ResearchGate. Retrieved from [Link]

  • University of Oxford. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • Zhang, R., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16122585, 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3246941, N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. Retrieved from [Link]

  • Baiz, C. R., et al. (2014). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-oxo-n-(2-oxocyclohexyl)dodecanamide (C18H31NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-oxo-n-[(3s)-2-oxopyrrolidin-3-yl]dodecanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127864, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide. Retrieved from [Link]

  • Junk, M. J. N., & Ragg, R. (2012). Inter-kingdom Signaling: Integration, Conformation and Orientation of N-Acyl-L-Homoserine Lactones in Supported Lipid Bilayers. PLoS ONE. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • The University of Burdwan. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Reusch, W. (n.d.). IR Spectroscopy Tutorial: Amines. Michigan State University. Retrieved from [Link]

  • Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • Wei, J. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Nichols, L. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [https://www.deanza.edu/faculty/nicholslaurie/stories/storyReader 41)
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Palomar College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting Infrared Spectra. Retrieved from [Link]

  • Shaw, P. D., et al. (1996). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 93(18), 9691-9695. Retrieved from [Link]

  • Park, H., et al. (2016). Characterization of N-Acylhomoserine Lactones Produced by Bacteria Isolated from Industrial Cooling Water Systems. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]

  • Li, P., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. Retrieved from [Link]

Sources

Comparative

The Causality of Analytical Confounding: Physicochemical Overlap

Distinguishing 3-oxododecanamide from Fatty Acid Contaminants: A Comprehensive Analytical Guide As a Senior Application Scientist in microbial chemical ecology and drug development, I frequently encounter a critical bott...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 3-oxododecanamide from Fatty Acid Contaminants: A Comprehensive Analytical Guide

As a Senior Application Scientist in microbial chemical ecology and drug development, I frequently encounter a critical bottleneck in quorum sensing (QS) research: the reliable isolation and quantification of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Produced primarily by Pseudomonas aeruginosa, this autoinducer is pivotal for virulence regulation, biofilm formation, and host immunomodulation[1].

However, biological matrices—whether cystic fibrosis sputum[2], bacterial biofilms, or marine sponge extracts[3]—are rich in endogenous long-chain fatty acids and lipids. Because 3-oxo-C12-HSL possesses a highly lipophilic 12-carbon acyl chain, it routinely co-purifies with fatty acid contaminants (such as 3-oxododecanoic acid or dodecanoic acid). These contaminants share similar aliphatic properties, molecular weights, and chromatographic retention times, confounding standard analytical assays.

This guide outlines a self-validating, orthogonal analytical framework to definitively distinguish 3-oxo-C12-HSL from fatty acid contaminants, combining physicochemical fingerprinting with biological functional assays.

To understand why standard extraction and single-stage chromatography fail, we must look at the molecular properties of the target versus the contaminants. Both 3-oxo-C12-HSL and long-chain fatty acids exhibit significant hydrophobicity, leading to co-elution on standard C18 reverse-phase columns.

Table 1: Physicochemical Comparison of 3-oxo-C12-HSL vs. Common Fatty Acid Contaminants

Property3-oxo-C12-HSL (Target)3-Oxododecanoic Acid (Contaminant)Dodecanoic Acid (Contaminant)
Molecular Formula C16H27NO4C12H22O3C12H24O2
Molecular Weight 297.4 g/mol 214.3 g/mol 200.3 g/mol
Calculated LogP ~3.09[4]~3.20~4.20
Key Functional Groups Homoserine lactone ring, Amide, β-ketoCarboxylic acid, β-ketoCarboxylic acid
Reactivity Susceptible to alkaline lactonolysisStable under mild alkaliStable under mild alkali

Note: While molecular weights differ, complex biological matrices often contain lipidic species and adducts that create isobaric interference at m/z ~298 during single-stage Mass Spectrometry (MS).

Method 1: High-Resolution LC-MS/MS (Chemical Fingerprinting)

The Causality of the Method: The reliance on single-quadrupole LC-MS is a common pitfall. Lipid-rich matrices often produce isobaric species that mimic the [M+H]+ 298.2 m/z of 3-oxo-C12-HSL. To establish a definitive chemical identification, we must employ tandem mass spectrometry (LC-MS/MS) utilizing Collision-Induced Dissociation (CID)[5].

When subjected to CID, the homoserine lactone ring of 3-oxo-C12-HSL undergoes a highly specific cleavage, yielding a characteristic product ion at m/z 102.0550 (the deacylated homoserine lactone moiety)[3]. Fatty acids completely lack this structural feature; instead, they typically exhibit non-specific neutral losses of water (-18 Da) or carbon dioxide (-44 Da). Monitoring the 298.2 → 102.1 transition provides an absolute chemical fingerprint.

Step-by-Step LC-MS/MS Protocol:

  • Sample Extraction: Acidify the biological sample (e.g., culture supernatant) to pH 3.0 using 1M HCl to ensure the lactone ring remains intact. Extract three times with equal volumes of acidified ethyl acetate[5].

  • Drying and Reconstitution: Dry the organic phase under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of HPLC-grade methanol[5].

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 1.0 × 150 mm, 5 µm)[5]. Use a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.050 µL/min[5].

  • MS/MS Acquisition: Operate the triple-quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the precursor ion to m/z 298.2 and monitor the product ion at m/z 102.1.

  • Validation: Compare the retention time and fragmentation pattern against a synthetic 3-oxo-C12-HSL standard.

MS_Fragmentation Sample Biological Extract (Precursor m/z ~298) HSL 3-oxo-C12-HSL [M+H]+ 298.2 Sample->HSL FA Fatty Acid Contaminant [M+H]+ 298.x Sample->FA CID Collision-Induced Dissociation (CID) Frag_HSL Product Ion: m/z 102 (Lactone Ring Cleavage) CID->Frag_HSL Specific Cleavage Frag_FA Product Ion: m/z 280 / 254 (Loss of H2O / CO2) CID->Frag_FA Neutral Loss HSL->CID FA->CID

Mass spectrometry fragmentation logic for distinguishing HSLs from fatty acids.

Method 2: LasR-Based Biosensor Assays (Biological Validation)

The Causality of the Method: Chemical detection alone cannot confirm that the extracted molecule is biologically active, nor can it rule out the presence of co-extracted antagonists. A robust experimental design requires orthogonal biological validation. Fatty acids, despite their structural similarity to the acyl tail of 3-oxo-C12-HSL, cannot induce the precise conformational change required for the dimerization of the P. aeruginosa LasR receptor. By utilizing the E. coli pSB1075 reporter strain—which harbors the LasR receptor coupled to a luxCDABE luminescence cassette—we create a highly specific, self-validating functional assay[6].

Step-by-Step Biosensor Protocol:

  • Reporter Cultivation: Grow E. coli pSB1075 overnight in Luria-Bertani (LB) broth supplemented with appropriate antibiotics (e.g., ampicillin) at 37°C[6].

  • Assay Preparation: Dilute the overnight culture 1:100 in fresh LB medium and grow to an OD600 of 0.2.

  • Sample Spiking: Aliquot 100 µL of the biosensor culture into a 96-well opaque microtiter plate. Add 10 µL of the reconstituted biological extract (from Method 1) or fatty acid controls to the wells.

  • Incubation & Reading: Incubate the plate at 30°C for 4 hours. Measure luminescence using a microplate reader[7].

  • Data Interpretation: 3-oxo-C12-HSL will yield a dose-dependent luminescent signal, whereas fatty acid contaminants will yield signals indistinguishable from the blank[8].

Biosensor Extract Purified Extract LasR LasR Receptor Protein (E. coli pSB1075) Extract->LasR Complex LasR:3-oxo-C12-HSL Dimerization LasR->Complex If 3-oxo-C12-HSL present NoComplex No Binding (Fatty Acids) LasR->NoComplex If only Fatty Acids present Lux luxCDABE Promoter Activation Complex->Lux Null Background Signal NoComplex->Null Light Luminescence Output (Quantifiable Signal) Lux->Light

Mechanism of LasR-based biosensor activation by 3-oxo-C12-HSL versus fatty acids.

Method 3: NMR Spectroscopy (Structural Elucidation)

For absolute structural confirmation—particularly when identifying novel QS molecules from uncharacterized microbiomes—Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.

The Causality of the Method: While LC-MS/MS provides a mass fingerprint, 1H NMR provides a spatial map of the protons. 3-oxo-C12-HSL contains a distinct amide proton (-NH) that typically resonates downfield (δ 6.0 - 7.0 ppm) and lactone ring protons (δ 4.2 - 4.5 ppm). Fatty acid contaminants entirely lack these signals, showing only the broad carboxylic acid proton (δ ~11.0 - 12.0 ppm) and the aliphatic chain envelope.

Performance Comparison Summary

To select the appropriate methodology for your specific workflow, consult the performance matrix below:

Table 2: Comparison of Analytical Methods for Distinguishing 3-oxo-C12-HSL

MethodologyPrimary AdvantageSpecificity against Fatty AcidsSensitivityThroughput
LC-MS/MS Absolute chemical identificationVery High (via m/z 102 fragment)High (Nanomolar to Picomolar)Medium
Biosensor (pSB1075) Confirms biological activityAbsolute (Receptor specific)High (Nanomolar)[2]High (96-well format)
NMR Spectroscopy Complete structural elucidationAbsolute (Distinct proton shifts)Low (Requires Milligram quantities)Low

Conclusion: A rigorous drug development or microbial ecology pipeline should never rely on a single analytical vector. By pairing the chemical specificity of LC-MS/MS (monitoring the m/z 102 transition) with the biological functional validation of a LasR-based biosensor, researchers create a closed, self-validating loop that entirely eliminates the risk of fatty acid confounding.

References

  • Title: A New N-Acyl Homoserine Lactone Synthase in an Uncultured Symbiont of the Red Sea Sponge Theonella swinhoei Source: Applied and Environmental Microbiology - ASM Journals URL
  • Title: A Cell-Free Biosensor for Detecting Quorum Sensing Molecules in P.
  • Title: Detection of Quorum Sensing Activity in the Multidrug-Resistant Clinical Isolate Pseudomonas aeruginosa Strain GB11 Source: MDPI URL
  • Title: Quorum-Quenching Acylase Reduces the Virulence of Pseudomonas aeruginosa in a Caenorhabditis elegans Infection Model Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Title: Structure Database (LMSD)
  • Title: Defining the structure and function of acyl-homoserine lactone autoinducers Source: PMC - NIH URL
  • Title: Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)
  • Title: Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells Source: MDPI URL

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of ELISA and LC-MS for Amide Detection

Introduction: The Critical Role of Amide Quantification In the landscape of drug development and biomedical research, the accurate quantification of amide-containing molecules is paramount. This chemical group is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amide Quantification

In the landscape of drug development and biomedical research, the accurate quantification of amide-containing molecules is paramount. This chemical group is a cornerstone of pharmaceuticals, from small molecule drugs to peptide and protein therapeutics. Whether assessing pharmacokinetic profiles, monitoring therapeutic drug levels, or measuring biomarkers, the reliability of concentration data directly impacts critical decision-making.

Two powerhouse analytical techniques dominate this space: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often presented as competing methodologies, the most robust analytical strategies recognize them as complementary. This guide provides an in-depth comparison of their performance, delves into the rationale for their cross-validation, and offers detailed experimental protocols to empower researchers to generate defensible, high-quality data. This approach is grounded in the principles of bioanalytical method validation outlined by regulatory bodies like the FDA and EMA[1][2][3][4].

Fundamental Principles: Two Different Worlds of Detection

Understanding when and why to use each technique begins with their fundamentally different analytical principles.

Enzyme-Linked Immunosorbent Assay (ELISA): The Immuno-Logical Approach

ELISA is a plate-based immunoassay that leverages the highly specific binding interaction between an antibody and its target antigen[5][6]. For small amide-containing molecules, the most common format is the competitive ELISA .

In this setup, the sample analyte (the amide) competes with a known amount of enzyme-labeled amide for binding to a limited number of specific antibody sites, which are immobilized on a microplate. After an incubation period, unbound reagents are washed away, and a substrate is added. The enzyme converts the substrate into a measurable signal (typically colorimetric). The key principle here is that the signal intensity is inversely proportional to the concentration of the amide in the sample: more analyte in the sample leads to less binding of the enzyme-labeled version, resulting in a weaker signal[5][7].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Physicochemical Gold Standard

LC-MS/MS is a powerful technique that combines the physical separation capabilities of liquid chromatography with the highly specific detection power of tandem mass spectrometry[8]. It offers a direct, molecule-by-molecule analysis without reliance on antibodies.

The process involves two key stages:

  • Liquid Chromatography (LC): The sample is injected into a high-pressure liquid stream (mobile phase) and passed through a column packed with a stationary phase. The amide analyte interacts with both phases, causing it to separate from other matrix components based on its physicochemical properties (e.g., polarity, size)[8].

  • Tandem Mass Spectrometry (MS/MS): As the separated analyte exits the LC column, it is ionized (e.g., via electrospray ionization - ESI). The first mass spectrometer (Q1) isolates the ionized analyte based on its specific mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects specific fragment ions. This highly selective process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, leading to superior sensitivity and accuracy[9][10].

Performance Characteristics: A Head-to-Head Comparison

The choice between ELISA and LC-MS/MS depends on the specific requirements of the assay at a given stage of research or development. Their performance characteristics differ significantly.

ParameterELISA (Competitive)LC-MS/MSCausality Behind the Difference
Specificity Good to High. Dependent on antibody quality. Susceptible to cross-reactivity with structurally similar molecules or metabolites[11][12][13].Very High to Exceptional. Based on unique physicochemical properties: chromatographic retention time, parent ion mass, and fragment ion mass[11][14].ELISA's specificity is biological (antibody binding pocket), whereas LC-MS/MS specificity is physicochemical (mass and structure). LC-MS/MS can easily distinguish between closely related isoforms or metabolites that might cross-react in an ELISA[15].
Sensitivity (LOQ) Typically in the low ng/mL to pg/mL range[12].Can achieve exceptional sensitivity, often in the low pg/mL to fg/mL range[9][15].The ability of MS/MS to filter out chemical noise in MRM mode allows for the detection of significantly lower concentrations compared to the signal-to-noise limitations of a colorimetric ELISA readout[9].
Accuracy & Precision Good. Can be affected by antibody batch-to-batch variability and matrix effects[16].Excellent. The use of a stable isotope-labeled internal standard (SIL-IS) corrects for variations in sample extraction and ion suppression, leading to high accuracy and precision[17].The SIL-IS in LC-MS/MS co-elutes and experiences the same matrix effects as the analyte, providing a robust internal correction that is absent in ELISA.
Dynamic Range Typically narrow (1-2 orders of magnitude), often requiring sample dilution[5][12].Wide (3-5+ orders of magnitude), reducing the need for repeat analyses of diluted samples[14].ELISA signal is based on a competitive binding equilibrium which is inherently non-linear and saturates quickly. LC-MS/MS detectors have a much wider linear response to ion intensity.
Throughput High. 96-well or 384-well plate format allows for simultaneous processing of many samples[11].Lower. Samples are analyzed sequentially, with run times of a few minutes per sample[7][11].ELISA is a parallel processing technique, while LC-MS/MS is a serial one. This makes ELISA ideal for large-scale screening.
Matrix Effects Can be significant. Interference from components in complex matrices (plasma, serum) can inhibit antibody-antigen binding[11].Can be significant (ion suppression/enhancement). However, it is correctable with a co-eluting SIL-IS and can be minimized with effective chromatographic separation[17].Both methods are susceptible to matrix interference. The key difference is that LC-MS/MS has a built-in, highly effective method for correction (the SIL-IS), making the final data more robust.
Cost & Expertise Lower instrument cost, readily available kits. Less specialized operator expertise required[11].Higher instrument cost, requires specialized expertise for method development, maintenance, and data analysis[11].ELISA instrumentation (plate reader) is common in most labs. LC-MS/MS systems are a significant capital investment and require a dedicated, highly trained operator.

The Rationale for Cross-Validation: Building a Bulletproof Data Package

Given their orthogonal natures, ELISA and LC-MS/MS should not be viewed as mutually exclusive. Cross-validation, the process of demonstrating that two different analytical methods provide comparable results, is a cornerstone of robust bioanalysis[16][18][19].

Why is it essential?

  • Method Lifecycle Management: A typical scenario involves using a high-throughput ELISA for early discovery or screening of large sample sets. A more specific and accurate LC-MS/MS assay is then developed as the "gold standard" reference method for later preclinical or clinical studies[20]. Cross-validation ensures that the data from the ELISA correlates with the reference method, confirming its suitability.

  • Regulatory Confidence: For regulated bioanalysis supporting clinical trials, regulatory bodies like the FDA and EMA expect thorough method validation[1][2][4][21]. Demonstrating concordance between a ligand-binding assay (like ELISA) and a mass spectrometry method provides a higher level of confidence in the data's integrity[22].

  • Troubleshooting and Investigation: When an ELISA yields unexpected results, an LC-MS/MS method can be used to investigate. It can identify potential cross-reacting metabolites or interfering substances that the antibody-based assay cannot distinguish, providing crucial molecular-level insights[14][20].

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the typical experimental workflows for each technique.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detect Detection p1 Coat Plate with Capture Antibody p2 Block Non-Specific Binding Sites p1->p2 Incubate & Wash a1 Add Standards, QCs, & Unknown Samples p2->a1 a2 Add Enzyme-Labeled Amide Conjugate a1->a2 a3 Incubate to Allow Competition a2->a3 d1 Wash to Remove Unbound Reagents a3->d1 d2 Add Substrate d1->d2 d3 Incubate for Color Development d2->d3 d4 Read Absorbance on Plate Reader d3->d4 end Final Data d4->end Calculate Concentrations (Inverse Relationship)

Caption: Workflow for a competitive ELISA for amide detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Aliquot Sample (Plasma, etc.) p2 Add Internal Standard (SIL-Amide) p1->p2 p3 Protein Precipitation or SPE p2->p3 p4 Evaporate & Reconstitute in Mobile Phase p3->p4 a1 Inject into LC System p4->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 end Final Data a4->end Integrate Peak Areas & Calculate Ratio

Caption: Workflow for LC-MS/MS analysis of an amide analyte.

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for the quantification and cross-validation of an amide analyte. They include calibration standards and quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision.

Protocol 1: Competitive ELISA
  • Plate Coating: Dilute a specific capture antibody against the amide analyte in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C[23].

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature[23].

  • Washing: Repeat the wash step as in step 2.

  • Standard/Sample Incubation:

    • Prepare a calibration curve by serially diluting a certified reference standard of the amide analyte.

    • Add 50 µL of standards, QCs, and unknown samples to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated amide (e.g., HRP-amide conjugate) to all wells.

    • Incubate for 1-2 hours at room temperature to allow competition[7].

  • Washing: Repeat the wash step, but increase to 5 washes to ensure removal of all unbound conjugate.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops[5].

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the optical density (absorbance) at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance against the log of the concentration for the standards (typically a 4-parameter logistic fit). Interpolate the concentrations of the unknown samples from this curve[24].

Protocol 2: LC-MS/MS Method
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample (or standard/QC), add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution. The SIL-IS is critical for ensuring accuracy by correcting for extraction variability and matrix effects[25].

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute[16][26].

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube/plate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid)[26].

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B to elute the analyte, hold, and then return to initial conditions for equilibration. Total run time is typically 3-5 minutes.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize two specific transitions for the amide analyte and its corresponding SIL-IS. For example, for the analyte: Q1 (parent m/z) -> Q3 (fragment m/z).

  • Data Acquisition: Create a sequence with the calibration standards, QCs, and unknown samples for automated injection and analysis.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the SIL-IS.

    • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the concentration for the standards using a linear regression (often weighted 1/x²).

    • Determine the concentrations of QCs and unknown samples from the regression equation[7].

Interpreting the Data: The Cross-Validation Analysis

After generating concentration data for a set of samples (ideally >20 clinical or spiked samples covering the analytical range) using both validated methods, the results must be statistically compared.

  • Correlation Analysis: The most common approach is to perform a linear regression analysis, plotting the concentrations obtained by ELISA (Y-axis) against those from LC-MS/MS (X-axis). The Pearson correlation coefficient (r) or coefficient of determination (R²) is calculated. A value close to 1 indicates a strong positive correlation.

  • Bias Assessment: While correlation shows association, it doesn't quantify bias. The mean absolute bias between the methods should be calculated[22]. A common acceptance criterion is that at least two-thirds of the samples should have a difference of within ±20% between the two methods.

  • Bland-Altman Plot: This is a superior method for assessing agreement. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot visualizes any systematic bias (e.g., if one method consistently measures higher than the other) and whether the difference is concentration-dependent.

Conclusion and Strategic Recommendations

Neither ELISA nor LC-MS/MS is universally superior; they are powerful tools with distinct strengths, best deployed strategically.

  • ELISA is the workhorse for high-throughput applications, such as initial screening, large-scale epidemiological studies, or routine monitoring where cost and speed are critical drivers and a well-characterized antibody is available[11][27].

  • LC-MS/MS serves as the gold standard for bioanalysis, providing unparalleled specificity, accuracy, and a wide dynamic range. It is the method of choice for regulatory submissions, for quantifying analytes where no reliable antibody exists, and for investigating discrepancies in other assays[10][15].

A robust bioanalytical strategy leverages both. By developing and cross-validating an ELISA against a reference LC-MS/MS method, research and development teams can build a comprehensive and defensible data package. This ensures high confidence in results, from early-stage discovery through to clinical trials, ultimately accelerating the path of promising therapeutics to the patients who need them.

References

  • Biotrial. (2025, January 23). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Available from: [Link]

  • FDA. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. Available from: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • Infinix Bio. (2026, March 1). ELISA vs LC MS MS Comparison: Which Method is Right for Your Research?. Available from: [Link]

  • LCGC International. (2020, November 12). Trends in Bioanalysis Using LC–MS–MS. Available from: [Link]

  • Danaher Life Sciences. (n.d.). What is ELISA? - Principles, Applications & Advantages. Available from: [Link]

  • MtoZ Biolabs. (n.d.). ELISA vs LC-MS: Comparing Two Core Methods for Host Cell Protein Detection. Available from: [Link]

  • Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • PMC. (n.d.). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. Available from: [Link]

  • European Bioanalysis Forum. (2012, November 16). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • PMC. (2025, February 8). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Available from: [Link]

  • Diva Portal. (n.d.). Immunoassays or LC-MS/MS?. Available from: [Link]

  • Bioanalysis Zone. (2020, June 2). 4. Advantages of LC–MS for the bioanalysis of biologics. Available from: [Link]

  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Available from: [Link]

  • PMC. (n.d.). Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. Available from: [Link]

  • Antibody Research. (n.d.). A summary of the advantages and disadvantages of the different ELISA techniques. Available from: [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • ResearchGate. (2025, August 10). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available from: [Link]

  • ResearchGate. (2025, August 10). Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications. Available from: [Link]

  • PraxiLabs. (2025, August 22). ELISA Principle, Procedure, Types, and Applications. Available from: [Link]

  • PMC. (n.d.). Quantifying Amide Proton Exchange rate and Concentration in Chemical Exchange Saturation Transfer Imaging of the Human Brain. Available from: [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Available from: [Link]

  • PMC. (2021, August 12). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Available from: [Link]

  • ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Available from: [Link]

  • Boster Bio. (n.d.). ELISA Handbook. Available from: [Link]

  • PMC. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA Basics Guide. Available from: [Link]

  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Available from: [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available from: [Link]

  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Oxododecanamide: Benchmarking Yields and Methodologies

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth technical comparison of s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth technical comparison of synthesis yields for 3-oxododecanamide, a molecule of significant interest due to its structural relationship with bacterial quorum sensing signals. We will delve into various synthetic strategies, present a detailed, high-yield protocol, and provide the necessary analytical data to support the validation of the final product.

Introduction: The Significance of 3-Oxododecanamide

3-Oxododecanamide belongs to the class of fatty acid amides and is structurally analogous to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a key signaling molecule in the quorum-sensing system of the pathogenic bacterium Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence factor production and biofilm formation.[1] The structural similarity of 3-oxododecanamide to 3-oxo-C12-HSL makes it a valuable tool for studying and potentially modulating these communication pathways, with implications for the development of novel anti-infective therapies.

The synthesis of 3-oxododecanamide and its analogs is therefore a critical area of research. A robust and high-yielding synthetic route is essential for producing sufficient quantities of the molecule for biological screening and further derivatization. This guide aims to provide a clear benchmark for the synthesis of 3-oxododecanamide, enabling researchers to select and optimize their synthetic approaches.

Comparative Analysis of Synthesis Routes

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, with numerous established methodologies.[3] For the preparation of 3-oxododecanamide, the primary challenge lies in the efficient coupling of the 3-oxododecanoyl moiety with an ammonia equivalent without promoting side reactions. The principal synthetic strategies revolve around the activation of the carboxylic acid group of 3-oxododecanoic acid.

Common approaches for amide synthesis include the conversion of the carboxylic acid to a more reactive species such as an acyl chloride, or the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][4] These methods are widely employed in peptide synthesis and can be adapted for the preparation of primary amides.

Synthesis MethodKey ReagentsTypical Reported YieldsReference
Acyl Chloride MethodThionyl chloride or oxalyl chloride, Ammonia65-90% (general for primary amides)[5]
Amidation of EsterMethyl 3-oxododecanoate, AmmoniaModerate to good (specific yield not widely reported)[6]
Direct Amidation3-oxododecanoic acid, Ammonium carbonate, Heat87-90% (for acetamide from acetic acid)[7]

Note: Specific yield data for 3-oxododecanamide is not abundantly available in the public literature, hence representative yields for similar primary amide syntheses are provided for benchmarking purposes.

The direct amidation of carboxylic acids with ammonia or its salts often requires high temperatures, which can be detrimental to sensitive functional groups.[7] The acyl chloride method is generally high-yielding but involves the handling of corrosive reagents.[5] The use of coupling reagents offers a milder alternative, though the removal of byproducts can sometimes be challenging.[4] A particularly efficient approach involves the reaction of the corresponding ester with ammonia, which can provide high yields under relatively mild conditions.[6]

Recommended High-Yield Synthesis Protocol

Based on a comprehensive review of amide synthesis methodologies, the following protocol, adapted from established procedures for primary amide synthesis from esters, is recommended for a reliable and high-yielding preparation of 3-oxododecanamide. This protocol prioritizes operational simplicity and high conversion.

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation of Starting Material cluster_reaction Amidation Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization Start Methyl 3-oxododecanoate Reaction Reaction with Methanolic Ammonia Start->Reaction Saturated solution of ammonia in methanol Workup Solvent Removal & Recrystallization Reaction->Workup Reaction monitoring by TLC Analysis NMR & MS Analysis Workup->Analysis Purified solid Product 3-Oxododecanamide Analysis->Product

Caption: Workflow for the synthesis of 3-oxododecanamide.

Step-by-Step Methodology

Materials:

  • Methyl 3-oxododecanoate

  • Methanol (anhydrous)

  • Ammonia gas

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate/hexane)

Procedure:

  • Preparation of Methanolic Ammonia: In a fume hood, carefully bubble anhydrous ammonia gas through a flask containing anhydrous methanol, cooled in an ice bath, until a saturated solution is obtained. The concentration can be determined by titration if precise stoichiometry is required.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-oxododecanoate.

  • Amidation: Add the saturated solution of ammonia in methanol to the flask containing the ester. Seal the flask with a septum or a stopper fitted with a drying tube to prevent the ingress of moisture and the escape of ammonia.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up: Once the reaction is complete, remove the excess methanol and ammonia under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 3-oxododecanamide as a solid.

Characterization and Data Analysis for Self-Validation

To ensure the identity and purity of the synthesized 3-oxododecanamide, a thorough characterization using modern analytical techniques is essential. This section provides the expected spectral data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-oxododecanamide is expected to show characteristic signals for the aliphatic chain protons, the methylene protons adjacent to the carbonyl groups, and the amide protons. The amide protons typically appear as a broad singlet.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the amide, as well as the carbons of the long alkyl chain.

Expected Chemical Shifts and Coupling Constants:

Protons/CarbonsExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Expected ¹H-¹H Coupling Constants (Hz)
CH₃ (terminal)~0.88 (t)~14.1J = ~7.0
(CH₂)₇~1.25 (m)~22.7, 29.2, 29.3, 29.4, 31.9-
CH₂-C=O (ketone)~2.55 (t)~43.0J = ~7.5
CH₂ (between C=O)~3.45 (s)~49.5-
C=O (ketone)-~205.0-
C=O (amide)-~167.0-
NH₂~5.5-7.5 (br s)--

Note: The exact chemical shifts may vary depending on the solvent and concentration. The provided values are estimations based on typical ranges for similar functional groups.[1][8]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. For 3-oxododecanamide (C₁₂H₂₃NO₂), the expected molecular weight is approximately 213.35 g/mol .

  • Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, amides often undergo characteristic fragmentation patterns. A primary amide like 3-oxododecanamide may exhibit a base peak resulting from a McLafferty rearrangement.[9][10] The fragmentation will also likely show losses of alkyl fragments from the long chain.[9]

Fragmentation cluster_molion Molecular Ion cluster_frag1 α-Cleavage cluster_frag2 McLafferty Rearrangement MolIon [C₁₂H₂₃NO₂]⁺˙ m/z = 213 Frag1 [C₁₀H₂₁CO]⁺ m/z = 157 MolIon->Frag1 - •CH₂CONH₂ Frag2 [C₃H₅NO]⁺˙ m/z = 71 MolIon->Frag2 - C₉H₁₈

Caption: Potential fragmentation pathways for 3-oxododecanamide in MS.

Conclusion

This guide has provided a comprehensive overview of the synthesis of 3-oxododecanamide, with a focus on benchmarking yields and providing a detailed, reliable experimental protocol. By understanding the different synthetic strategies and having access to a validated methodology and characterization data, researchers can confidently and efficiently produce this important molecule for their studies in quorum sensing and beyond. The presented protocol, utilizing the amidation of an ester, offers a balance of high yield, mild reaction conditions, and straightforward purification, making it an excellent starting point for any laboratory.

References

  • Coleman, G. H., & Alvarado, A. M. (n.d.). ACETAMIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Ghosh, J.-E. Jee, C. Chen, J. Zahng, S. H. Hong. (2010). An iodine-NH3 • H2O system enables a direct transformation of aryl, heteroaryl, vinyl, or ethynyl methyl ketones or carbinols to the corresponding primary amides in good yields in aqueous media. Journal of Organic Chemistry, 75(9), 3002-3006.
  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.3: Synthesis of Amides. In Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • Smith, K. M., Bu, Y., & Suga, H. (2003). Induction and inhibition of Pseudomonas aeruginosa quorum sensing by synthetic autoinducer analogs. Chemistry & Biology, 10(1), 81-89.
  • Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of Bacteriology, 184(4), 1132-1139.
  • Williams, P., & Camara, M. (2009). Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules. Current Opinion in Microbiology, 12(2), 182-191.
  • Wikipedia. (2023, October 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Zhang, L., & Dong, Y.-H. (2004). Quorum sensing and signal interference: diverse implications. Molecular Microbiology, 53(6), 1563-1571.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Discovery and Total Synthesis of Doscadenamide A: A Quorum Sensing Signaling Molecule from a Marine Cyanobacterium. (2019). Organic Letters, 21(17), 7274-7278.
  • Mechanochemical Synthesis of Primary Amides. (2021). The Journal of Organic Chemistry, 86(20), 14232-14237.
  • microwave-assisted-synthesis-physicochemical--spectral-characterization-of-common-molecules.pdf. (n.d.). Der Pharma Chemica.
  • Synthesis of New Nicotinamides Starting
  • Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection. (n.d.). PubMed.
  • Tritylamine as an ammonia synthetic equivalent: preparation of primary amides. (n.d.). Repository of UOI "Olympias".

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Dodecanamide, 3-oxo-: A Guide for Laboratory Professionals

For researchers at the forefront of drug development and scientific discovery, the ability to handle novel chemical compounds with confidence and precision is paramount. Dodecanamide, 3-oxo-, a quorum-sensing molecule in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and scientific discovery, the ability to handle novel chemical compounds with confidence and precision is paramount. Dodecanamide, 3-oxo-, a quorum-sensing molecule involved in bacterial communication, represents a key area of interest.[1][2] This guide provides essential, in-depth procedural guidance for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Compound: Hazard Profile of Dodecanamide, 3-oxo-

Dodecanamide, 3-oxo-, also known as 3-Oxododecanamide or N-(3-oxododecanoyl)-L-homoserine lactone, is a solid, often in powdered form.[3] Its primary hazard, as classified under the Globally Harmonized System (GHS), is "Harmful if swallowed". While specific data on skin and eye irritation for this exact molecule is limited, related long-chain aliphatic compounds can cause mild to moderate irritation upon prolonged contact.[4] Therefore, a cautious approach to handling is warranted to minimize all potential routes of exposure.

The powdered nature of this compound necessitates careful handling to prevent the generation of airborne dust, which can be inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when working with Dodecanamide, 3-oxo-. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile rubber gloves.Nitrile gloves offer good resistance to a broad range of chemicals and are a standard for laboratory use. Double-gloving provides an extra layer of protection against potential tears or contamination during the doffing process.
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional barrier for the entire face.
Body Protection A chemically resistant laboratory coat should be worn at all times.A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or FFP2 respirator is required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.These respirators are designed to filter out at least 95% of airborne particles, providing effective protection against the inhalation of fine chemical dust.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and preventing contamination.

Pre-Handling Preparations:
  • Review Safety Information: Thoroughly review this guide and the available Safety Data Sheet (SDS) for any chemical you are working with.

  • Designate a Work Area: All handling of solid Dodecanamide, 3-oxo- should be performed in a designated area, such as a certified chemical fume hood or a balance enclosure, to control dust.

  • Assemble Materials: Gather all necessary equipment and reagents before you begin.

  • Don PPE: Put on all required personal protective equipment in the correct order (e.g., lab coat, then respirator, then goggles, then gloves).

Handling the Compound:
  • Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure. Use anti-static weigh boats or paper to prevent the powder from dispersing due to static electricity.

  • Preparing Solutions: When preparing solutions, add the solid Dodecanamide, 3-oxo- to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • General Handling: Avoid direct contact with the compound at all times. Use spatulas and other appropriate tools for transfer.

Post-Handling Procedures:
  • Decontamination: Clean all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling Dodecanamide, 3-oxo-.

PPE_Decision_Workflow cluster_0 Handling Dodecanamide, 3-oxo- start Start: Prepare to handle Dodecanamide, 3-oxo- risk_assessment Assess risk of aerosolization (e.g., weighing powder, vortexing) start->risk_assessment fume_hood Work in a certified chemical fume hood? risk_assessment->fume_hood High risk of aerosolization low_risk_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat risk_assessment->low_risk_ppe Low risk of aerosolization high_risk_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95/FFP2 Respirator fume_hood->high_risk_ppe No fume_hood->low_risk_ppe Yes end_procedure Proceed with experiment high_risk_ppe->end_procedure low_risk_ppe->end_procedure

PPE selection workflow for Dodecanamide, 3-oxo-.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of Dodecanamide, 3-oxo- and all associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:
  • Solid Waste: All materials contaminated with Dodecanamide, 3-oxo-, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, disposable lab coats), must be collected as hazardous chemical waste.

  • Liquid Waste: Solutions containing Dodecanamide, 3-oxo- should be collected in a dedicated, clearly labeled hazardous waste container.

Waste Containers:
  • Use dedicated, clearly labeled, and sealed containers for hazardous waste.

  • The label should include "Hazardous Waste," the chemical name ("Dodecanamide, 3-oxo-"), and the primary hazard ("Harmful if swallowed").

Chemical Incompatibility Considerations:

When collecting waste, it is crucial to avoid mixing incompatible chemicals. Amides, as a chemical class, are incompatible with strong oxidizing agents, acids, and bases.[6] Mixing with these substances can generate heat or toxic gases.[5][7] Therefore, Dodecanamide, 3-oxo- waste should not be mixed with these types of chemicals in the same waste container.

Disposal Method:
  • The preferred method of disposal for solid and liquid chemical waste is incineration by a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

Institutional Guidelines:

Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup.

By adhering to these detailed safety and handling protocols, researchers can confidently work with Dodecanamide, 3-oxo-, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • JCIA BIGDr. (2016, March 31). Product Safety Summary for Dodecanedioic Acid. [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]

  • Lab Supplies. Amides Waste Compatibility: Key Insights for Safe Disposal. [Link]

  • Eagle Protect. EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • uvex safety. Respirator for Chemicals | Protective Dust Mask. [Link]

  • American Chemistry Council. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]

  • Wikipedia. N-Acyl homoserine lactone. [Link]

  • ResearchGate. Degradation of N-acyl homoserine lactones (AHLs) based on the function.... [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. [Link]

  • PubChem. N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. [Link]

  • PubMed. Production and degradation of N-acylhomoserine lactone quorum sensing signal molecules in bacteria isolated from activated sludge. [Link]

  • Delta Plus. Respiratory protection. [Link]

  • PMC. Two Dissimilar N-Acyl-Homoserine Lactone Acylases of Pseudomonas syringae Influence Colony and Biofilm Morphology. [Link]

  • Chemstock. LAURIC ACID Safety Data Sheet. [Link]

  • Center for Chemical Process Safety. GUIDELINES FOR Safe Handling of Powders and Bulk Solids. [Link]

  • PMC. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. [Link]

Sources

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